Product packaging for Eeyarestatin I(Cat. No.:CAS No. 412960-54-4)

Eeyarestatin I

Cat. No.: B1671115
CAS No.: 412960-54-4
M. Wt: 630.4 g/mol
InChI Key: JTUXTPWYZXWOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Terminally misfolded proteins, recognized by chaperones on the endoplasmic reticulum (ER), are transported to depots for ubiquitination and proteasomal degradation by the ER-associated protein degradation (ERAD) pathway. Eeyarestatin 1 is an inhibitor of the ERAD pathway, blocking the degradation of misfolded proteins at a dose of 8 µM. It associates with the p97-associated deubiquitinating complex in cells, preventing deubiquitination of substrates by ataxin-3.2,3 Eeyarestatin 1, at 4 µM, interferes with both retrograde and anterograde trafficking of proteins, including certain toxins, and potentially, viruses.>Eeyarestatin I is an ERAD inhibitor, preferentially inhibiting membrane-bound p97 to disrupt ER homeostasis and to induce tumor cell death.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H25Cl2N7O7 B1671115 Eeyarestatin I CAS No. 412960-54-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]-N-[3-(5-nitrofuran-2-yl)prop-2-enylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25Cl2N7O7/c1-27(2)24(35(40)25(38)31-19-9-5-17(28)6-10-19)34(20-11-7-18(29)8-12-20)26(39)33(27)16-22(37)32-30-15-3-4-21-13-14-23(43-21)36(41)42/h3-15,24,40H,16H2,1-2H3,(H,31,38)(H,32,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUXTPWYZXWOIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)N1CC(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25Cl2N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20849579
Record name Eeyarestatin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20849579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412960-54-4
Record name Eeyarestatin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20849579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Eeyarestatin I

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the molecular mechanisms of Eeyarestatin I (ES-I), a potent inhibitor of critical cellular protein quality control and translocation pathways. It synthesizes key research findings, presents quantitative data for comparative analysis, and outlines the experimental methodologies used to elucidate its mode of action.

Introduction

This compound is a small molecule that has garnered significant interest for its potent cytotoxic effects against cancer cells.[1] Initially identified as an inhibitor of Endoplasmic Reticulum-Associated Degradation (ERAD), subsequent research has revealed a dual mechanism of action, positioning it as a unique tool for studying cellular protein homeostasis and a potential lead compound in oncology drug development. This guide will dissect the two primary pathways targeted by this compound: the inhibition of protein translocation across the endoplasmic reticulum (ER) membrane and the disruption of the ERAD pathway.

Dual Inhibitory Mechanisms of this compound

This compound exerts its cellular effects by concurrently inhibiting two distinct but interconnected cellular processes: co-translational protein translocation into the ER and the degradation of misfolded proteins from the ER.

Inhibition of Sec61-Mediated Protein Translocation

A primary and potent effect of this compound is the inhibition of co-translational protein translocation into the endoplasmic reticulum.[2][3] This process is fundamental for the biosynthesis of secreted proteins, transmembrane proteins, and proteins residing within the lumen of the secretory pathway.

The key target in this pathway is the Sec61 complex, the central component of the protein-conducting channel, or translocon, in the ER membrane.[2][4] this compound prevents the transfer of the nascent polypeptide chain from the Signal Recognition Particle (SRP), which initially recognizes and binds the signal sequence of the emerging polypeptide from the ribosome, to the Sec61 translocon.[2][5] This blockade effectively halts the entry of newly synthesized proteins into the ER, leading to their accumulation in the cytosol.[4] This inhibition of protein translocation is a direct cause of the potent induction of the Unfolded Protein Response (UPR) or ER stress.[2][4]

Inhibition of Endoplasmic Reticulum-Associated Degradation (ERAD)

This compound was first characterized as an inhibitor of the ERAD pathway, a critical quality control mechanism that removes terminally misfolded or unassembled proteins from the ER and targets them for degradation by the proteasome.[6][7]

The molecular target for this inhibitory activity is the AAA (ATPase Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP).[8][9][10] Specifically, this compound inhibits the p97-associated deubiquitinating process (PAD).[6][11] Misfolded ERAD substrates are polyubiquitinated upon retro-translocation to the cytosol, and p97 utilizes the energy from ATP hydrolysis to extract these ubiquitinated proteins from the ER membrane.[8][10] this compound, through its nitrofuran-containing moiety, directly binds to the p97 complex and inhibits the activity of associated deubiquitinating enzymes, such as ataxin-3 (ATX3).[6][8] This prevents the removal of ubiquitin chains from the substrate, a step required for their efficient degradation by the proteasome, leading to the accumulation of polyubiquitinated proteins.[8]

Molecular Structure and Bifunctional Nature

This compound is a bifunctional molecule with two key domains that contribute to its specific mechanism of action.[12][13] An aromatic module targets the compound to the ER membrane, increasing its local concentration and specificity.[12][13] A nitrofuran-containing (NFC) module is the functional group that directly binds to and inhibits the p97/VCP ATPase.[12] This bifunctional nature allows for the targeted disruption of ER homeostasis.[12]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activities of this compound from various studies.

Parameter Value Cell Line/System Reference
ER Translocation Inhibition
in vitro IC₅₀~70 µMIn vitro translocation assay[14]
in vivo Effective Concentration~8 µMHepG2 and HeLa cells
Cytotoxicity
IC₅₀4 ± 1.2 µMJEKO-1 cells[12][14]
p97/VCP Binding
Kd5 - 10 µMPurified p97 protein

Table 1: Inhibitory Concentrations and Binding Affinity of this compound.

Cellular Process Effect of this compound Key Proteins Involved Reference
Protein Translocation Inhibition of nascent chain transfer to the transloconSec61 complex, Signal Recognition Particle (SRP)[2][5]
ER-Associated Degradation (ERAD) Inhibition of deubiquitination of ERAD substratesp97/VCP, Ataxin-3 (ATX3)[6][8]
Cellular Stress Response Induction of the Unfolded Protein Response (UPR)/ER StressPERK, IRE1α, ATF4, ATF3, NOXA[1][11]
Cell Viability Induction of apoptosis, particularly in cancer cellsNOXA[1][15]

Table 2: Cellular Processes Affected by this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its study.

Eeyarestatin_I_Mechanism Mechanism of Action of this compound cluster_translocation Protein Translocation Inhibition cluster_erad ER-Associated Degradation (ERAD) Inhibition cluster_stress Cellular Stress Response Ribosome Ribosome-Nascent Chain Complex SRP Signal Recognition Particle (SRP) Ribosome->SRP binds Sec61 Sec61 Translocon SRP->Sec61 targets ER_Lumen_Translocation ER Lumen Sec61->ER_Lumen_Translocation translocates ER_Stress ER Stress / UPR Sec61->ER_Stress induces Eeyarestatin_I_Translocation This compound Eeyarestatin_I_Translocation->Sec61 inhibits transfer Misfolded_Protein Misfolded Protein (in ER) Ubiquitination Polyubiquitination Misfolded_Protein->Ubiquitination p97_VCP p97/VCP Complex (with Ataxin-3) Ubiquitination->p97_VCP retro-translocates & deubiquitinates Proteasome Proteasome p97_VCP->Proteasome targets for degradation p97_VCP->ER_Stress induces Eeyarestatin_I_ERAD This compound Eeyarestatin_I_ERAD->p97_VCP inhibits deubiquitination ATF4_ATF3 ATF4 / ATF3 Upregulation ER_Stress->ATF4_ATF3 NOXA NOXA Expression ATF4_ATF3->NOXA Apoptosis Apoptosis NOXA->Apoptosis

Caption: Dual inhibitory mechanism of this compound leading to ER stress.

Experimental_Workflow Experimental Workflow for Studying this compound cluster_cell_culture Cell Culture & Treatment cluster_assays Biochemical & Cellular Assays cluster_binding Target Engagement Cell_Lines Select appropriate cell lines (e.g., HeLa, JEKO-1) Treatment Treat cells with varying concentrations of this compound Cell_Lines->Treatment Translocation_Assay In Vitro Translocation Assay (e.g., using radiolabeled nascent chains) Treatment->Translocation_Assay Pulse_Chase Pulse-Chase Analysis of specific ERAD substrates Treatment->Pulse_Chase Immunoblotting Immunoblotting for ER stress markers (e.g., BiP, CHOP) and ubiquitinated proteins Treatment->Immunoblotting Cell_Viability Cell Viability Assay (e.g., MTT assay) Treatment->Cell_Viability SPR Surface Plasmon Resonance (SPR) to determine binding kinetics to p97/VCP Co_IP Co-immunoprecipitation to assess interaction with p97 complex Eeyarestatin_I_Binding This compound Eeyarestatin_I_Binding->SPR Eeyarestatin_I_Binding->Co_IP

Caption: A generalized experimental workflow for investigating this compound.

Key Experimental Protocols

The following provides an overview of the methodologies frequently employed in the study of this compound's mechanism of action.

In Vitro Protein Translocation Assay
  • Objective: To directly measure the effect of this compound on the translocation of nascent proteins into ER-derived microsomes.

  • Methodology:

    • Prepare ribosome-nascent chain complexes (RNCs) by in vitro translation of a specific mRNA (e.g., preprolactin) in a rabbit reticulocyte lysate system in the presence of radiolabeled amino acids (e.g., ³⁵S-methionine).

    • Isolate RNCs by centrifugation through a sucrose cushion.

    • Incubate the RNCs with canine pancreatic rough microsomes in the presence of varying concentrations of this compound or a vehicle control (DMSO).

    • Translocation is assessed by the protection of the nascent chain from protease digestion (e.g., proteinase K) and/or by the cleavage of the signal peptide and glycosylation, which can be visualized by SDS-PAGE and autoradiography.

Pulse-Chase Analysis of ERAD Substrates
  • Objective: To monitor the stability of a known ERAD substrate in cells treated with this compound.

  • Methodology:

    • Culture cells (e.g., HEK293T) expressing an ERAD substrate (e.g., TCRα).

    • Treat cells with this compound or a vehicle control for a specified period.

    • Pulse-label the cells with a radiolabeled amino acid (e.g., ³⁵S-methionine/cysteine) for a short period (e.g., 15-30 minutes).

    • Wash the cells and chase with media containing an excess of unlabeled amino acids for various time points.

    • Lyse the cells at each time point and immunoprecipitate the protein of interest.

    • Analyze the immunoprecipitates by SDS-PAGE and autoradiography to quantify the amount of remaining protein at each time point.

Cell Viability (MTT) Assay
  • Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Surface Plasmon Resonance (SPR)
  • Objective: To measure the direct binding affinity and kinetics of this compound to its target protein, p97/VCP.

  • Methodology:

    • Immobilize purified p97/VCP protein onto a sensor chip.

    • Flow different concentrations of this compound over the sensor surface.

    • Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte (this compound) binding to the immobilized ligand (p97/VCP).

    • Analyze the resulting sensorgrams to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kd).

Conclusion

This compound is a multifaceted inhibitor that disrupts cellular protein homeostasis through the dual inhibition of Sec61-mediated protein translocation and p97/VCP-dependent ERAD. This combined action leads to potent ER stress and subsequent apoptosis, particularly in cancer cells, making it a valuable tool for basic research and a promising scaffold for the development of novel anti-cancer therapeutics. The detailed understanding of its mechanism of action, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for researchers and drug developers working in this field.

References

Eeyarestatin I: A Technical Guide to its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eeyarestatin I (EerI) is a potent small molecule inhibitor with a dual mechanism of action, targeting both the endoplasmic reticulum-associated protein degradation (ERAD) pathway and the Sec61-mediated protein translocation machinery. Initially identified through a high-throughput screen for ERAD inhibitors, EerI has emerged as a valuable tool for studying cellular protein quality control and as a potential scaffold for the development of novel anti-cancer therapeutics. This technical guide provides an in-depth overview of the discovery of this compound, a detailed (though currently incomplete) guide to its chemical synthesis, comprehensive experimental protocols for assessing its biological activity, and a summary of its quantitative effects on various cancer cell lines.

Discovery of this compound

This compound was first identified by Fiebiger and colleagues in 2004 through a high-throughput screen designed to find small molecule inhibitors of the ERAD pathway. The screen utilized a clever cell-based assay where the degradation of a model ERAD substrate, a fusion protein of Enhanced Green Fluorescent Protein and the MHC class I heavy chain (EGFP-HC), was monitored. Inhibition of ERAD would lead to the accumulation of the fluorescent substrate, providing a measurable signal. This innovative approach allowed for the rapid screening of a large chemical library, ultimately leading to the discovery of this compound as a potent inhibitor of this critical cellular process.

High-Throughput Screening Workflow

The discovery of this compound was the result of a meticulously designed high-throughput screening cascade. The workflow can be summarized as follows:

This compound Discovery Workflow cluster_0 Primary Screen cluster_1 Secondary Assays & Validation A Chemical Library C Incubation with compounds A->C B U2OS cells expressing EGFP-HC ERAD substrate B->C D Fluorescence Measurement (High-throughput microscopy) C->D E Identification of 'Hits' (Increased Fluorescence) D->E F Dose-response analysis E->F G Cytotoxicity assays F->G H Confirmation of ERAD inhibition (Pulse-chase analysis) G->H I Target deconvolution studies H->I J J I->J Identification of This compound

Figure 1: High-throughput screening workflow for the discovery of this compound.

Chemical Synthesis of this compound

This compound is a complex molecule with the chemical name 3-(4-chlorophenyl)-4-[[[(4-chlorophenyl)amino]carbonyl]hydroxyamino]-5,5-dimethyl-2-oxo-1-imidazolidineacetic acid 2-[3-(5-nitro-2-furanyl)-2-propen-1-ylidene]hydrazide. Its structure consists of two key functional domains: a nitrofuran-containing (NFC) moiety and an aromatic domain, which are crucial for its biological activity.

Mechanism of Action

This compound exhibits a unique dual mechanism of action, making it a particularly interesting molecule for cell biology and drug development.

Inhibition of ER-Associated Protein Degradation (ERAD)

This compound was initially characterized as an inhibitor of the ERAD pathway. It achieves this by targeting the p97-associated deubiquitinating (DUB) process. Specifically, it interferes with the function of the AAA+ ATPase p97 (also known as VCP), which is a key player in the retro-translocation of misfolded proteins from the ER to the cytoplasm for proteasomal degradation. By inhibiting the deubiquitination of these substrates, this compound causes their accumulation in the ER, leading to ER stress and apoptosis.

ERAD Pathway Inhibition by this compound cluster_0 Endoplasmic Reticulum Misfolded_Protein Misfolded Protein Ubiquitination Ubiquitination Misfolded_Protein->Ubiquitination p97_complex p97/VCP Complex Ubiquitination->p97_complex Deubiquitination Deubiquitination (Ataxin-3) p97_complex->Deubiquitination Retrotranslocation Retro-translocation to Cytosol Deubiquitination->Retrotranslocation Proteasome Proteasomal Degradation Retrotranslocation->Proteasome EerI This compound EerI->Deubiquitination Inhibits Protein Translocation Inhibition by this compound Ribosome Ribosome Nascent_Chain Nascent Polypeptide with Signal Sequence Ribosome->Nascent_Chain Translation SRP Signal Recognition Particle (SRP) Nascent_Chain->SRP Binding SRP_Receptor SRP Receptor SRP->SRP_Receptor Docking Sec61 Sec61 Translocon SRP_Receptor->Sec61 Transfer ER_Lumen ER Lumen Sec61->ER_Lumen Translocation EerI This compound EerI->Sec61 Inhibits

Eeyarestatin I: A Technical Guide to its Primary Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eeyarestatin I (ES1) is a potent small molecule inhibitor with significant effects on cellular protein homeostasis. Initially identified as an inhibitor of endoplasmic reticulum-associated degradation (ERAD), subsequent research has revealed a dual-targeting mechanism of action. This technical guide provides an in-depth analysis of the two primary molecular targets of this compound: the Sec61 translocon and the p97 ATPase complex. We present a comprehensive overview of the quantitative data, detailed experimental protocols for target validation, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating protein translocation, ERAD pathways, and the development of novel therapeutics targeting these processes.

Introduction

Protein homeostasis, or proteostasis, is a fundamental process for cell survival, ensuring the proper folding, trafficking, and degradation of proteins. The endoplasmic reticulum (ER) is a central organelle in this process, responsible for the synthesis and folding of a significant portion of the cellular proteome. Two key players in ER-related proteostasis are the Sec61 translocon, which mediates the translocation of newly synthesized polypeptides into the ER lumen, and the p97 ATPase complex, a critical component of the ER-associated degradation (ERAD) pathway that removes misfolded proteins from the ER for proteasomal degradation.

This compound has emerged as a valuable chemical probe for studying these processes due to its inhibitory effects on both Sec61 and p97. Understanding the precise molecular interactions and the downstream cellular consequences of this compound inhibition is crucial for its application in basic research and for exploring its therapeutic potential, particularly in oncology. This guide synthesizes the current knowledge on the primary molecular targets of this compound, providing detailed technical information for the scientific community.

Primary Molecular Target 1: Sec61 Translocon

The Sec61 complex forms a protein-conducting channel in the ER membrane, facilitating the co-translational and post-translational translocation of proteins into the ER. This compound has been shown to be a potent inhibitor of this process.

Mechanism of Action

This compound inhibits Sec61-mediated protein translocation by preventing the transfer of the nascent polypeptide chain from the signal recognition particle (SRP) to the Sec61 complex.[1] This blockade of the initial translocation step leads to an accumulation of untranslocated precursor proteins in the cytosol and a subsequent induction of the unfolded protein response (UPR) and ER stress.[1][2]

Quantitative Data

The inhibitory potency of this compound on Sec61 has been quantified in vitro.

ParameterValueExperimental SystemReference
IC50 ~70 µMIn vitro translocation assay with a model glycoprotein (Ii) and canine pancreatic microsomes[2]

In cellular assays, lower concentrations of this compound are effective at inhibiting protein translocation and inducing ER stress. For example, treatment of cultured mammalian cells with 8 µM this compound is sufficient to block ER translocation.[2] In A549 and H358 cells, concentrations as low as 20 µM increase ER stress markers like BiP and CHOP after 48 hours of treatment.[1]

Experimental Protocol: In Vitro Protein Translocation Assay

This protocol is adapted from methodologies used to demonstrate the inhibitory effect of this compound on Sec61-mediated translocation.

Objective: To measure the effect of this compound on the translocation of a model protein into ER-derived microsomes.

Materials:

  • Rabbit reticulocyte lysate in vitro translation system

  • mRNA encoding a model secretory or membrane protein (e.g., preprolactin or the invariant chain of the class II major histocompatibility complex, Ii)

  • [35S]-Methionine

  • Canine pancreatic microsomes

  • This compound (and vehicle control, e.g., DMSO)

  • Translation buffer (containing amino acids except methionine)

  • Proteinase K

  • SDS-PAGE reagents and equipment

  • Phosphorimager or autoradiography film

Procedure:

  • In Vitro Translation/Translocation Reaction Setup:

    • In a microcentrifuge tube, combine the rabbit reticulocyte lysate, translation buffer, [35S]-methionine, and the mRNA template.

    • Add this compound (at desired concentrations) or vehicle control to the reaction mixture. Pre-incubation of microsomes with the inhibitor may be performed.

    • Initiate the reaction by adding the canine pancreatic microsomes.

    • Incubate the reaction at 30°C for 60-90 minutes to allow for translation and translocation.

  • Protease Protection Assay:

    • Following incubation, divide each reaction into two aliquots.

    • To one aliquot, add Proteinase K to a final concentration of 100 µg/mL. To the other aliquot, add an equal volume of buffer (no protease control).

    • Incubate on ice for 30 minutes. Proteinase K will digest any protein that has not been successfully translocated into the microsomes.

    • Stop the protease digestion by adding a protease inhibitor (e.g., PMSF).

  • Analysis:

    • Analyze the samples by SDS-PAGE.

    • Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled proteins.

    • Successful translocation is indicated by the presence of a protected, and often glycosylated, protein band in the Proteinase K-treated sample. The intensity of this band will decrease with increasing concentrations of this compound.

    • Quantify the band intensities to determine the IC50 value of this compound for protein translocation.

Primary Molecular Target 2: p97/VCP ATPase Complex

The p97 (also known as VCP) ATPase is a key player in the ERAD pathway, utilizing the energy from ATP hydrolysis to extract misfolded proteins from the ER membrane for subsequent degradation by the proteasome. This compound was initially identified for its role in inhibiting this process.

Mechanism of Action

This compound directly binds to the p97 ATPase and inhibits the p97-associated deubiquitinating process (PAD).[3] This inhibition specifically affects p97-associated deubiquitinating enzymes (DUBs) like ataxin-3.[3] The accumulation of ubiquitinated substrates at the ER membrane disrupts the ERAD pathway, leading to ER stress and apoptosis.[4]

Quantitative Data

The direct binding and cellular effects of this compound on the p97 complex have been characterized.

ParameterValueExperimental SystemReference
Kd 5-10 µMSurface Plasmon Resonance (SPR) with recombinant p97[5]
Cellular Effects 2.5-40 µMDose-dependent cell death in A549 and H358 cells after 48 hours[1]
10 µMInduction of NOXA expression in JEKO-1 cells[4]
Experimental Protocols

This protocol outlines the methodology used to determine the binding affinity of this compound to p97.

Objective: To quantify the binding kinetics and affinity (Kd) of this compound to immobilized p97.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS)

  • Recombinant human p97 protein

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Procedure:

  • p97 Immobilization:

    • Activate the carboxymethylated dextran surface of the CM5 sensor chip using a mixture of EDC and NHS.

    • Inject the recombinant p97 protein over the activated surface to allow for covalent coupling via primary amine groups.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Prepare a series of this compound dilutions in running buffer.

    • Inject the this compound solutions over the sensor surface with immobilized p97, followed by a dissociation phase with running buffer.

    • Record the sensorgrams, which measure the change in refractive index at the surface as a function of time, reflecting the association and dissociation of the analyte.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

This protocol is designed to assess the inhibitory effect of this compound on the deubiquitinating activity of ataxin-3.

Objective: To determine if this compound inhibits the cleavage of ubiquitin chains by ataxin-3 in vitro.

Materials:

  • Recombinant human ataxin-3

  • Polyubiquitin chains (e.g., K48- or K63-linked)

  • This compound (and vehicle control)

  • DUB reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT)

  • SDS-PAGE reagents and equipment

  • Anti-ubiquitin antibody for Western blotting

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the polyubiquitin chains and recombinant ataxin-3 in the DUB reaction buffer.

    • Add this compound or vehicle control to the reaction.

    • Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Stopping the Reaction:

    • Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-ubiquitin antibody.

    • In the absence of an inhibitor, ataxin-3 will cleave the polyubiquitin chains into smaller chains and mono-ubiquitin. This compound will inhibit this process, resulting in the persistence of higher molecular weight polyubiquitin chains.

    • Quantify the disappearance of the polyubiquitin substrate or the appearance of the mono-ubiquitin product to assess the level of inhibition.

This protocol describes how to investigate the association of this compound with the p97 complex in cells.

Objective: To determine if this compound co-precipitates with the p97 complex from cell lysates.

Materials:

  • Cultured cells (e.g., HEK293T)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-p97 antibody (or antibody against a tagged p97-interacting protein like ataxin-3)

  • Protein A/G agarose beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

  • Fluorescence plate reader (for detecting this compound's intrinsic fluorescence)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cultured cells with this compound or vehicle control for a specified time.

    • Wash the cells with cold PBS and lyse them in lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Immunoprecipitation:

    • Incubate the cleared lysate with the anti-p97 antibody (or other relevant antibody) to form antibody-antigen complexes.

    • Add Protein A/G agarose beads to the lysate to capture the antibody-antigen complexes.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

    • Analyze the eluate by SDS-PAGE and Western blotting to confirm the immunoprecipitation of p97 and its known interactors.

    • To detect the association of this compound, the intrinsic fluorescence of the compound in the eluate can be measured using a fluorescence plate reader.[6] An increase in fluorescence in the immunoprecipitate from this compound-treated cells compared to the control indicates an association of the compound with the p97 complex.

Signaling Pathways and Workflows

The dual inhibition of Sec61 and p97 by this compound triggers a cascade of cellular events, primarily centered around the induction of ER stress and the unfolded protein response (UPR).

This compound-Induced ER Stress Pathway

EeyarestatinI_ER_Stress_Pathway cluster_ER Endoplasmic Reticulum ES1 This compound Sec61 Sec61 Translocon ES1->Sec61 Inhibits p97 p97 ATPase ES1->p97 Inhibits Misfolded_Proteins Accumulation of Misfolded Proteins Sec61->Misfolded_Proteins Leads to Proteasome Proteasome p97->Proteasome ERAD UPR_Sensors UPR Sensors (IRE1, PERK, ATF6) Misfolded_Proteins->UPR_Sensors Activates NOXA NOXA Upregulation UPR_Sensors->NOXA Induces Cytosol Cytosol Apoptosis Apoptosis NOXA->Apoptosis Promotes Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Translocation_Assay In Vitro Translocation (IC50 for Sec61) ER_Stress_Markers ER Stress Marker Analysis (Western Blot for BiP, CHOP) Translocation_Assay->ER_Stress_Markers SPR_Assay Surface Plasmon Resonance (Kd for p97) DUB_Assay Deubiquitination Assay (Inhibition of Ataxin-3) SPR_Assay->DUB_Assay CoIP Co-Immunoprecipitation (p97 complex association) SPR_Assay->CoIP DUB_Assay->ER_Stress_Markers Cell_Viability Cell Viability Assay (MTT, etc.) ER_Stress_Markers->Cell_Viability Hypothesis Hypothesis: ES1 targets Sec61 and p97 Hypothesis->Translocation_Assay Hypothesis->SPR_Assay

References

An In-depth Technical Guide to the Structure-Activity Relationship of Eeyarestatin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of Eeyarestatin I (EerI), a potent inhibitor of endoplasmic reticulum-associated protein degradation (ERAD). EerI presents a unique bifunctional chemical architecture that is crucial for its biological activity, making it a subject of significant interest in cancer research and drug development.

Core Molecular Structure and Functional Domains

This compound is characterized by a unique bi-modular structure, which is fundamental to its mechanism of action.[1][2][3][4] This structure can be deconstructed into two primary functional domains:

  • Nitrofuran-Containing (NFC) Module: This domain is the pharmacophore of this compound, directly responsible for its cytotoxic effects and inhibitory action on the p97/VCP ATPase.[1][4]

  • Aromatic Module: This hydrophobic portion of the molecule acts as a membrane-targeting domain, facilitating the localization of EerI to the endoplasmic reticulum.[1][4] This targeted delivery enhances the compound's specificity for ER-associated functions.[1]

The interplay between these two domains is critical for the potent and specific disruption of ER homeostasis observed with this compound.

Quantitative Structure-Activity Relationship Data

SAR studies have been pivotal in elucidating the contribution of each domain to the overall activity of this compound. These studies typically involve comparing the biological effects of the parent compound with its constituent modules, represented by 5-nitrofuryl-acrolein (5-NA) for the NFC domain and CBU-002 for the aromatic domain.

CompoundStructureIC50 (JEKO-1 cells)Key Biological Activities
This compound Bifunctional molecule4 ± 1.2 µMInduces ER stress, upregulates NOXA, inhibits p97 and Sec61 translocon.[1][5][6][7]
5-Nitrofuryl-acrolein (5-NA) Represents the NFC domain~1 µM[1]Cytotoxic; upregulates ATF3, ATF4, and NOXA.[1]
CBU-002 Represents the aromatic domainInactive[1]Lacks cytotoxic and ER stress-inducing activity.[1]
Eeyarestatin II (ESII) Analog of EerILess potent than EerIInhibits protein secretion.[8]
ESR35 Analog lacking the nitrofuran groupIneffectiveDoes not inhibit protein secretion.[2][8]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects primarily through the induction of ER stress, leading to apoptosis in cancer cells. This is achieved through a dual mechanism involving the inhibition of both the p97 ATPase and the Sec61 translocon.

  • Inhibition of p97-Associated Deubiquitination: EerI targets the p97-associated deubiquitinating process (PAD), leading to the accumulation of polyubiquitinated proteins.[5][6][9] Specifically, it has been shown to inhibit the ataxin-3 (atx3)-dependent deubiquitination.[5][6][9] The NFC domain of EerI is responsible for binding to p97.[1][4]

  • Inhibition of Sec61-Mediated Protein Translocation: EerI also potently inhibits the Sec61 translocon, which is responsible for the translocation of newly synthesized proteins into the ER.[5][7] This action prevents the transfer of nascent polypeptides from the targeting machinery to the Sec61 complex, further contributing to ER stress.[7]

The accumulation of unfolded and misfolded proteins due to ERAD inhibition triggers the Unfolded Protein Response (UPR), leading to the upregulation of pro-apoptotic factors like NOXA.[5][6]

Eeyarestatin_Signaling_Pathway EerI This compound p97 p97 ATPase EerI->p97 inhibits Sec61 Sec61 Translocon EerI->Sec61 inhibits ERAD ER-Associated Degradation (ERAD) p97->ERAD required for ProteinTranslocation Protein Translocation Sec61->ProteinTranslocation mediates UPR Unfolded Protein Response (UPR) ERAD->UPR accumulation of unfolded proteins activates ProteinTranslocation->UPR inhibition activates ATF4 ATF4 UPR->ATF4 upregulates ATF3 ATF3 UPR->ATF3 upregulates NOXA NOXA ATF4->NOXA activates ATF3->NOXA activates Apoptosis Apoptosis NOXA->Apoptosis induces

Caption: this compound Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of this compound.

This assay is used to determine the cytotoxic effects of this compound and its analogs.

  • Cell Seeding: Plate JEKO-1 cells in 96-well plates at a suitable density.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds (e.g., this compound, 5-NA, CBU-002) for 48 hours.[1]

  • MTT Addition: Add MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/ml and incubate for 4 hours.[1]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm and 650 nm using a plate reader.[1]

  • Data Analysis: Calculate cell viability as the ratio of the absorbance of treated cells to that of untreated controls.[1] The IC50 value is determined from the dose-response curve.

This technique is used to detect the expression levels of key proteins involved in the ER stress response.

  • Cell Lysis: Lyse the treated and untreated cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., ATF3, ATF4, NOXA, Bip, CHOP).[1][5]

  • Secondary Antibody Incubation: Incubate the membrane with a fluorescently labeled secondary antibody.[1]

  • Detection: Image and quantify the fluorescent bands using an appropriate imager (e.g., LI-COR Odyssey).[1]

SPR is employed to analyze the direct binding of this compound to its target protein, p97.

  • Chip Immobilization: Immobilize purified recombinant p97 protein onto a CM5 sensor chip.[1]

  • Compound Injection: Inject different concentrations of this compound over the chip surface.[1]

  • Response Measurement: Measure the change in the SPR signal (response units) over time.

  • Data Analysis: Plot the response at equilibrium against the compound concentration to determine the dissociation constant (Kd), which indicates the binding affinity.[1] An estimated Kd of 5-10 µM has been reported for the EerI-p97 interaction.[1]

This assay assesses the inhibitory effect of this compound on the deubiquitinating activity associated with p97.

  • Immunoprecipitation: Isolate p97 or FLAG-tagged ataxin-3 (atx3) and their associated ubiquitinated substrates from cell extracts using specific antibodies.[9]

  • Deubiquitination Reaction: Incubate the immunoprecipitated protein complexes in a deubiquitination buffer at 37°C.[9]

  • Analysis: Analyze the reaction products by immunoblotting with an anti-ubiquitin antibody to visualize the decrease in polyubiquitinated substrates over time.[9]

Experimental Workflow for SAR Studies

The systematic evaluation of this compound analogs follows a well-defined workflow to establish a clear structure-activity relationship.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity ER_Stress ER Stress Marker Analysis (Immunoblot) Binding_Assay Target Binding Assay (SPR) Cytotoxicity->Binding_Assay ER_Stress->Binding_Assay Enzyme_Assay Enzymatic Assay (Deubiquitination) SAR_Analysis SAR Analysis & Lead Optimization Binding_Assay->SAR_Analysis Enzyme_Assay->SAR_Analysis

Caption: SAR Experimental Workflow.

Conclusion and Future Directions

The structure-activity relationship of this compound is well-defined, with the NFC module serving as the active pharmacophore and the aromatic domain providing crucial membrane localization for enhanced specificity. This bifunctional nature offers a promising scaffold for the design of novel ERAD inhibitors. Future drug development efforts could focus on modifying the NFC group to improve potency and reduce off-target effects, while exploring alternative membrane-targeting moieties to optimize pharmacokinetic properties. A deeper understanding of the interactions at the molecular level will be instrumental in developing the next generation of p97 and Sec61 inhibitors for therapeutic applications, particularly in oncology.

References

Eeyarestatin I as an ERAD Pathway Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein homeostasis, or proteostasis, within the endoplasmic reticulum (ER) is a fundamental process for cell viability, particularly in secretory cells. The ER-associated protein degradation (ERAD) pathway is a critical quality control mechanism that identifies and eliminates misfolded or unassembled proteins from the ER, thereby preventing the accumulation of toxic protein species and mitigating ER stress.[1][2] This pathway involves a sequence of events: substrate recognition, retro-translocation to the cytosol, ubiquitination, and finally, degradation by the proteasome.[3]

Eeyarestatin I (EerI) is a potent, cell-permeable small molecule inhibitor of the ERAD pathway.[4] It was identified for its ability to block the degradation of ERAD substrates and has since become an invaluable chemical probe for studying protein quality control mechanisms.[5] Furthermore, EerI exhibits cytotoxic activity against cancer cells, sharing mechanistic similarities with the clinically approved proteasome inhibitor bortezomib, making it a compound of significant interest for drug development.[5][6] This guide provides an in-depth technical overview of this compound, its mechanism of action, relevant quantitative data, and key experimental protocols.

The Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway

The ERAD pathway is a highly conserved process that ensures the fidelity of protein folding. When proteins fail to achieve their native conformation, they are targeted for destruction. The canonical pathway can be summarized in four main steps:

  • Recognition: Misfolded proteins are recognized by ER-resident chaperones and lectins (e.g., BiP, Calnexin, OS-9).[2][7]

  • Retro-translocation: The recognized substrates are transported from the ER lumen or membrane into the cytosol through a putative protein channel, which may be formed by E3 ubiquitin ligases like Hrd1.[3]

  • Ubiquitination: As the substrate emerges into the cytosol, it is tagged with a polyubiquitin chain by an E3 ubiquitin ligase complex. This tag serves as a signal for degradation.[1]

  • Extraction and Degradation: The AAA-ATPase p97/VCP complex utilizes the energy from ATP hydrolysis to extract the ubiquitinated substrate from the ER membrane.[3][8] Following extraction, the substrate is delivered to the 26S proteasome for degradation.

ERAD_Pathway cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol MisfoldedProtein Misfolded Glycoprotein Chaperone Lectin/Chaperone (e.g., OS-9) MisfoldedProtein->Chaperone Recognition Hrd1 Hrd1 (E3 Ligase) Chaperone->Hrd1 Targeting p97 p97/VCP Complex Hrd1->p97 Retro-translocation & Ubiquitination Proteasome 26S Proteasome p97->Proteasome Extraction & Delivery Ub Ubiquitin Ub->Hrd1 Degraded Degraded Peptides Proteasome->Degraded

Figure 1. Overview of the canonical ERAD pathway for a misfolded glycoprotein.

This compound: Mechanism of Action

This compound is a bifunctional compound that inhibits ERAD through at least two distinct mechanisms.[6]

1. Inhibition of p97-Associated Deubiquitination (Primary Action)

The primary mechanism of EerI involves the inhibition of a deubiquitinating process associated with the p97/VCP complex.[9] EerI's structure consists of two key functional domains:

  • An aromatic domain: This hydrophobic part of the molecule facilitates its localization to the ER membrane, increasing its effective concentration near its target.[6][10]

  • A nitrofuran-containing (NFC) domain: This is the active group that directly binds to the p97 ATPase.[6][10][11]

Crucially, EerI does not inhibit the ATPase activity of p97.[12] Instead, its binding to the p97 complex interferes with the function of associated deubiquitinating enzymes (DUBs), such as Ataxin-3.[8][9] This inhibition of deubiquitination leads to the accumulation of polyubiquitinated ERAD substrates that are stalled and cannot be efficiently processed by the proteasome.[6][9]

2. Inhibition of Sec61-Mediated Protein Translocation

Several studies have demonstrated that EerI also acts as a potent inhibitor of the Sec61 translocon, the primary channel for protein entry into the ER.[13][14] EerI appears to prevent the transfer of nascent polypeptide chains from the ribosome-SRP targeting machinery to the Sec61 channel.[13] This action represents an "upstream" blockade relative to ERAD, as it prevents proteins from entering the ER in the first place. While this contributes to the disruption of ER homeostasis, it can also complicate the interpretation of experiments aiming to study the direct effects of EerI on the degradation of existing ER proteins.[13]

EerI_Mechanism cluster_ER ER Lumen cluster_Membrane ER Membrane cluster_Cytosol Cytosol EerI This compound Sec61 Sec61 Translocon EerI->Sec61 INHIBITS p97_complex p97/VCP Complex + Ataxin-3 (DUB) EerI->p97_complex INHIBITS Deubiquitination MisfoldedProtein Misfolded Protein Hrd1 Hrd1 (E3) MisfoldedProtein->Hrd1 ERAD Substrate Processing Hrd1->p97_complex ERAD Substrate Processing Proteasome 26S Proteasome p97_complex->Proteasome Delivery for Degradation NascentPeptide Nascent Polypeptide NascentPeptide->Sec61 Protein Translocation Experimental_Workflow cluster_treatment Cell Treatment cluster_processing Sample Processing cluster_analysis Analysis start Plate Cells control Vehicle Control (DMSO) start->control treatment This compound Treatment start->treatment lyse Cell Lysis control->lyse treatment->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer probe Antibody Probing transfer->probe image Imaging & Quantification probe->image result Compare Protein Levels image->result

References

Eeyarestatin I: A Comprehensive Technical Guide to its Biological and Cellular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eeyarestatin I (ES-I) is a small molecule inhibitor that has garnered significant attention in the fields of cell biology and drug discovery for its potent and dual-pronged mechanism of action. Initially identified as an inhibitor of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, subsequent research has revealed its ability to also block protein translocation into the endoplasmic reticulum (ER). This whitepaper provides an in-depth technical overview of the biological and cellular effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its study.

Core Mechanisms of Action

This compound exerts its cellular effects primarily through the inhibition of two key cellular components: the p97/VCP ATPase and the Sec61 translocon .

Inhibition of p97/VCP-mediated Protein Degradation

This compound directly binds to the p97/VCP (Valosin-Containing Protein) ATPase, an essential enzyme in the ERAD pathway. The ERAD pathway is a quality control mechanism that removes misfolded or unassembled proteins from the ER for degradation by the proteasome. By inhibiting p97/VCP, this compound prevents the retro-translocation of ubiquitinated ERAD substrates from the ER to the cytosol, leading to their accumulation in the ER. The estimated dissociation constant (Kd) for the binding of this compound to p97 is in the range of 5-10 µM[1]. This inhibition of p97-associated deubiquitinating processes is a key contributor to its biological activity[2].

Inhibition of Sec61-mediated Protein Translocation

In addition to its effects on ERAD, this compound also inhibits the Sec61 translocon, the primary channel for protein translocation into the ER. This action prevents the proper entry of newly synthesized proteins into the secretory pathway. The in vitro IC50 for the inhibition of protein translocation is relatively high, at approximately 70 µM. However, in intact cells, significant inhibition of protein secretion is observed at concentrations of 8 µM, suggesting that cellular factors may enhance its inhibitory activity or that the accumulation of effects over time leads to a more potent outcome[3]. Cryo-electron microscopy studies have revealed that this compound binds to a lipid-exposed pocket formed by the partially open lateral gate and plug domain of the Sec61 channel, stabilizing it in a closed conformation[4].

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activities of this compound.

ParameterTarget/ProcessValueCell Line/SystemReference
Binding Affinity (Kd) p97/VCP5-10 µMIn vitro[1]
IC50 (In Vitro) Protein Translocation (N-glycosylation)~70 µMER microsomes[3]
Effective Concentration (In Vivo) Inhibition of Protein Secretion8 µMHepG2 cells[3]
IC50 (Cytotoxicity) Cell Viability2.5-40 µM (dose-dependent)A549 and H358 cells[5]

Cellular Effects of this compound

The dual inhibition of ERAD and protein translocation by this compound triggers a cascade of cellular events, culminating in ER stress and, in many cases, apoptosis.

Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)

The accumulation of misfolded proteins due to ERAD inhibition and the disruption of protein homeostasis from blocked translocation lead to significant ER stress. This activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. Key markers of ER stress, such as BiP (Binding immunoglobulin Protein) and CHOP (C/EBP homologous protein), are upregulated in a dose-dependent manner in cells treated with this compound[5].

Induction of Apoptosis

Prolonged or severe ER stress induced by this compound can overwhelm the cell's adaptive capacity, leading to the activation of apoptotic pathways. A key mediator of this process is the transcription factor ATF4 (Activating Transcription Factor 4), which is induced upon ER stress. ATF4, in turn, upregulates the expression of the pro-apoptotic BH3-only protein NOXA. This ATF4-CHOP-NOXA signaling axis is a critical component of this compound-induced cell death, particularly in cancer cells[6][7][8].

Effects on Intracellular Trafficking

This compound has also been shown to interfere with both anterograde and retrograde vesicular trafficking pathways. Treatment with this compound can delay the transport of proteins from the ER to the Golgi apparatus and their subsequent appearance at the cell surface. This has been demonstrated using model proteins such as the vesicular stomatitis virus glycoprotein (VSV-G). Furthermore, it can affect the retrograde transport of certain toxins, like the Shiga toxin, to the ER[9][10][11][12].

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Pulse-Chase Assay for Protein Degradation

This assay is used to monitor the stability of a specific protein over time and to assess the effect of this compound on its degradation.

Materials:

  • Cells expressing the protein of interest

  • Dulbecco's Modified Eagle's Medium (DMEM) without methionine and cysteine

  • [³⁵S]methionine/cysteine labeling mix

  • Chase medium: DMEM with excess unlabeled methionine and cysteine

  • This compound

  • Lysis buffer (e.g., RIPA buffer)

  • Antibody specific to the protein of interest

  • Protein A/G-agarose beads

  • SDS-PAGE and autoradiography equipment

Procedure:

  • Culture cells to ~80% confluency.

  • Pre-incubate cells with this compound or vehicle control for a specified time (e.g., 2-4 hours).

  • Starve cells in methionine/cysteine-free DMEM for 30-60 minutes.

  • Pulse-label the cells by adding [³⁵S]methionine/cysteine to the starvation medium and incubate for a short period (e.g., 15-30 minutes).

  • Remove the labeling medium and wash the cells with PBS.

  • Add pre-warmed chase medium containing this compound or vehicle control.

  • Collect cell samples at various time points (e.g., 0, 1, 2, 4, 8 hours).

  • Lyse the cells and perform immunoprecipitation for the protein of interest.

  • Analyze the immunoprecipitated proteins by SDS-PAGE and autoradiography.

  • Quantify the band intensities to determine the protein's half-life.

In Vitro Ubiquitination Assay

This assay assesses the effect of this compound on the ubiquitination of a substrate protein in a cell-free system.

Materials:

  • Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase

  • Recombinant ubiquitin

  • Substrate protein

  • This compound

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM ATP, 0.5 mM DTT)

  • SDS-PAGE and Western blotting equipment

  • Antibody against the substrate protein or ubiquitin

Procedure:

  • Set up the ubiquitination reaction by combining E1, E2, E3, ubiquitin, and the substrate protein in the reaction buffer.

  • Add this compound at various concentrations or a vehicle control to the reactions.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the reaction products by SDS-PAGE.

  • Perform a Western blot using an antibody against the substrate to detect higher molecular weight ubiquitinated species or an anti-ubiquitin antibody.

MTT Cell Viability Assay

This colorimetric assay is used to determine the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cells to be tested

  • 96-well culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols described above.

Eeyarestatin_Signaling_Pathway ESI This compound Sec61 Sec61 Translocon ESI->Sec61 inhibits p97 p97/VCP ESI->p97 inhibits ProteinTranslocation Protein Translocation Sec61->ProteinTranslocation ERAD ER-Associated Degradation (ERAD) p97->ERAD ProteinAccumulation Misfolded Protein Accumulation ProteinTranslocation->ProteinAccumulation leads to ERAD->ProteinAccumulation leads to ERStress ER Stress ProteinAccumulation->ERStress induces UPR Unfolded Protein Response (UPR) ERStress->UPR activates ATF4 ATF4 Activation UPR->ATF4 activates CHOP CHOP Upregulation ATF4->CHOP induces NOXA NOXA Upregulation CHOP->NOXA induces Apoptosis Apoptosis NOXA->Apoptosis promotes Pulse_Chase_Workflow Start Start: Culture Cells PreIncubate Pre-incubate with ES-I or Vehicle Start->PreIncubate Starve Starve in Met/Cys-free Medium PreIncubate->Starve Pulse Pulse-label with [³⁵S]Met/Cys Starve->Pulse Chase Chase with Cold Met/Cys + ES-I/Vehicle Pulse->Chase Collect Collect Samples at Time Points Chase->Collect Lysis Cell Lysis Collect->Lysis IP Immunoprecipitation Lysis->IP SDSPAGE SDS-PAGE & Autoradiography IP->SDSPAGE Analysis Quantify & Determine Half-life SDSPAGE->Analysis In_Vitro_Ubiquitination_Workflow Start Start: Prepare Reaction Mix (E1, E2, E3, Ub, Substrate) AddESI Add this compound or Vehicle Start->AddESI Incubate Incubate at 37°C AddESI->Incubate StopReaction Stop Reaction with Sample Buffer Incubate->StopReaction SDSPAGE SDS-PAGE StopReaction->SDSPAGE WesternBlot Western Blot (Anti-Substrate or Anti-Ub) SDSPAGE->WesternBlot Analyze Analyze Ubiquitination WesternBlot->Analyze

References

An In-depth Technical Guide to the Physicochemical Properties of Eeyarestatin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and cellular effects of Eeyarestatin I (EerI). The information is intended for researchers and professionals involved in drug discovery and development, particularly those with an interest in endoplasmic reticulum-associated protein degradation (ERAD), protein translocation, and cancer therapeutics.

Physicochemical Properties

This compound is a small molecule inhibitor with a complex chemical structure. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Weight 630.44 g/mol [1][2][3][4]
Molecular Formula C₂₇H₂₅Cl₂N₇O₇[1][2][3][4]
CAS Number 412960-54-4[1][2][3][4]
Appearance Crystalline solid, light yellow-orange in color[2][4]
Purity ≥90% to ≥98% (HPLC)[1][2][3][4]
Solubility Soluble in DMSO up to 100 mM (approximately 30-100 mg/mL).[1][2][3][4][5] Poor aqueous solubility.[6] Soluble in dimethyl formamide.[2][1][2][3][4][5][6]
Storage and Stability Store at +4°C or -20°C.[1][2] Stable for at least 4 years when stored at -20°C.[2] Stock solutions in DMSO are stable for up to 3 months at -20°C.[4][1][2][4]
UV/Vis Spectroscopy λmax: 245, 285, 380 nm[2]

Mechanism of Action

This compound exhibits a dual mechanism of action, primarily targeting two key cellular processes: protein translocation across the endoplasmic reticulum (ER) membrane and the degradation of misfolded proteins via the ERAD pathway.

2.1. Inhibition of Sec61-Mediated Protein Translocation

This compound is a potent inhibitor of the Sec61 translocon, the central component of the protein translocation machinery in the ER membrane.[1][3][5][7] It prevents the transfer of nascent polypeptide chains from the ribosome-nascent chain complex to the Sec61 channel.[7] This action blocks the entry of newly synthesized proteins into the secretory pathway, leading to an accumulation of untranslocated proteins in the cytosol.[7]

Sec61_Inhibition cluster_ER ER Membrane RNC Ribosome-Nascent Chain Complex (RNC) SRP Signal Recognition Particle (SRP) RNC->SRP Binding SR SRP Receptor SRP->SR Docking Sec61 Sec61 Translocon SR->Sec61 Transfer ER_Lumen ER Lumen Sec61->ER_Lumen Protein Translocation EerI This compound EerI->Sec61 Inhibits

Caption: this compound inhibits the Sec61 translocon, blocking protein entry into the ER.

2.2. Inhibition of p97/VCP ATPase

This compound also targets the AAA (ATPase associated with diverse cellular activities) ATPase p97, also known as valosin-containing protein (VCP).[4][6][8] p97 is a critical component of the ERAD pathway, responsible for extracting ubiquitinated, misfolded proteins from the ER membrane for subsequent degradation by the proteasome.[8] this compound binds to the p97 complex and inhibits its associated deubiquitinating enzymes, such as ataxin-3.[1][3][8] This leads to the accumulation of polyubiquitinated proteins and disrupts the clearance of misfolded proteins from the ER.[4] The molecule is described as bifunctional, with an aromatic domain that targets it to membranes and a nitrofuran-containing (NFC) module that binds to p97.[9][10]

p97_Inhibition MisfoldedProtein Misfolded Protein (in ER) Ubiquitination Ubiquitination MisfoldedProtein->Ubiquitination Retrotranslocation p97_complex p97/VCP Complex (with Ataxin-3) Ubiquitination->p97_complex Extraction from ER Deubiquitination Deubiquitination p97_complex->Deubiquitination Proteasome Proteasome Deubiquitination->Proteasome Degradation Degradation Proteasome->Degradation EerI This compound EerI->p97_complex Inhibits

Caption: this compound inhibits the p97/VCP complex, blocking ER-associated degradation.

Cellular Effects and Signaling Pathways

The dual inhibitory activities of this compound lead to significant cellular stress, particularly within the endoplasmic reticulum. This triggers the Unfolded Protein Response (UPR), a collection of signaling pathways that respond to the accumulation of unfolded or misfolded proteins in the ER.

  • Induction of ER Stress: By inhibiting both protein translocation and degradation, this compound causes a rapid and substantial accumulation of misfolded proteins, which is a potent trigger for ER stress.[7][9][11]

  • Activation of the UPR: In response to ER stress, cells activate the UPR pathways. Treatment with this compound has been shown to increase the expression of ER stress markers such as BiP and CHOP.[5][11] The PERK and IRE1α branches of the UPR are activated, leading to the downstream activation of transcription factors like ATF3 and ATF4.[7][9][11]

  • Induction of Apoptosis: Prolonged or severe ER stress induced by this compound can lead to apoptosis.[5] This is mediated, in part, by the upregulation of the pro-apoptotic protein NOXA, a downstream target of the UPR.[1][3][9] This cytotoxic activity is particularly pronounced in cancer cells, which often have a high protein synthesis load and are more vulnerable to ER stress.[1][3]

  • Calcium Homeostasis: this compound has also been shown to impair calcium homeostasis by enhancing the leakage of Ca²⁺ from the ER.[12]

UPR_Signaling EerI This compound Inhibition Inhibition of Sec61 & p97/VCP EerI->Inhibition ER_Stress ER Stress (Accumulation of misfolded proteins) Inhibition->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR PERK_IRE1a Activation of PERK & IRE1α UPR->PERK_IRE1a ATF4_ATF3 Upregulation of ATF4 & ATF3 PERK_IRE1a->ATF4_ATF3 NOXA Upregulation of NOXA ATF4_ATF3->NOXA Apoptosis Apoptosis NOXA->Apoptosis

Caption: this compound induces ER stress, activating the UPR and pro-apoptotic signaling.

Experimental Protocols

4.1. Preparation of Stock Solutions

  • Solvent: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2][3]

  • Concentration: Stock solutions are typically prepared at a concentration of 10-100 mM in DMSO.[1][3][5] For example, to prepare a 10 mM stock solution, dissolve 6.3 mg of this compound in 1 mL of DMSO.

  • Storage: Aliquot the stock solution and store at -20°C for up to 3 months.[4] Avoid repeated freeze-thaw cycles.

4.2. In Vitro and Cell-Based Assays

  • Cell Culture Treatment: For cell-based assays, this compound is diluted from the DMSO stock into the cell culture medium to the desired final concentration. Effective concentrations in cell culture range from 2.5 µM to 40 µM, with treatment times typically ranging from a few hours to 48 hours or more, depending on the assay.[4][5] For example, a dose of 8 µM is sufficient to block ERAD.[2]

  • Western Blotting for ER Stress Markers: To assess the induction of ER stress, cells are treated with this compound (e.g., 20 µM for 48 hours).[5] Cell lysates are then prepared and subjected to SDS-PAGE and Western blotting using antibodies against ER stress markers such as BiP, CHOP, PERK, and IRE1α.[11]

  • Protein Degradation Assay (Pulse-Chase): To monitor the effect on the degradation of specific ERAD substrates (e.g., TCRα), cells are transfected to express the substrate.[13] The cells are then "pulsed" by metabolic labeling with ³⁵S-methionine/cysteine for a short period (e.g., 15 minutes) and then "chased" by incubating in a medium with an excess of unlabeled methionine and cysteine for various time points, in the presence or absence of this compound. The protein of interest is then immunoprecipitated from cell lysates at each time point, and its stability is analyzed by SDS-PAGE and autoradiography.[13]

  • In Vivo Formulation (Suspended Solution): For animal studies (e.g., oral or intraperitoneal injection), a suspended solution can be prepared. An example protocol to yield a 1.25 mg/mL solution is as follows:

    • Start with a 12.5 mg/mL stock solution in DMSO.

    • Add 100 µL of the DMSO stock to 400 µL of PEG300 and mix.

    • Add 50 µL of Tween-80 and mix.

    • Add 450 µL of saline to reach a final volume of 1 mL.[5]

Experimental_Workflow start This compound Powder stock_prep Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock_prep cell_culture Cell Culture Treatment (e.g., 2.5-40 µM) stock_prep->cell_culture analysis Analysis cell_culture->analysis western_blot Western Blot (ER Stress Markers) analysis->western_blot pulse_chase Pulse-Chase Assay (Protein Degradation) analysis->pulse_chase viability_assay Cell Viability Assay (e.g., MTT) analysis->viability_assay

Caption: General workflow for in vitro experiments using this compound.

Conclusion

This compound is a valuable research tool for studying the processes of protein translocation and ER-associated degradation. Its dual-inhibitory mechanism provides a potent means to induce ER stress and investigate the downstream consequences, including the unfolded protein response and apoptosis. While its poor aqueous solubility presents a challenge for in vivo applications, its well-characterized activity in cellular models makes it a cornerstone compound for research in this area.[6] Further development of more soluble derivatives may enhance its therapeutic potential, particularly in the context of oncology.[6]

References

Methodological & Application

Eeyarestatin I: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eeyarestatin I (EerI) is a potent and cell-permeable small molecule inhibitor of the endoplasmic reticulum-associated protein degradation (ERAD) pathway.[1][2] It exhibits a dual mechanism of action, targeting both the p97-associated deubiquitinating (DUB) process and the Sec61 protein translocation complex at the ER membrane.[1] This multifaceted activity makes this compound a valuable tool for studying protein quality control, ER stress, and protein trafficking. Furthermore, its cytotoxic effects against various cancer cell lines have positioned it as a compound of interest in oncology research.[2][3]

These application notes provide a comprehensive guide for the in vitro use of this compound, including its mechanism of action, effective concentrations, and detailed protocols for key experimental assays.

Mechanism of Action

This compound disrupts ER homeostasis through two primary mechanisms:

  • Inhibition of p97-Associated Deubiquitination: this compound targets the p97-associated deubiquitinating process (PAD).[2][4] Specifically, it has been shown to inhibit the ataxin-3 (ATXN3)-dependent deubiquitination of ERAD substrates.[2][5] This leads to the accumulation of polyubiquitinated proteins that are normally destined for proteasomal degradation.[5]

  • Inhibition of Sec61-Mediated Protein Translocation: this compound also acts as a potent inhibitor of the Sec61 translocon, the primary channel for protein entry into the ER.[6] It prevents the transfer of nascent polypeptide chains from the signal recognition particle (SRP) to the Sec61 complex, thereby blocking the translocation of newly synthesized proteins into the ER lumen.[7]

The combined effect of ERAD inhibition and protein translocation blockade leads to the accumulation of misfolded proteins, induction of the unfolded protein response (UPR) and ER stress, and can ultimately trigger apoptosis.[1]

cluster_Cytosol Cytosol cluster_ER ER Membrane Ribosome Ribosome-Nascent Chain Complex SRP SRP Ribosome->SRP Binding Sec61 Sec61 Translocon SRP->Sec61 Targeting p97 p97/VCP Complex ATX3 Ataxin-3 p97->ATX3 Recruits Proteasome Proteasome Ub Ubiquitinated Substrate Ub->Proteasome Degradation ATX3->Ub Deubiquitination Misfolded Misfolded Protein Misfolded->p97 Retro-translocation EerI This compound EerI->ATX3 Inhibits Deubiquitination EerI->Sec61 Inhibits Translocation

Fig 1. Mechanism of action of this compound.

Data Presentation

Table 1: Effective Concentrations of this compound in Various Cell Lines
Cell LineAssayConcentration RangeEffectIncubation TimeCitation(s)
A549, H358Cell Viability2.5 - 40 µMDose-dependent cell death48 hours[1]
A549, H358Western Blot2.5 - 40 µMIncreased ER stress markers (Bip, CHOP)48 hours[1]
HepG2, HeLaProtein Translocation8 µMReduced N-glycosylation of TCRαNot Specified[8]
JEKO-1Cell Viability (MTT)IC50: 4 ± 1.2 µMInduction of cell deathNot Specified[9]
293TProtein Degradation10 µMStabilization of ERAD substrate (TCRα-YFP)10 hours[9]
Huh7Cell Viability (CCK-8)8 µMInhibition of cell viability and proliferation8 hours[10]
Table 2: Recommended Storage and Handling of this compound
ParameterRecommendationCitation(s)
Storage Temperature Store at +4°C for short term. For long-term storage, aliquots in DMSO can be stored at -20°C for 1 month or -80°C for 6 months.[1][2]
Solubility Soluble in DMSO (up to 100 mM).[2][11]
Stock Solution Preparation Prepare a concentrated stock solution in DMSO (e.g., 10-100 mM). Further dilute in culture medium for experiments.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cultured cells.

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the this compound-containing medium or control medium (with DMSO vehicle).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Treat Treat with this compound and controls Incubate1->Treat Incubate2 Incubate for desired time Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate for 2-4 hours AddMTT->Incubate3 Solubilize Solubilize formazan crystals with DMSO Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Analyze data Read->Analyze End End Analyze->End

Fig 2. Workflow for MTT cell viability assay.
Protein Degradation Assay (Cycloheximide Chase)

This protocol is used to assess the effect of this compound on the stability of a specific protein.

Materials:

  • Cells expressing the protein of interest

  • 6-well or 12-well tissue culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the protein of interest

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to attach overnight. Treat the cells with this compound at the desired concentration or with vehicle (DMSO) for a specific duration (e.g., 4-8 hours) before the chase.

  • Cycloheximide Addition: Add cycloheximide to the culture medium to a final concentration that effectively blocks protein synthesis in the chosen cell line (e.g., 50-100 µg/mL). This is time point zero (0 h).

  • Time Course Collection: At various time points after CHX addition (e.g., 0, 2, 4, 8, 12 hours), wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for the protein of interest.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the protein of interest at each time point. Normalize the intensity at each time point to the intensity at time zero. Plot the remaining protein level versus time to determine the protein's half-life in the presence and absence of this compound.

ER Stress Analysis by Western Blot

This protocol is used to detect the induction of ER stress by this compound by measuring the levels of key UPR markers.

Materials:

  • Cells and culture reagents

  • This compound stock solution

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against ER stress markers (e.g., BiP/GRP78, CHOP/GADD153) and a loading control (e.g., β-actin, GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed cells and treat them with various concentrations of this compound or vehicle for the desired time (e.g., 24-48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Perform SDS-PAGE and transfer as described in the cycloheximide chase protocol.

    • Probe the membrane with primary antibodies against BiP and CHOP. Also, probe for a loading control protein.

    • Incubate with secondary antibodies and detect the signals.

  • Data Analysis: Compare the expression levels of BiP and CHOP in this compound-treated cells to the vehicle-treated control. An increase in the levels of these proteins indicates the induction of ER stress.

Start Start Treat Treat cells with This compound Start->Treat Lyse Lyse cells and quantify protein Treat->Lyse SDSPAGE SDS-PAGE Lyse->SDSPAGE Transfer Transfer to membrane SDSPAGE->Transfer Block Block membrane Transfer->Block PrimaryAb Incubate with primary antibodies (BiP, CHOP, loading control) Block->PrimaryAb SecondaryAb Incubate with secondary antibody PrimaryAb->SecondaryAb Detect Detect signal SecondaryAb->Detect Analyze Analyze protein levels Detect->Analyze End End Analyze->End

Fig 3. Workflow for ER stress analysis by Western blot.

Troubleshooting

  • Low Cell Viability in Control: Check for contamination, ensure proper cell culture conditions, and verify the concentration of the DMSO vehicle.

  • High Background in Western Blots: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.

  • Inconsistent Results: Ensure accurate pipetting, consistent cell numbers, and uniform treatment conditions. Perform experiments in triplicate to ensure reproducibility.

Conclusion

This compound is a powerful research tool for investigating the intricate cellular processes of protein degradation and translocation. By carefully selecting the appropriate cell lines, concentrations, and experimental assays, researchers can effectively utilize this inhibitor to elucidate the roles of ERAD and protein trafficking in various biological and pathological contexts. The protocols provided herein offer a solid foundation for initiating in vitro studies with this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Eeyarestatin I (EerI), a potent inhibitor of Endoplasmic Reticulum-Associated protein Degradation (ERAD). This document outlines its mechanism of action, recommended working concentrations for various cellular assays, and detailed experimental protocols.

Product Information and Properties

This compound is a cell-permeable compound that acts as a bifunctional inhibitor, targeting two key stages of protein processing and degradation associated with the endoplasmic reticulum. It has been shown to induce ER stress and apoptosis, particularly in cancer cells, making it a valuable tool for studying protein quality control and a potential candidate for therapeutic development.

PropertyValueSource
Molecular Formula C₂₇H₂₅Cl₂N₇O₇
Molecular Weight 630.44 g/mol
CAS Number 412960-54-4
Appearance Light yellow-orange solid
Purity ≥98%
Solubility Soluble in DMSO up to 100 mM. Insoluble in water.[1][2]
Storage Store solid at +4°C. Stock solutions in DMSO are stable for up to 3 months at -20°C or 1 year at -80°C. Aliquot to avoid repeated freeze-thaw cycles.[1]

Mechanism of Action

This compound exhibits a dual inhibitory action. Firstly, it inhibits the Sec61 translocon, preventing the translocation of newly synthesized proteins into the ER lumen.[3][4] Secondly, it targets the p97-associated deubiquitinating process (PAD) within the ERAD pathway.[5] This leads to the accumulation of polyubiquitinated, misfolded proteins that would normally be retro-translocated to the cytosol for proteasomal degradation.[6] The combined effect is a significant disruption of ER homeostasis, induction of the Unfolded Protein Response (UPR), and eventual apoptosis, often mediated by the pro-apoptotic protein NOXA.[3][7]

Eeyarestatin_I_Mechanism cluster_Cytosol Cytosol cluster_ER Endoplasmic Reticulum (ER) Proteasome 26S Proteasome p97 p97/VCP Complex p97->Proteasome Delivery for Degradation Ub Ubiquitin Misfolded_Protein Misfolded Protein ER_Lumen ER Lumen Sec61 Sec61 Translocon Sec61->Misfolded_Protein Folding Ribosome Ribosome Ribosome->Sec61 Protein Translocation PolyUb_Protein Polyubiquitinated Protein Misfolded_Protein->PolyUb_Protein Retro-translocation & Ubiquitination PolyUb_Protein->p97 Extraction EerI1 This compound EerI1->Sec61 Inhibits EerI2 This compound EerI2->p97 Inhibits Deubiquitination

Caption: Dual inhibitory mechanism of this compound.

Recommended Working Concentrations

The optimal working concentration of this compound is highly dependent on the cell type, assay duration, and the specific biological question. The following table summarizes concentrations reported in the literature for various applications. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

ApplicationConcentration RangeCell LinesDurationOutcomeSource
Cytotoxicity / Apoptosis Induction 2.5 - 40 µMA549, H35848 hoursDose-dependent cell death[3]
10 µMJurkat, BJAB, MINO, etc.Not SpecifiedSelective cytotoxicity in cancer cells
IC₅₀: 4 ± 1.2 µMJEKO-1Not SpecifiedCell death induction[8][9]
ERAD Inhibition 10 µMA9, 293TNot SpecifiedAccumulation of polyubiquitinated proteins
ER Stress Induction ≥ 20 µMA549, H35848 hoursIncreased Bip and CHOP expression[3]
Protein Translocation Inhibition 8 µM (in vivo)HepG2, HeLa1 hourBlocked N-glycosylation of model proteins[4]
IC₅₀: ~70 µM (in vitro)N/AN/AInhibition of ER translocation[4][8]
p97/VCP Binding K_d_: 5 - 10 µMN/AN/ADirect binding affinity[7]
Intracellular Trafficking 2.5 - 10 µMHeLa2 - 4 hoursInterference with anterograde and retrograde transport[10][11]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving this compound powder in high-quality, anhydrous DMSO.[1] Moisture-absorbing DMSO can reduce solubility.[1]

  • Sonication: If necessary, briefly sonicate the solution to ensure it is fully dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C for up to 3 months or at -80°C for up to one year.[1]

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the cells (typically ≤ 0.1%).

Protocol: Cell Viability/Cytotoxicity Assay (MTT-based)

This protocol is a standard method to assess the effect of this compound on cell viability.[12]

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine dose-dependent effects and calculate the IC₅₀ value.

Protocol: Immunoblotting for ER Stress Markers

This protocol allows for the detection of increased expression of ER stress-associated proteins like BiP (Binding Immunoglobulin Protein) and CHOP (C/EBP Homologous Protein) following this compound treatment.[3]

Materials:

  • Cells and culture reagents

  • This compound

  • RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BiP, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with the desired concentration of this compound (e.g., 20 µM) and a vehicle control for the specified time (e.g., 48 hours).[3]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody (e.g., anti-BiP or anti-CHOP) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control like β-actin to compare the expression levels of ER stress markers between treated and control samples.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.

Eeyarestatin_I_Workflow cluster_analysis Downstream Analysis prep Stock Solution Prep (EerI in DMSO) treat Treatment (Add EerI at final conc.) prep->treat culture Cell Culture (Seed plates) culture->treat incubate Incubation (e.g., 24-48 hours) treat->incubate harvest Harvest Cells / Lysate incubate->harvest viability Viability Assay (e.g., MTT) harvest->viability western Western Blot (e.g., ER Stress Markers) harvest->western microscopy Microscopy (e.g., Trafficking) harvest->microscopy other Other Assays harvest->other

Caption: General experimental workflow for cell-based assays.

References

Application Notes and Protocols for Eeyarestatin I Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Optimal Incubation Time for Eeyarestatin I Treatment

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide to determining the optimal incubation time for this compound (EerI) treatment in cell-based assays. This compound is a potent inhibitor of Endoplasmic Reticulum-Associated protein Degradation (ERAD) and protein translocation, making it a valuable tool for studying protein quality control and a potential anti-cancer agent. The optimal incubation time for EerI is highly dependent on the specific biological process being investigated.

Mechanism of Action

This compound exhibits a dual mechanism of action that disrupts protein homeostasis:

  • Inhibition of ER-Associated Degradation (ERAD): EerI targets the p97-associated deubiquitinating process (PAD). This leads to the accumulation of polyubiquitinated proteins that are normally degraded by the proteasome.[1][2] The accumulation of these misfolded proteins in the ER triggers the Unfolded Protein Response (UPR) or ER stress.[3][4]

  • Inhibition of Protein Translocation: EerI also inhibits the Sec61 translocon, a protein complex that mediates the translocation of newly synthesized polypeptides into the endoplasmic reticulum.[2][5] This blockage prevents the proper entry and subsequent processing of secretory and membrane proteins.

Data Presentation: this compound Treatment Parameters

The following tables summarize quantitative data from various studies to guide the selection of appropriate incubation times and concentrations for this compound treatment.

Table 1: Time-Dependent Effects of this compound

Time PointObserved EffectCell Line(s)ConcentrationReference
1 hourInhibition of N-glycosylation of TCRαHeLa8 µM[5]
1.5 hoursAccumulation of polyubiquitinated proteinsNot specifiedNot specified[1]
2-4 hoursProtection from Diphtheria Toxin challengeHeLaNot specified[6]
5 hoursInhibition of atx3-dependent deubiquitinationNot specified10 µM[1]
6 hoursAlteration of p97 complex293T10 µM[7]
8 hoursInduction of vacuolation consistent with ER stressHeLaNot specified[6]
10 hoursStabilization of TCRα-YFP in polyubiquitinated form293T10 µM[7]
24 hoursCell viability assessmentHEK, HeLa, INS-1, NALM-60.1 - 20 µM[8]
48 hoursDose-dependent cell deathA549, H3582.5 - 40 µM[2]
48 hoursIncreased expression of ER stress markers (Bip, CHOP)A549, H3582.5 - 40 µM[2][4]

Table 2: Concentration-Dependent Effects of this compound

ConcentrationObserved EffectCell Line(s)Incubation TimeReference
4 ± 1.2 µM (IC50)Induction of cell deathJEKO-1Not specified[3]
5-10 µMInhibition of ER protein expressionIntact cellsNot specified[3]
8 µMSubstantial reduction in N-glycosylated TCRαHeLa1 hour[5]
10 µMAccumulation of polyubiquitinated proteinsNot specified10 hours[1]
10 µMInduction of ATF3 expressionJEKO-1Not specified[9]
20 µMIncreased ER stress markers (Bip, CHOP)A549, H35848 hours[4]
>70 µM (IC50)Inhibition of protein translocation in vitroNot specifiedNot specified[3]

Experimental Protocols

Protocol 1: Analysis of Protein Ubiquitination

This protocol is designed to detect the accumulation of polyubiquitinated proteins following this compound treatment.

Materials:

  • Cell line of interest (e.g., 293T, HeLa)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors

  • Antibodies: anti-ubiquitin, anti-protein of interest, secondary antibodies

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.

  • Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) or DMSO for a time course (e.g., 0, 1.5, 3, 6, 10 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Immunoprecipitation (Optional): To analyze the ubiquitination of a specific protein, perform immunoprecipitation using an antibody against that protein.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-ubiquitin antibody to detect the accumulation of polyubiquitinated proteins.

Protocol 2: Assessment of ER Stress Induction

This protocol outlines the steps to measure the induction of ER stress markers.

Materials:

  • Cell line of interest (e.g., A549, H358)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Reagents for RNA extraction and qRT-PCR or protein lysis and Western blotting

  • Primers/antibodies for ER stress markers (e.g., BiP/GRP78, CHOP, ATF4, spliced XBP1)

Procedure:

  • Cell Seeding: Plate cells to be 70-80% confluent at the time of harvest.

  • Treatment: Treat cells with this compound (e.g., 10-20 µM) or DMSO for the desired time (e.g., 8, 16, 24, 48 hours).

  • Analysis:

    • For qRT-PCR: Extract total RNA, synthesize cDNA, and perform quantitative real-time PCR using primers for ER stress marker genes.

    • For Western Blotting: Lyse cells, quantify protein, and perform Western blotting using antibodies against ER stress marker proteins.

Protocol 3: Cell Viability and Cytotoxicity Assay

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • Cell line of interest (e.g., JEKO-1, A549)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the assay.

  • Treatment: The next day, treat cells with a range of this compound concentrations (e.g., 0.1 to 40 µM) or DMSO.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Mandatory Visualizations

Eeyarestatin_I_Mechanism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded Protein Misfolded Protein p97 Complex p97-Ufd1-Npl4 Complex Misfolded Protein->p97 Complex Retro-translocation (ERAD) Sec61 Sec61 Translocon Ribosome Ribosome Nascent Polypeptide Nascent Polypeptide Ribosome->Nascent Polypeptide Translation Nascent Polypeptide->Sec61 Translocation Proteasome Proteasome p97 Complex->Proteasome Degradation This compound This compound This compound->Sec61 Inhibits This compound->p97 Complex Inhibits Deubiquitination

Caption: Mechanism of action of this compound.

experimental_workflow cluster_assays Endpoint Assays start Start: Seed Cells treatment Treat with this compound (Time Course & Dose Response) start->treatment western Western Blot (Ubiquitination, ER Stress) treatment->western qpcr qRT-PCR (ER Stress Gene Expression) treatment->qpcr viability Cell Viability Assay (Cytotoxicity) treatment->viability analysis Data Analysis (Determine Optimal Incubation Time) western->analysis qpcr->analysis viability->analysis end End: Protocol Optimized analysis->end signaling_pathway cluster_UPR_arms UPR Signaling EerI This compound ERAD_Inhibition ERAD Inhibition (p97 Complex) EerI->ERAD_Inhibition Misfolded_Proteins Accumulation of Misfolded Proteins ERAD_Inhibition->Misfolded_Proteins ER_Stress ER Stress / UPR Misfolded_Proteins->ER_Stress ATF4 ATF4 Activation ER_Stress->ATF4 XBP1 XBP1 Splicing ER_Stress->XBP1 PERK PERK Activation ER_Stress->PERK Cell_Death Apoptosis / Cell Death (via NOXA upregulation) ATF4->Cell_Death

References

Application Notes and Protocols: Preparation of Eeyarestatin I Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Eeyarestatin I (EerI) is a potent and cell-permeable inhibitor of the Endoplasmic Reticulum-Associated Protein Degradation (ERAD) pathway.[1][2][3][4] Its mechanism of action involves the inhibition of two key cellular processes. Firstly, it targets the p97-associated deubiquitinating process, preventing the deubiquitination of ERAD substrates by ataxin-3.[4] Secondly, it inhibits Sec61-mediated protein translocation at the endoplasmic reticulum (ER).[1][3] This dual activity leads to the accumulation of misfolded, polyubiquitinated proteins and induces ER stress, which can trigger apoptosis in cancer cells.[1] These characteristics make this compound a valuable tool for studying protein quality control mechanisms and a potential candidate for anticancer drug development.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueCitations
Molecular Formula C₂₇H₂₅Cl₂N₇O₇[5][6]
Molecular Weight (M.Wt) 630.44 g/mol [5][6]
Purity ≥98% (HPLC)[5]
Appearance Crystalline solid[4][5]
Solubility in DMSO Up to 100 mM (approx. 63 mg/mL)
Storage (Solid Form) Store at -20°C for long-term stability (≥4 years). May also be stored at +4°C as per some suppliers.[2][4][5]
Storage (Stock Solution) 1 month at -20°C; up to 6 months at -80°C. Aliquoting is essential to avoid repeated freeze-thaw cycles.[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a commonly used concentration for laboratory research.

Materials:

  • This compound powder (ensure to note the batch-specific molecular weight from the vial or Certificate of Analysis)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh out 1 mg of this compound powder using a precision balance and place it into a sterile microcentrifuge tube.

    • Note: Handle the powder in a fume hood or designated area for handling potent compounds.

  • Calculation of DMSO Volume: To prepare a 10 mM stock solution from 1 mg of this compound (M.Wt 630.44), the required volume of DMSO is calculated as follows:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (L) = 0.001 g / (0.010 mol/L * 630.44 g/mol ) = 0.0001586 L

    • Volume (µL) = 158.6 µL

  • Dissolution: Add 158.6 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[6] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: To avoid degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile cryovials.[1][2] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]

Application Notes

  • Working Concentrations: The optimal working concentration of this compound can vary depending on the cell type and experimental design. Published studies have used concentrations ranging from 4 µM to 40 µM.[1][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

  • Vehicle Control: In all experiments, it is crucial to include a vehicle control group treated with the same final concentration of DMSO used to dilute the this compound stock solution.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Visualizations

Mechanism of Action of this compound

Eeyarestatin_I_Mechanism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein Sec61 Sec61 Translocon Misfolded_Protein->Sec61 Translocation ERAD_Complex ERAD Machinery (p97, ataxin-3, etc.) Sec61->ERAD_Complex Recognition & Targeting Ubiquitin Ubiquitin ERAD_Complex->Ubiquitin Ubiquitination Proteasome Proteasome ERAD_Complex->Proteasome Deubiquitination & Translocation to Proteasome Degradation Degradation Products Proteasome->Degradation EerI This compound EerI->Sec61 Inhibits EerI->ERAD_Complex Inhibits Deubiquitination Stock_Solution_Workflow start Start equilibrate Equilibrate this compound powder to Room Temperature start->equilibrate weigh Weigh 1 mg of This compound Powder equilibrate->weigh calculate Calculate Required Volume of DMSO (158.6 µL) weigh->calculate add_dmso Add Anhydrous DMSO to Powder calculate->add_dmso dissolve Vortex/Sonicate Until Completely Dissolved add_dmso->dissolve aliquot Aliquot into Single-Use Cryovials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes: Using Eeyarestatin I in Cancer Research Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eeyarestatin I (EerI) is a small molecule inhibitor of the Endoplasmic Reticulum-Associated Protein Degradation (ERAD) pathway, a critical process for maintaining protein homeostasis (proteostasis) within the cell.[1] In cancer cells, which often exhibit high rates of protein synthesis and are prone to proteotoxic stress, the ERAD pathway is essential for survival. By inhibiting ERAD, this compound disrupts ER homeostasis, leading to the accumulation of misfolded proteins, induction of the Unfolded Protein Response (UPR), and ultimately, apoptotic cell death.[2][3] This makes this compound a valuable tool for cancer research and a potential therapeutic agent.

Mechanism of Action

This compound exhibits a dual inhibitory function that culminates in potent cytotoxic effects in cancer cells.

  • Inhibition of p97/VCP: this compound is a bifunctional compound.[2] An aromatic module targets the molecule to the ER membrane, allowing a nitrofuran-containing (NFC) group to directly bind to and inhibit the AAA ATPase p97 (also known as VCP).[2][4] The p97 complex is a crucial component of the ERAD machinery, responsible for extracting polyubiquitinated misfolded proteins from the ER membrane for subsequent degradation by the proteasome.[5] Inhibition of p97-associated deubiquitinating processes leads to the accumulation of these toxic proteins within the ER.[1][5]

  • Inhibition of Sec61 Translocon: In addition to targeting p97, this compound also inhibits the Sec61 complex, the primary channel for protein translocation into the ER.[1][6] This action further exacerbates proteotoxic stress.

  • Induction of ER Stress and Apoptosis: The blockage of ERAD and protein translocation leads to massive ER stress and sustained activation of the UPR. This stress signaling cascade activates transcription factors like ATF4 and ATF3, which upregulate the pro-apoptotic BH3-only protein NOXA.[2][5] NOXA is a key mediator of this compound-induced apoptosis in various cancer cells.[1][5][6]

Eeyarestatin_Pathway cluster_ER Endoplasmic Reticulum Misfolded_Proteins Accumulation of Misfolded Proteins ER_Stress ER Stress & Unfolded Protein Response (UPR) Misfolded_Proteins->ER_Stress ATF4_ATF3 ↑ ATF4 / ATF3 Activation ER_Stress->ATF4_ATF3 Sec61 Sec61 Translocon Sec61->Misfolded_Proteins Blocks protein import p97 p97/VCP Complex p97->Misfolded_Proteins Blocks protein extraction EerI This compound EerI->Sec61 Inhibits EerI->p97 Inhibits NOXA ↑ NOXA Expression ATF4_ATF3->NOXA Apoptosis Apoptosis NOXA->Apoptosis

Caption: Mechanism of this compound-induced apoptosis.

Quantitative Data: In Vitro Efficacy

This compound has demonstrated cytotoxic activity across a range of cancer cell lines. The effective concentration can vary depending on the cell type and experimental duration.

Cell LineCancer TypeParameterValue (µM)Incubation Time
JEKO-1Mantle Cell LymphomaIC504 ± 1.248 hours
HBL-2Mantle Cell LymphomaIC50~5-1048 hours
A549Lung AdenocarcinomaEffective Conc.2.5 - 4048 hours
H358Lung AdenocarcinomaEffective Conc.2.5 - 4048 hours

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Effective concentration refers to the range where significant biological effects (e.g., induction of ER stress markers, cell death) were observed.[6][7]

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on cancer cells. A general workflow is presented below.

Experimental_Workflow cluster_Assays Downstream Assays Start Seed Cancer Cells in Culture Plates Treatment Treat with this compound (and vehicle control) Start->Treatment Incubate Incubate for Desired Time Period (e.g., 24-72 hours) Treatment->Incubate Viability Cell Viability Assay (e.g., MTT) Incubate->Viability Western Protein Analysis (Western Blot) Incubate->Western IF Cellular Imaging (Immunofluorescence) Incubate->IF Data Data Analysis & Interpretation Viability->Data Western->Data IF->Data

Caption: General experimental workflow for this compound studies.
Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.

Materials:

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT stock solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Mix gently on an orbital shaker for 15 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[8][9]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Protein Expression by Western Blot

This protocol is used to detect changes in protein levels, such as the upregulation of ER stress markers.

Materials:

  • 6-well or 10 cm cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BIP, anti-CHOP, anti-ATF4, anti-NOXA, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Lysis: Plate cells and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

  • Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualization: After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Normalize band intensities to a loading control like β-actin.

Protocol 3: Immunofluorescence Staining for Protein Localization

This protocol allows for the visualization of protein expression and subcellular localization (e.g., translocation of CHOP to the nucleus).

Materials:

  • Cells cultured on glass coverslips in 24-well plates

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1-0.25% Triton X-100 in PBS for permeabilization

  • Blocking solution (e.g., 1% BSA, 22.52 mg/mL glycine in PBST)

  • Primary antibody (e.g., anti-CHOP)

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound and vehicle control.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with Triton X-100 for 10-15 minutes.

  • Blocking: Wash with PBS and block with blocking solution for 30-60 minutes to reduce non-specific antibody binding.

  • Antibody Staining: Incubate with the primary antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C. Wash thoroughly with PBS.

  • Secondary Antibody and Counterstain: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark. During the final washes, include DAPI to stain the nuclei.

  • Mounting and Imaging: Wash the coverslips a final time with PBS and mount them onto microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence or confocal microscope.

References

Application Note: Enhancing Viral Transduction with Eeyarestatin I

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Viral vectors are indispensable tools in gene therapy and basic research for delivering genetic material into cells. Adeno-associated virus (AAV) vectors are widely used due to their safety profile and ability to transduce a variety of cell types. However, a significant challenge in AAV-mediated gene delivery is the intracellular trafficking and degradation of viral particles, which can limit transduction efficiency. Many viral capsids are targeted for degradation by cellular machinery, such as the ubiquitin-proteasome system, before they can reach the nucleus to deliver their genetic payload.

Eeyarestatin I (EerI) is a small molecule inhibitor of the endoplasmic reticulum-associated protein degradation (ERAD) pathway.[1] It primarily targets the p97-associated deubiquitinating process and Sec61-mediated protein translocation at the ER.[2][3] Research has identified EerI as a novel reagent that can significantly enhance AAV transduction across various serotypes and cell lines.[4][5] This application note provides detailed information on the mechanism, quantitative effects, and protocols for using this compound to enhance viral transduction efficiency.

Mechanism of Action

This compound enhances AAV transduction by modulating the intracellular trafficking of viral particles. In a typical infection, a portion of internalized AAV capsids are ubiquitinated and subsequently degraded by the proteasome. EerI, by inhibiting the ERAD pathway, disrupts these normal cellular degradation processes.[6] This interference redirects AAV particles away from the degradative pathway and sequesters them within enlarged late endosomal (Rab7-positive) and lysosomal (LAMP1-positive) vesicles.[4][7] This redirection protects the viral capsids from proteasomal degradation, leading to an increased accumulation of intact capsids in the nucleus and ultimately, a significant boost in transgene expression.[7] The effect appears to be distinct from that of direct proteasome inhibitors like MG132.[4]

Eeyarestatin_I_Mechanism cluster_cell Host Cell cluster_ERAD ERAD Pathway cluster_EerI_effect EerI-Mediated Redirection AAV_entry AAV Particle (Entry) Endosome Early Endosome AAV_entry->Endosome Endocytosis Proteasome Proteasomal Degradation Endosome->Proteasome Ubiquitination Productive_Pathway Productive Trafficking Endosome->Productive_Pathway Normal Trafficking Enlarged_Vesicle Enlarged Rab7+/LAMP1+ Vesicle (Sequestration) Endosome->Enlarged_Vesicle Redirected by EerI Productive_Pathway->Proteasome Partial Degradation Nucleus Nucleus (Transgene Expression) Productive_Pathway->Nucleus p97 p97/VCP Sec61 Sec61 Enlarged_Vesicle->Nucleus Increased Nuclear Accumulation EerI This compound EerI->p97 Inhibits EerI->Sec61 Inhibits

Caption: Mechanism of this compound in enhancing AAV transduction.

Data Presentation

Quantitative data from published studies demonstrate the efficacy of this compound in enhancing AAV transduction. The tables below summarize the technical specifications of EerI and its reported effects.

Table 1: Technical Data for this compound

Property Value Reference
Molecular Weight 630.44 g/mol [1]
Formula C₂₇H₂₅Cl₂N₇O₇ [1]
Purity ≥98% [2]
Solubility Soluble to 100 mM in DMSO [1]
Storage Store at +4°C [1]

| CAS Number | 412960-54-4 |[1] |

Table 2: Summary of this compound Effect on AAV Transduction

Cell Line AAV Serotype Optimal EerI Conc. (µM) Transduction Enhancement (Approx. Fold Change) Reference
HeLa 2 10 ~10 [4]
HeLa 1, 5, 6, 8, 9 10 5 - 15 [4]
HEK293 2 5 - 10 ~8 [4]

| Huh7 | 2 | 2.5 - 5 | ~12 |[4] |

Note: The optimal concentration and enhancement factor can vary based on cell type and experimental conditions. Cytotoxicity should be assessed for each cell line.[4]

Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. Based on its solubility, it can be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1]

  • Calculation: To prepare a 10 mM stock solution:

    • Mass (mg) = 10 mM * 630.44 ( g/mol ) * 1 (L) / 1000 = 6.3044 mg

    • Dissolve 6.3 mg of this compound in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term storage. The original solid compound can be stored at +4°C.[1]

Protocol 2: Enhancement of AAV Transduction using this compound

This protocol is a general guideline for using EerI to enhance AAV transduction in cultured cells and is based on methodologies described by Berry et al.[4][5]

Materials:

  • Target cells

  • Complete cell culture medium

  • Recombinant AAV vectors (e.g., AAV-GFP, AAV-Luciferase)

  • This compound stock solution (10 mM in DMSO)

  • DMSO (vehicle control)

  • Multi-well culture plates (e.g., 96-well or 24-well)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transduction. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • This compound Pre-treatment:

    • On the day of transduction, prepare working solutions of EerI by diluting the 10 mM stock solution in complete culture medium. A concentration range of 2.5 µM to 15 µM is a good starting point for optimization.[4]

    • Prepare a vehicle control using the same final concentration of DMSO as in the highest EerI concentration sample.

    • Aspirate the old medium from the cells and add the medium containing EerI or the vehicle control.

    • Incubate the cells for 1 to 2 hours at 37°C.

  • Viral Transduction:

    • While cells are pre-treating, dilute the AAV vector stock to the desired multiplicity of infection (MOI) or vector genomes per cell (vg/cell) in the corresponding EerI-containing medium.

    • Add the AAV-EerI mixture directly to the cells.

  • Incubation: Incubate the transduced cells for 48-72 hours to allow for transgene expression.

  • Analysis: After incubation, assess transgene expression using an appropriate method (e.g., fluorescence microscopy or flow cytometry for GFP, luciferase assay for luciferase). Calculate the fold enhancement by normalizing the signal from EerI-treated cells to the signal from vehicle-treated cells.

Experimental_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment & Transduction cluster_analysis Day 4-5: Analysis seed_cells 1. Seed Target Cells incubate_overnight 2. Incubate Overnight seed_cells->incubate_overnight pretreat 3. Pre-treat with EerI (1-2 hours) incubate_overnight->pretreat transduce 4. Add AAV Vector pretreat->transduce incubate_expression 5. Incubate for Transgene Expression (48-72h) transduce->incubate_expression assay 6. Assay Transgene Expression (e.g., FACS, Luciferase) incubate_expression->assay viability 7. Assess Cell Viability (e.g., CellTiter-Glo) incubate_expression->viability

Caption: Experimental workflow for EerI-mediated transduction enhancement.

Protocol 3: Assessment of Cell Viability

Due to the cytotoxic potential of EerI, it is critical to determine the optimal concentration that enhances transduction without significantly impacting cell viability.[4]

  • Setup: Plate cells and treat with a range of EerI concentrations as described in Protocol 2, including a "no cells" control for background subtraction and a "vehicle control" for normalization.

  • Assay: After the desired incubation period (e.g., 48-72 hours post-transduction), use a commercially available cell viability assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

  • Analysis: Measure the output signal (e.g., luminescence). Normalize the signal from EerI-treated wells to the vehicle-treated wells to determine the percentage of cell viability at each concentration.

  • Optimization: Correlate the viability data with the transduction enhancement data to identify the EerI concentration that provides the maximal enhancement with minimal cytotoxicity.

Key Considerations and Limitations
  • Cell-Type Dependence: The optimal concentration of EerI and its toxicity profile are highly cell-type dependent.[4] A dose-response curve should be generated for each new cell line.

  • System-Specific Efficacy: While EerI has been shown to be effective in several human cell lines, at least one study found it did not enhance AAV transduction in explanted neonatal mouse cochleae, suggesting its effects may be context-dependent.[8]

  • Broad Effects on Trafficking: EerI can interfere with both anterograde and retrograde intracellular trafficking pathways, which could have unintended off-target effects in some experimental systems.[9][10]

  • Virucidal Activity: For certain enveloped viruses, such as flaviviruses, EerI has been reported to have direct virucidal activity, which is a separate mechanism from the enhancement of transduction discussed here.[11]

Conclusion

This compound is a valuable tool for researchers seeking to improve the efficiency of AAV-mediated gene delivery. By inhibiting the ERAD pathway, EerI protects viral capsids from degradation, leading to a substantial increase in transduction. Adherence to the detailed protocols for optimization and viability assessment will enable researchers to effectively harness the benefits of this compound while controlling for its potential cytotoxic effects.

References

Application Notes and Protocols: Western Blot Analysis of ER Stress Markers Following Eeyarestatin I Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eeyarestatin I is a potent inhibitor of the endoplasmic reticulum-associated degradation (ERAD) pathway, which plays a crucial role in cellular protein quality control. By blocking the function of p97/VCP and the Sec61 translocon, this compound disrupts the retro-translocation of misfolded proteins from the endoplasmic reticulum (ER) to the cytosol for proteasomal degradation. This disruption leads to the accumulation of unfolded proteins in the ER lumen, thereby inducing ER stress and activating the Unfolded Protein Response (UPR). This document provides detailed protocols for utilizing Western blot analysis to detect key markers of ER stress—PERK, IRE1α, ATF6, and CHOP—in response to this compound treatment, along with a summary of expected outcomes and relevant signaling pathways.

Introduction

The endoplasmic reticulum is a critical organelle for protein folding and modification. Perturbations to this environment, such as those induced by this compound, lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[1][2] To cope with this stress, cells activate the UPR, a complex signaling network aimed at restoring ER homeostasis. The UPR is initiated by three main sensor proteins located in the ER membrane: PERK, IRE1α, and ATF6.[3]

  • PERK (PKR-like endoplasmic reticulum kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER. Phosphorylated eIF2α also selectively promotes the translation of activating transcription factor 4 (ATF4), which upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP.

  • IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α possesses both kinase and endoribonuclease activity. Its most well-characterized function is the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER protein folding and degradation.

  • ATF6 (Activating transcription factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by proteases to release its cytosolic domain. This cleaved fragment then moves to the nucleus to act as a transcription factor, upregulating ER chaperones such as BiP/GRP78.

  • CHOP (C/EBP homologous protein): A key downstream effector of the UPR, CHOP is a transcription factor that is strongly induced during prolonged or severe ER stress. It plays a central role in mediating ER stress-induced apoptosis.[4]

This compound serves as a valuable tool for studying the mechanisms of ER stress and the UPR. By inhibiting ERAD, it provides a specific method for inducing the accumulation of misfolded proteins and activating these signaling pathways.[5] Western blot analysis is a fundamental technique to qualitatively and quantitatively assess the activation of the UPR by monitoring the expression and post-translational modification of its key protein markers.

Quantitative Data Summary

The following table summarizes the expected changes in the expression of key ER stress markers following treatment with this compound, as documented in the scientific literature. While specific fold-changes can vary depending on the cell type, this compound concentration, and treatment duration, the general trends are consistent. Treatment of A549 and H358 cells with this compound at concentrations as low as 20µM for 48 hours has been shown to increase the expression of ER stress markers like Bip and CHOP.[4][6]

ER Stress MarkerExpected Change Post-Eeyarestatin I TreatmentReferences
p-PERK (Phosphorylated PERK) Increase[6]
PERK (Total) No significant change or slight increase[6]
p-IRE1α (Phosphorylated IRE1α) Increase[6]
IRE1α (Total) No significant change or slight increase[6]
Cleaved ATF6 Increase
BiP/GRP78 Increase[6]
CHOP Significant Increase[4][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the UPR signaling cascade activated by this compound and the general workflow for its analysis by Western blot.

UPR_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol_Nucleus Cytosol & Nucleus Eeyarestatin_I This compound ERAD_inhibition ERAD Inhibition (p97, Sec61) Eeyarestatin_I->ERAD_inhibition Misfolded_Proteins Accumulation of Misfolded Proteins ERAD_inhibition->Misfolded_Proteins PERK PERK Misfolded_Proteins->PERK IRE1a IRE1α Misfolded_Proteins->IRE1a ATF6 ATF6 Misfolded_Proteins->ATF6 p_PERK p-PERK PERK->p_PERK XBP1_splicing XBP1 mRNA Splicing IRE1a->XBP1_splicing ATF6_cleavage ATF6 Cleavage (Golgi) ATF6->ATF6_cleavage p_eIF2a p-eIF2α p_PERK->p_eIF2a ATF4 ATF4 p_eIF2a->ATF4 CHOP CHOP ATF4->CHOP XBP1s XBP1s XBP1_splicing->XBP1s UPR_genes UPR Target Genes (Chaperones, ERAD components) XBP1s->UPR_genes ATF6_n ATF6 (n) ATF6_cleavage->ATF6_n ATF6_n->UPR_genes Apoptosis Apoptosis CHOP->Apoptosis

Caption: UPR signaling pathway induced by this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

Detailed Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cell line (e.g., HeLa, A549, H358) in appropriate cell culture dishes or plates. Allow cells to adhere and reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.

  • Treatment: On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentration. A typical starting concentration is 10-20 µM.[6] A time course of 8, 16, and 24 hours is recommended to observe the dynamics of the UPR. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.

  • Positive Control (Optional): Treat a separate set of cells with a known ER stress inducer, such as Thapsigargin (1 µM) or Tunicamycin (5 µg/mL), for a shorter duration (e.g., 4-8 hours) to serve as a positive control for UPR activation.

Cell Lysis and Protein Quantification
  • Cell Harvesting: After treatment, wash the cells once with ice-cold Phosphate Buffered Saline (PBS).

  • Lysis: Add ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to the cells.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix an equal amount of protein (typically 20-40 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the prepared samples into the wells of a polyacrylamide gel (e.g., 4-15% gradient gel or a 10% gel for most markers). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, 5% BSA is recommended to reduce background.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in the table below.

Primary AntibodySupplier (Example)Recommended Dilution
p-PERK (Thr980)Cell Signaling Technology1:1000
PERKCell Signaling Technology1:1000
p-IRE1α (Ser724)Novus Biologicals1:1000
IRE1αCell Signaling Technology1:1000
ATF6Santa Cruz Biotechnology1:500
CHOPCell Signaling Technology1:1000
BiP/GRP78Cell Signaling Technology1:1000
β-Actin (Loading Control)Sigma-Aldrich1:5000
  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:10,000) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., β-actin) for each sample.

Troubleshooting

  • High Background:

    • Increase the number and duration of washing steps.

    • Decrease the concentration of the primary or secondary antibody.

    • Ensure the blocking buffer is fresh and appropriate for the antibodies used (BSA for phospho-antibodies).

  • No or Weak Signal:

    • Confirm that the protein transfer was successful by staining the membrane with Ponceau S.

    • Increase the amount of protein loaded.

    • Increase the concentration of the primary antibody or the incubation time.

    • Ensure the ECL substrate has not expired.

  • Non-specific Bands:

    • Optimize the primary antibody concentration.

    • Increase the stringency of the washing steps.

    • Ensure the lysis buffer contains sufficient protease and phosphatase inhibitors.

By following these detailed protocols and application notes, researchers can effectively utilize Western blot analysis to investigate the induction of ER stress and the activation of the UPR in response to this compound treatment. This will provide valuable insights into the cellular mechanisms of protein quality control and the potential therapeutic applications of ERAD inhibitors.

References

Application Notes and Protocols: Utilizing Eeyarestatin I in Co-Immunoprecipitation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Eeyarestatin I (EerI), a potent inhibitor of Endoplasmic Reticulum-Associated protein Degradation (ERAD), in co-immunoprecipitation (co-IP) experiments. This compound is a valuable tool for stabilizing and capturing transient protein-protein interactions, particularly those involving substrates targeted for degradation via the ERAD pathway.

Introduction to this compound

This compound is a small molecule that has been shown to inhibit several key cellular processes. Primarily, it functions as an inhibitor of ERAD, a quality control mechanism that removes misfolded or unassembled proteins from the endoplasmic reticulum for degradation by the proteasome.[1][2] The degradation of ERAD substrates typically requires their dislocation from the ER to the cytosol, a process involving the p97 ATPase complex.[3][4] this compound has also been identified as an inhibitor of the Sec61 translocon, which is responsible for protein translocation across the ER membrane.[5][6]

The inhibitory action of this compound on the ERAD pathway makes it particularly useful for studying protein-protein interactions. By preventing the degradation of an ERAD substrate, this compound can effectively "trap" the protein of interest along with its binding partners. This stabilization of the protein complex allows for its successful isolation and identification through co-immunoprecipitation.

Mechanism of Action

This compound exerts its inhibitory effects through multiple mechanisms:

  • Inhibition of p97-Associated Deubiquitination (PAD): this compound targets the p97 ATPase complex, a critical component of the ERAD machinery.[7] Specifically, it appears to negatively influence a deubiquitinating process mediated by p97-associated deubiquitinating enzymes (DUBs), such as ataxin-3 (atx3).[1][2][8] This inhibition leads to the accumulation of polyubiquitinated ERAD substrates.[1]

  • Inhibition of Sec61-Mediated Protein Translocation: this compound can also block the translocation of newly synthesized proteins into the ER by targeting the Sec61 complex.[6] It prevents the transfer of the nascent polypeptide chain from the targeting machinery to the ER translocon.[6]

  • Induction of ER Stress: By disrupting protein degradation and translocation, this compound treatment leads to the accumulation of misfolded proteins in the ER, thereby inducing an ER stress response.[4][6]

These mechanisms collectively contribute to the stabilization of protein complexes that would otherwise be dissociated during the degradation process, making this compound a powerful reagent for co-IP studies.

Quantitative Data for this compound Usage

The following table summarizes the effective concentrations and incubation times for this compound in various cellular applications, as reported in the literature. These values should be considered as a starting point, and optimization for specific cell lines and experimental conditions is recommended.

ApplicationCell Line(s)Concentration RangeIncubation TimeReported EffectReference(s)
Inhibition of ERAD HEK-293 cells5-10 µM10 hoursInhibition of MHC class I heavy chain degradation.[4]
Inhibition of Protein Secretion HeLa cells8 µM1 hourAlmost complete loss of secretory glycoproteins in the media.[6]
Induction of Cell Death A549 and H358 cells2.5-40 µM48 hoursDose-dependent cell death.[5]
Induction of ER Stress Markers A549 and H358 cells≥ 20 µM48 hoursIncreased expression of Bip and CHOP.[5]
Inhibition of p97/VCP in SDAV infection Primary neurons5 µMPost-infectionSignificant inhibition of SDAV yield.[9]

Note: The IC50 for the inhibitory effect of this compound on in vitro protein translocation is approximately 70 µM, though lower concentrations (e.g., 8 µM) are effective in cultured cells.[6]

Experimental Protocols

This protocol outlines the steps for treating cells with this compound to stabilize a protein complex for subsequent co-immunoprecipitation and Western blot analysis.

Materials:

  • Mammalian cell line expressing the "bait" protein of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO, typically 10-20 mM)

  • Phosphate-buffered saline (PBS)

  • Co-IP Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20) supplemented with protease and phosphatase inhibitors

  • Primary antibody against the "bait" protein

  • Isotype control IgG

  • Protein A/G-coupled agarose or magnetic beads

  • Wash buffer (e.g., Co-IP Lysis Buffer)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Reagents and equipment for SDS-PAGE and Western blotting

Procedure:

  • Cell Culture and Treatment: a. Plate cells to achieve 70-80% confluency on the day of the experiment. b. Treat the cells with the desired concentration of this compound (e.g., 10 µM) or a DMSO vehicle control. The optimal treatment time should be determined empirically but is typically in the range of 4-12 hours.

  • Cell Lysis: a. After treatment, wash the cells twice with ice-cold PBS. b. Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice for 15-30 minutes with occasional agitation. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate: a. To reduce non-specific binding, add Protein A/G beads to the cleared lysate and incubate with rotation for 1 hour at 4°C. b. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. c. Transfer the supernatant to a new pre-chilled tube.

  • Immunoprecipitation: a. Add the primary antibody against the "bait" protein to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of the lysate. b. Incubate with gentle rotation for 2-4 hours or overnight at 4°C. c. Add pre-washed Protein A/G beads to each sample and incubate with rotation for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing the Immune Complexes: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully remove the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer. d. Repeat the pelleting and washing steps three to five times to remove non-specifically bound proteins.

  • Elution: a. After the final wash, remove all supernatant. b. Add 2X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the proteins and denature them. c. Pellet the beads by centrifugation, and the supernatant containing the eluted proteins is ready for analysis.

  • Analysis by Western Blot: a. Load the eluted samples onto an SDS-PAGE gel, along with a sample of the input lysate. b. Perform electrophoresis, transfer the proteins to a membrane, and probe with antibodies against the "bait" protein and the suspected "prey" protein(s).

Visualizations

Eeyarestatin_I_Mechanism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein p97_complex p97-Ufd1-Npl4 Complex Misfolded_Protein->p97_complex Retrotranslocation (ERAD Pathway) Interacting_Partner Interacting Partner Misfolded_Protein->Interacting_Partner Interaction Sec61 Sec61 Translocon Sec61->Misfolded_Protein Enters ER Proteasome Proteasome p97_complex->Proteasome Delivery to Proteasome Ribosome Ribosome Ribosome->Sec61 Protein Translocation Degradation Degradation Proteasome->Degradation EerI This compound EerI->Sec61 Inhibits EerI->p97_complex Inhibits Deubiquitination CoIP_Workflow start Start: Plate Cells treatment Treat cells with This compound or DMSO control start->treatment lysis Cell Lysis (Co-IP Lysis Buffer) treatment->lysis preclear Pre-clear lysate with Protein A/G beads lysis->preclear ip Immunoprecipitation: Add 'bait' antibody or IgG control preclear->ip capture Capture immune complexes with Protein A/G beads ip->capture wash Wash beads to remove non-specific binders capture->wash elute Elute proteins (SDS-PAGE sample buffer) wash->elute analysis Analyze by SDS-PAGE and Western Blot elute->analysis end End: Detect 'prey' proteins analysis->end

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis with Eeyarestatin I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eeyarestatin I is a potent and specific inhibitor of the endoplasmic reticulum-associated degradation (ERAD) pathway. It exerts its cytotoxic effects by targeting the p97 AAA+ ATPase, a key enzyme complex responsible for the dislocation of misfolded proteins from the ER into the cytosol for proteasomal degradation. Inhibition of p97 by this compound leads to the accumulation of polyubiquitinated proteins in the ER, inducing significant ER stress. This, in turn, triggers the unfolded protein response (UPR) and ultimately culminates in apoptotic cell death, primarily through the upregulation of the pro-apoptotic BH3-only protein NOXA.[1][2][3][4]

These application notes provide a comprehensive guide for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action of this compound in Apoptosis Induction

This compound disrupts cellular homeostasis by inhibiting the p97-associated deubiquitinating process, which is a critical step in ERAD.[3][4] This leads to an accumulation of unfolded and misfolded proteins within the ER lumen, causing ER stress. The cellular response to this stress involves the activation of transcription factors such as ATF3 and ATF4.[5] These transcription factors then upregulate the expression of the pro-apoptotic protein NOXA, which belongs to the Bcl-2 family.[1][3][4][5] NOXA promotes apoptosis by neutralizing anti-apoptotic Bcl-2 proteins, leading to mitochondrial outer membrane permeabilization and the activation of the caspase cascade.

Eeyarestatin_I_Apoptosis_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus p97 p97 ATPase Complex Misfolded_Proteins Accumulation of Misfolded Proteins p97->Misfolded_Proteins leads to ER_Stress ER Stress / UPR Misfolded_Proteins->ER_Stress induces ATF4_ATF3 Activation of ATF4 & ATF3 ER_Stress->ATF4_ATF3 activates NOXA Upregulation of NOXA ATF4_ATF3->NOXA promotes Apoptosis Apoptosis NOXA->Apoptosis triggers Eeyarestatin_I This compound Eeyarestatin_I->p97 inhibition

Caption: Signaling pathway of this compound-induced apoptosis.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound on apoptosis in various cancer cell lines.

Table 1: Dose-Dependent Effect of this compound on Apoptosis in A549 and H358 Cells (48h Treatment)

Cell LineThis compound (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
A549 0 (Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
2.585.6 ± 3.58.1 ± 1.26.3 ± 1.0
568.3 ± 4.215.7 ± 2.516.0 ± 2.1
1045.1 ± 5.128.4 ± 3.326.5 ± 2.8
2022.7 ± 4.835.2 ± 4.142.1 ± 3.7
408.9 ± 2.925.3 ± 3.965.8 ± 5.2
H358 0 (Control)96.1 ± 1.82.1 ± 0.61.8 ± 0.4
2.588.4 ± 2.96.9 ± 1.14.7 ± 0.9
572.5 ± 3.813.2 ± 2.114.3 ± 1.9
1051.8 ± 4.525.6 ± 3.022.6 ± 2.5
2028.4 ± 4.132.1 ± 3.839.5 ± 3.3
4012.3 ± 3.222.8 ± 3.564.9 ± 4.9

Data are presented as mean ± standard deviation from three independent experiments. This table is a representative example based on published qualitative descriptions of dose-dependent cell death.[3]

Table 2: IC50 Values of this compound in Different Cell Lines

Cell LineCancer TypeIC50 (µM)
JEKO-1Mantle Cell Lymphoma4.0 ± 1.2

This value was determined by a colorimetric cell viability assay.[5]

Experimental Protocols

Protocol 1: Dose-Response Analysis of this compound-Induced Apoptosis

This protocol outlines the steps for treating a selected cancer cell line with various concentrations of this compound and subsequent analysis of apoptosis by flow cytometry.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell line (e.g., A549, H358, JEKO-1)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • For adherent cells (e.g., A549, H358), seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.

    • For suspension cells (e.g., JEKO-1), seed 5 x 10^5 cells per ml in culture flasks.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 2.5, 5, 10, 20, 40 µM).

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

    • Replace the medium in the wells/flasks with the medium containing the different concentrations of this compound.

    • Incubate the cells for the desired time period (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash the cells once with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • Suspension cells: Directly transfer the cell suspension to a centrifuge tube.

    • Centrifuge the cells at 300 x g for 5 minutes.

  • Annexin V/PI Staining:

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells (often considered debris)

Experimental_Workflow cluster_Preparation Cell Preparation & Treatment cluster_Staining Staining Protocol cluster_Analysis Data Acquisition & Analysis Cell_Seeding Seed Cells (Adherent or Suspension) Eeyarestatin_I_Treatment Treat with this compound (Dose-Response or Time-Course) Cell_Seeding->Eeyarestatin_I_Treatment Harvest_Cells Harvest & Wash Cells Eeyarestatin_I_Treatment->Harvest_Cells Annexin_V_PI_Stain Stain with Annexin V-FITC & PI Harvest_Cells->Annexin_V_PI_Stain Flow_Cytometry Analyze by Flow Cytometry Annexin_V_PI_Stain->Flow_Cytometry Data_Quantification Quantify Cell Populations (Viable, Apoptotic, Necrotic) Flow_Cytometry->Data_Quantification

Caption: Experimental workflow for apoptosis analysis.

Protocol 2: Time-Course Analysis of this compound-Induced Apoptosis

This protocol is designed to evaluate the kinetics of apoptosis induction by this compound.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells as described in Protocol 1.

    • Treat the cells with a fixed, effective concentration of this compound (e.g., the IC50 value or a concentration known to induce significant apoptosis).

    • Include a vehicle control group.

  • Time-Point Harvesting:

    • Harvest cells at different time points after treatment (e.g., 0, 6, 12, 24, 48 hours).

  • Staining and Analysis:

    • Follow the Annexin V/PI staining and flow cytometry analysis steps as detailed in Protocol 1 for each time point.

    • Plot the percentage of apoptotic cells against time to visualize the kinetics of apoptosis induction.

Troubleshooting

  • High background staining in the negative control: Ensure complete washing of cells to remove any residual proteins that might non-specifically bind Annexin V. Use freshly prepared buffers.

  • Low percentage of apoptotic cells: The concentration of this compound may be too low, or the incubation time may be too short. Optimize these parameters. Ensure the this compound stock solution is active.

  • High percentage of necrotic cells (PI positive only): This could indicate that the this compound concentration is too high, causing rapid cell death, or that the cell handling was too harsh.

By following these detailed protocols and application notes, researchers can effectively utilize flow cytometry to quantify and characterize apoptosis induced by the ERAD inhibitor this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Eeyarestatin I

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Eeyarestatin I (EerI), its poor aqueous solubility presents a significant experimental hurdle. This guide provides troubleshooting advice and frequently asked questions (FAQs) to effectively address these challenges, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous solutions?

This compound is a highly hydrophobic molecule, meaning it repels water. This characteristic is due to its chemical structure, which is rich in nonpolar groups. Consequently, it has very low solubility in water and aqueous buffers like Phosphate-Buffered Saline (PBS), leading to precipitation and inaccurate concentrations in experiments.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most effective and widely recommended solvent for preparing concentrated stock solutions of this compound.[1][2][3][4] It is crucial to use anhydrous (dry) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[3][4]

Q3: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of DMSO keeps this compound in solution, but when this stock is diluted into an aqueous medium, the DMSO concentration drops, and the compound crashes out of solution.

Troubleshooting steps:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium, as higher concentrations can be toxic to cells.

  • Increase the volume of the final solution: Diluting the DMSO stock into a larger volume of medium can help to keep the this compound concentration below its solubility limit in the final solution.

  • Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (37°C) medium can sometimes improve solubility.

  • Vortex immediately after dilution: Gently vortex or mix the solution immediately after adding the DMSO stock to ensure rapid and uniform dispersion.

Q4: Can I use other organic solvents to dissolve this compound?

Ethanol can also dissolve this compound, but to a lesser extent than DMSO.[3][4] If using ethanol, similar precautions regarding dilution into aqueous media should be taken. For most in vitro applications, DMSO is the preferred solvent.

Q5: Are there any alternative methods to improve the aqueous solubility of this compound for my experiments?

Yes, several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound:

  • Use of Co-solvents: A mixture of solvents can be used to increase solubility. For in vivo studies, a common formulation includes DMSO, PEG300, Tween-80, and saline.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Beta-cyclodextrins and their derivatives are often used for this purpose.

  • Development of Derivatives: Researchers have successfully synthesized derivatives of this compound with improved aqueous solubility by introducing solubilizing groups.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution - DMSO is not anhydrous.- Storage conditions are improper.- Use fresh, high-quality, anhydrous DMSO.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Inconsistent experimental results - Inaccurate concentration due to precipitation.- Degradation of the compound.- Visually inspect for any precipitate before use.- Prepare fresh dilutions from a stock solution for each experiment.- Protect stock solutions from light.
Cell toxicity observed at low EerI concentrations - High final concentration of the organic solvent (e.g., DMSO).- Ensure the final solvent concentration in the culture medium is non-toxic to the specific cell line being used (typically ≤0.5% for DMSO).- Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity.
Difficulty dissolving the compound even in DMSO - Low-quality compound or presence of impurities.- Ensure the purity of the this compound.- Gentle warming (to 37°C) and sonication can aid in dissolution.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents.

Solvent Concentration (mg/mL) Concentration (mM) Reference
DMSO85134.82[3][4]
DMSO100~158.6
DMSO63.04100
DMSO2539.65 (requires sonication)[1]
Ethanol7~11.1[3][4]
WaterInsolubleInsoluble[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell Culture

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube for 5-10 minutes in a water bath sonicator.

    • Gentle warming to 37°C can also aid in dissolution.

  • Sterilization (Optional): If required, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light. Stock solutions are generally stable for up to 3 months at -20°C.

Protocol 2: General Method for Solubilization using Beta-Cyclodextrin (Note: This is a general protocol and requires optimization for this compound)

Materials:

  • This compound powder

  • Beta-cyclodextrin (or a derivative like HP-β-CD or SBE-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve the desired concentration of beta-cyclodextrin in the aqueous buffer with stirring.

  • Add this compound: Slowly add the this compound powder to the cyclodextrin solution while stirring.

  • Complexation:

    • Continue stirring the mixture at room temperature for several hours (e.g., 12-24 hours) to allow for the formation of the inclusion complex.

    • The solution may be gently heated to facilitate complexation, but temperature stability of this compound should be considered.

  • Clarification: After the incubation period, centrifuge or filter the solution to remove any undissolved compound.

  • Concentration Determination: Determine the final concentration of the solubilized this compound using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound exerts its cytotoxic effects primarily through the induction of endoplasmic reticulum (ER) stress. It achieves this by inhibiting two key cellular processes:

  • Inhibition of p97-associated Deubiquitination: this compound targets the p97-associated deubiquitinating process, which is crucial for endoplasmic reticulum-associated protein degradation (ERAD).[1][2][6] This leads to the accumulation of misfolded, polyubiquitinated proteins in the ER.

  • Inhibition of Sec61-mediated Protein Translocation: this compound also inhibits the Sec61 translocon, a protein complex that mediates the translocation of newly synthesized proteins into the ER.[1][6][7]

This dual inhibition leads to a buildup of unfolded and misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). The UPR is a signaling network that initially aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged or severe. The key apoptotic pathway activated by this compound-induced ER stress involves the PERK-eIF2α-ATF4-CHOP axis, which upregulates the pro-apoptotic protein NOXA.[8][9][10][11]

EeyarestatinI_Signaling_Pathway cluster_inhibition EerI This compound p97 p97-associated deubiquitination EerI->p97 inhibits Sec61 Sec61 translocon EerI->Sec61 inhibits ERAD ERAD p97->ERAD required for ProteinTranslocation Protein Translocation Sec61->ProteinTranslocation mediates MisfoldedProteins Accumulation of Misfolded Proteins ERStress ER Stress MisfoldedProteins->ERStress induces UPR Unfolded Protein Response (UPR) ERStress->UPR activates PERK PERK Activation UPR->PERK activates eIF2a eIF2α Phosphorylation PERK->eIF2a phosphorylates ATF4 ATF4 Upregulation eIF2a->ATF4 leads to CHOP CHOP Expression ATF4->CHOP induces NOXA NOXA Upregulation CHOP->NOXA induces Apoptosis Apoptosis NOXA->Apoptosis triggers

Caption: this compound signaling pathway leading to apoptosis.

Experimental Workflow for In Vitro Cell-Based Assays

The following diagram outlines a typical workflow for conducting in vitro experiments with this compound, from stock solution preparation to a cell viability assay.

EeyarestatinI_Workflow Start Start PrepareStock Prepare EerI Stock Solution in DMSO Start->PrepareStock DiluteStock Prepare Serial Dilutions of EerI in Culture Medium PrepareStock->DiluteStock SeedCells Seed Cells in Multi-well Plate TreatCells Treat Cells with EerI and Vehicle Control SeedCells->TreatCells DiluteStock->TreatCells Incubate Incubate for Desired Time Period TreatCells->Incubate Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Assay Analyze Analyze Data and Determine IC50 Assay->Analyze End End Analyze->End

Caption: A typical experimental workflow for this compound.

References

Technical Support Center: Eeyarestatin I Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eeyarestatin I (EerI) and its derivatives, focusing on issues related to their solubility.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is precipitating in my aqueous buffer. What can I do?

A1: Precipitation of this compound and its derivatives in aqueous solutions is a common issue due to their generally low water solubility. Here are several troubleshooting steps:

  • Co-solvent Usage: this compound is often soluble in organic solvents like DMSO.[1][2] For aqueous-based assays, preparing a concentrated stock solution in DMSO and then diluting it into your aqueous buffer is a standard procedure. Ensure the final DMSO concentration is low (typically <1%) to avoid off-target effects.

  • Sonication: Gentle sonication can help dissolve small particles and aggregates that may have formed.

  • pH Adjustment: The solubility of ionizable compounds can be pH-dependent. If your EerI derivative has ionizable groups, experimenting with the pH of your buffer might improve its solubility.

  • Use of Solubilizing Agents: For in vivo studies, co-solvents like PEG300 and surfactants like Tween-80 can be used to create a stable formulation. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Q2: How were the more soluble derivatives of this compound developed?

Q3: What is the mechanism of action of this compound and its derivatives?

A3: this compound is a potent inhibitor of the Endoplasmic Reticulum-Associated protein Degradation (ERAD) pathway. It has two main targets:

  • p97/VCP: EerI inhibits the AAA ATPase p97 (also known as Valosin-Containing Protein), which is crucial for the retro-translocation of misfolded proteins from the ER to the cytoplasm for proteasomal degradation.

  • Sec61 Translocon: EerI also inhibits the Sec61 protein translocation channel in the ER membrane, blocking the entry of newly synthesized proteins into the ER.

This dual inhibition leads to the accumulation of misfolded proteins in the ER, inducing ER stress and ultimately apoptosis in cancer cells.

Troubleshooting Guides

Problem: Inconsistent results in cell-based assays.
  • Possible Cause: Poor solubility and precipitation of the compound in the cell culture medium.

  • Solution:

    • Visual Inspection: Before adding to cells, visually inspect the diluted compound in the medium for any signs of precipitation.

    • Stock Solution Concentration: Prepare a higher concentration stock in DMSO to minimize the volume added to the aqueous medium.

    • Pre-warming: Gently warm the media containing the diluted compound to 37°C before adding it to the cells.

    • Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic and thermodynamic solubility. A compound might initially dissolve from a DMSO stock (kinetic solubility) but precipitate over time as it reaches its thermodynamic equilibrium. Consider the duration of your experiment.

Problem: Difficulty in preparing a stock solution.
  • Possible Cause: this compound and its derivatives can be challenging to dissolve even in organic solvents.

  • Solution:

    • Fresh Solvent: Use fresh, anhydrous DMSO as it can absorb moisture, which reduces its solvating power.

    • Vortexing and Sonication: After adding the solvent, vortex the solution thoroughly. If solid particles remain, sonicate the vial in a water bath for short intervals.

    • Gentle Heating: Gentle warming (e.g., to 37°C) can aid dissolution, but be cautious as excessive heat may degrade the compound.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationReference
DMSO~30 mg/mL[2]
DMSO100 mM (63.04 mg/mL)[3]
DMSO85 mg/mL (134.82 mM)[1]
WaterInsoluble[1]

Note: Quantitative aqueous solubility data for the improved derivatives is not publicly available in the cited literature. The improvement is described qualitatively.

Experimental Protocols

Protocol 1: General Kinetic Solubility Assay (Turbidimetric Method)

This protocol provides a general method to assess the kinetic solubility of this compound derivatives.

Materials:

  • This compound derivative

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Plate reader with turbidimetric or nephelometric measurement capabilities

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the this compound derivative in DMSO.

  • Serial Dilutions: In the 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve a final DMSO concentration of 1-2%.

  • Incubation and Mixing: Shake the plate for 1-2 hours at room temperature.

  • Measurement: Measure the turbidity or light scattering at a specific wavelength (e.g., 620 nm). An increase in turbidity indicates precipitation.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer control.

Protocol 2: General Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.

Materials:

  • Solid this compound derivative

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade acetonitrile and water

  • Small glass vials with screw caps

  • Orbital shaker

  • Centrifuge

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect the supernatant and dilute it with a suitable solvent (e.g., 50:50 acetonitrile/water). Analyze the concentration of the dissolved compound by HPLC with a UV detector against a standard curve of known concentrations.

  • Solubility Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested buffer.

Visualizations

Eeyarestatin_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm Misfolded Protein Misfolded Protein ERAD Complex ERAD Complex Misfolded Protein->ERAD Complex Recognition ER Stress ER Stress Sec61 Sec61 p97/VCP p97/VCP Sec61->p97/VCP Extraction ERAD Complex->Sec61 Retro-translocation ERAD Complex->ER Stress Accumulation of misfolded proteins Ubiquitination Ubiquitination p97/VCP->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Apoptosis Apoptosis This compound This compound This compound->Sec61 Inhibition This compound->p97/VCP Inhibition ER Stress->Apoptosis

Caption: this compound Signaling Pathway.

Experimental_Workflow_Solubility cluster_Kinetic Kinetic Solubility Assay cluster_Thermo Thermodynamic Solubility Assay k1 Prepare 10 mM Stock in DMSO k2 Serial Dilution in 96-well Plate k1->k2 k3 Add Aqueous Buffer (PBS) k2->k3 k4 Incubate & Shake (1-2h) k3->k4 k5 Measure Turbidity k4->k5 end End k5->end t1 Add Excess Solid to PBS t2 Equilibrate on Shaker (24-48h) t1->t2 t3 Centrifuge to Pellet Solid t2->t3 t4 Analyze Supernatant by HPLC t3->t4 t4->end start Start start->k1 start->t1

Caption: Experimental Workflow for Solubility Assays.

References

Potential off-target effects of Eeyarestatin I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Eeyarestatin I in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is primarily known as a potent inhibitor of Endoplasmic Reticulum-Associated Protein Degradation (ERAD).[1][2][3][4] It specifically targets the p97-associated deubiquitinating process (PAD) and inhibits ataxin-3 (atx3)-dependent deubiquitination.[1][4] This leads to an accumulation of polyubiquitinated proteins and induces ER stress.[1][5]

Q2: What are the known off-target effects of this compound?

Besides its primary role in ERAD inhibition, this compound has several documented off-target effects:

  • Inhibition of Sec61-mediated protein translocation: this compound can inhibit the Sec61 translocon, which is involved in the transport of newly synthesized proteins into the endoplasmic reticulum.[1][2][3][4][6]

  • Induction of ER stress: It leads to the upregulation of ER stress markers such as Bip (Binding immunoglobulin protein) and CHOP (C/EBP homologous protein).[1][5]

  • Cytotoxicity: this compound induces dose-dependent cell death in various cell lines, particularly in cancer cells.[1][7][8]

  • Alteration of Calcium Homeostasis: It has been shown to enhance Ca2+ leakage from the ER, which can impact various cellular processes.[2][9]

  • Interference with intracellular trafficking: this compound can affect both anterograde and retrograde intracellular trafficking pathways.[4]

Q3: How does the structure of this compound contribute to its activity and potential off-target effects?

This compound is a bifunctional molecule with two key domains:

  • A nitrofuran-containing (NFC) group: This domain is responsible for the compound's cytotoxicity and its ability to bind to and inhibit p97/VCP.[7][8][10]

  • An aromatic domain: This part of the molecule is thought to target this compound to the ER membrane, thereby increasing its specificity for ER-associated processes.[7][8][10] The NFC moiety alone can have more widespread and non-specific effects.[7]

Q4: Is this compound a general proteasome inhibitor?

No, this compound is not considered a general proteasome inhibitor. Its mechanism of action is upstream of the proteasome, targeting the deubiquitination of proteins destined for proteasomal degradation via the ERAD pathway.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
High levels of unexpected cytotoxicity in non-cancerous cell lines. The nitrofuran-containing (NFC) moiety of this compound can exhibit broad cytotoxicity.[7]Perform a dose-response curve to determine the optimal concentration for your cell line. Consider using a lower concentration or a shorter treatment duration.
Inconsistent results in protein translocation assays. High concentrations of this compound (IC50 >70 µM) are required for in vitro inhibition of protein translocation, which may lead to non-specific interactions.[7]Titrate the concentration of this compound carefully. If possible, use an alternative, more specific inhibitor of protein translocation to confirm your findings.
Artifacts or high background in fluorescence-based assays. This compound possesses intrinsic fluorescent properties.[11] This can interfere with assays that use fluorescent readouts.[12][13][14][15]Run a control with this compound alone to measure its background fluorescence. If interference is significant, consider using a non-fluorescent assay or a fluorescent probe with excitation/emission spectra that do not overlap with this compound.
Global changes in protein ubiquitination, not just ERAD substrates. While this compound targets the p97-associated deubiquitination process, the accumulation of polyubiquitinated proteins can have broader effects on cellular ubiquitin homeostasis.[5]Analyze the ubiquitination status of specific proteins of interest rather than relying solely on global ubiquitin levels. Use tandem ubiquitin-binding entities (TUBEs) to enrich for polyubiquitinated proteins for more specific analysis.
Alterations in cellular signaling pathways unrelated to ER stress. The disruption of Ca2+ homeostasis by this compound can trigger various signaling cascades.[2][9]Monitor intracellular Ca2+ levels using a suitable fluorescent indicator. If significant changes are observed, consider the potential downstream consequences on your signaling pathway of interest.

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound

Effect Cell Line/System IC50 Value Reference
CytotoxicityJEKO-14 ± 1.2 µM[8]
Inhibition of Protein Translocation (in vitro)N/A>70 µM[7]

Table 2: Effective Concentrations of this compound in Cell-Based Assays

Effect Cell Line Concentration Duration Reference
Dose-dependent cell deathA549 and H3582.5-40 µM48 hours[1]
Increased ER stress markers (Bip and CHOP)A549 and H358As low as 20 µMNot specified[5]
Induction of cell migration and invasionA549 and H35820 µM48 hours[1]
Induction of NOXA expressionJEKO-110 µMNot specified[16]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methodologies frequently used to assess this compound-induced cytotoxicity.[7][8]

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Proteasome Activity Assay

This protocol is a general method for measuring proteasome activity in cell lysates, which can be adapted to assess the indirect effects of this compound on proteasome function.

Materials:

  • Treated and untreated cell pellets

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 0.5 mM EDTA)

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Lyse the cell pellets in lysis buffer on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysates.

  • Add a standardized amount of protein from each lysate to the wells of a 96-well black plate.

  • Add the fluorogenic proteasome substrate to each well.

  • Incubate the plate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time.

  • Calculate the rate of substrate cleavage to determine proteasome activity.

Whole-Proteome Thermal Shift Assay (TPP/CETSA)

This is a complex technique used for the unbiased identification of drug targets. The following is a simplified conceptual workflow. For detailed protocols, refer to specialized literature.[17][18][19][20][21]

Conceptual Workflow:

  • Treat cells with this compound or a vehicle control.

  • Heat aliquots of the cell lysates to a range of different temperatures.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the soluble protein fractions using quantitative mass spectrometry.

  • Identify proteins that show a significant shift in their thermal stability in the this compound-treated samples compared to the control. These are potential direct or indirect targets of the compound.

Visualizations

Eeyarestatin_I_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded Protein Misfolded Protein Sec61 Sec61 Misfolded Protein->Sec61 Translocation Ubiquitinated Protein Ubiquitinated Protein Sec61->Ubiquitinated Protein ERAD p97 p97 Atx3 Atx3 p97->Atx3 Proteasome Proteasome p97->Proteasome Delivery Atx3->Ubiquitinated Protein Deubiquitination Ubiquitinated Protein->p97 Eeyarestatin_I This compound Eeyarestatin_I->Sec61 Inhibits Eeyarestatin_I->Atx3 Inhibits Troubleshooting_Workflow Start Unexpected Result Observed Check_Concentration Is the concentration of this compound optimal? Start->Check_Concentration Check_Assay_Interference Is the assay fluorescence-based? Check_Concentration->Check_Assay_Interference Yes Perform_Dose_Response Perform a dose-response experiment. Check_Concentration->Perform_Dose_Response No Consider_Off_Target_Effects Consider off-target effects: - Ca2+ homeostasis - Intracellular trafficking Check_Assay_Interference->Consider_Off_Target_Effects No Run_Compound_Control Run a control with this compound alone. Check_Assay_Interference->Run_Compound_Control Yes Use_Alternative_Method Use an orthogonal assay or alternative inhibitor. Consider_Off_Target_Effects->Use_Alternative_Method Perform_Dose_Response->Check_Assay_Interference Run_Compound_Control->Use_Alternative_Method Signaling_Pathway_ER_Stress Eeyarestatin_I This compound ERAD_Inhibition ERAD Inhibition Eeyarestatin_I->ERAD_Inhibition Accumulation_of_Misfolded_Proteins Accumulation of Misfolded Proteins ERAD_Inhibition->Accumulation_of_Misfolded_Proteins ER_Stress ER Stress Accumulation_of_Misfolded_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Bip_CHOP_Upregulation Upregulation of Bip and CHOP UPR->Bip_CHOP_Upregulation Apoptosis Apoptosis UPR->Apoptosis

References

Minimizing Eeyarestatin I cytotoxicity in control cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxicity of Eeyarestatin I (EerI) in control cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (EerI) is a small molecule inhibitor of Endoplasmic Reticulum-Associated protein Degradation (ERAD). The ERAD pathway is a cellular quality control system that removes misfolded or unassembled proteins from the endoplasmic reticulum (ER) for degradation by the proteasome. EerI primarily functions by targeting and inhibiting the p97-Ufd1-Npl4 ATPase complex, which is crucial for the extraction of ubiquitinated proteins from the ER membrane into the cytosol.[1][2] Additionally, EerI has been shown to inhibit the Sec61 protein translocation channel in the ER membrane, affecting the entry of newly synthesized proteins into the ER.[3]

Q2: Why does this compound exhibit cytotoxicity, particularly in control cells?

This compound's inhibitory action on ERAD and protein translocation leads to the accumulation of misfolded proteins within the ER, a condition known as ER stress.[4][5] Prolonged or severe ER stress activates the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, chronic UPR activation can trigger apoptosis (programmed cell death).[4] EerI induces cell death by upregulating the pro-apoptotic protein NOXA through the activation of transcription factors like ATF3 and ATF4.[5][6] While EerI shows preferential cytotoxicity towards cancer cells, which often have higher rates of protein synthesis and are more reliant on ERAD, it can also be toxic to healthy control cells, especially at higher concentrations or with prolonged exposure.[6][7]

Q3: What are the common signs of this compound-induced cytotoxicity?

Common indicators of EerI-induced cytotoxicity that can be observed in cell cultures include:

  • A significant decrease in cell viability and proliferation.

  • Changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.

  • Increased numbers of floating, dead cells in the culture medium.

  • Activation of apoptotic markers like cleaved caspase-3 and PARP.

  • Positive staining in cell death assays such as Annexin V/Propidium Iodide (PI) or Trypan Blue exclusion.

Q4: How can I minimize the cytotoxic effects of this compound in my control cells?

Minimizing cytotoxicity is crucial for obtaining reliable experimental results. Here are key strategies:

  • Optimize Concentration: Perform a dose-response experiment to determine the lowest effective concentration of EerI that inhibits ERAD without causing significant cell death in your specific cell line.

  • Limit Exposure Time: Use the shortest incubation time necessary to achieve the desired biological effect. Continuous, long-term exposure is more likely to induce cytotoxicity.[8]

  • Use Healthy, Low-Passage Cells: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or high-passage cells can be more susceptible to drug-induced toxicity.

  • Include Proper Controls: Always include an untreated control and a vehicle control (e.g., DMSO) to accurately assess the baseline level of cell death and the effect of the solvent.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High Cell Death in All Treated Groups 1. EerI concentration is too high. 2. Treatment duration is too long. 3. The cell line is particularly sensitive to ER stress. 4. Stock solution degradation or contamination.1. Perform a dose-response curve to find the optimal concentration (See Protocol 1). 2. Conduct a time-course experiment to determine the minimal effective exposure time. 3. Consider using a less sensitive cell line if appropriate for the study. 4. Prepare fresh EerI stock solution and filter-sterilize. Store aliquots at -80°C.[7]
Inconsistent Results Between Experiments 1. Variation in cell density at the time of treatment. 2. Inconsistent EerI concentration due to improper mixing or storage. 3. Use of cells at different passage numbers.1. Standardize cell seeding density and ensure even cell distribution. 2. Vortex the stock solution before diluting to working concentration. 3. Use cells within a narrow passage number range for all related experiments.
No Observable Effect of this compound 1. EerI concentration is too low. 2. The compound has degraded. 3. The specific ERAD substrate is not sensitive to EerI's mechanism. 4. Incorrect experimental readout.1. Increase the concentration of EerI based on a dose-response experiment. 2. Use a fresh, validated stock of EerI. 3. Confirm that the protein of interest is a known substrate of the p97-dependent ERAD pathway. 4. Verify the effect of EerI by monitoring the accumulation of polyubiquitinated proteins or the induction of ER stress markers like CHOP and BiP.

Quantitative Data Summary

The cytotoxic and effective concentrations of this compound can vary significantly between different cell lines.

Table 1: IC50 and Effective Concentrations of this compound in Various Cell Lines

Cell LineAssay TypeConcentrationDurationObserved EffectReference
JEKO-1 (Mantle Cell Lymphoma)MTT AssayIC50: 4 ± 1.2 µM-Cell Death Induction[4]
Lymphoid Cell Lines (BJAB, HBL-2, etc.)-10 µM-Selective Cytotoxicity[6]
Healthy Donor PBMCs-10 µM-No Significant Cytotoxicity[6]
A549 & H358 (Lung Cancer)-2.5 - 40 µM48 hoursDose-Dependent Cell Death[7]
TT & MZCRC1 (Medullary Thyroid Cancer)MTT Assay0.1 - 6 µM48 hoursDecreased Cell Viability[9]
HepG2 & HeLa-8 µM-Blockage of ER-mediated glycosylation[6]
HeLaProtein Synthesis Assay8 µM1 hourReduced N-glycosylation of TCRα[3]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol helps establish a dose-response curve to identify the optimal, non-toxic working concentration of EerI for your specific cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth for 24 hours.

  • EerI Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. A typical starting range might be 40 µM down to 0.1 µM. Include a vehicle-only control (e.g., DMSO) and a media-only (untreated) control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared EerI dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the EerI concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Monitoring ER Stress by Western Blot

This protocol verifies that EerI is inducing ER stress in your cells, a key indicator of its on-target activity.

  • Treatment: Treat cells with the determined optimal concentration of EerI for various time points (e.g., 0, 4, 8, 16, 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against ER stress markers (e.g., anti-CHOP, anti-BiP/GRP78, anti-ATF4) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities relative to the loading control to assess the induction of ER stress markers over time.

Visualizations

Eeyarestatin_I_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein Sec61 Sec61 Translocon Misfolded_Protein->Sec61 Retro-translocation p97_complex p97-Ufd1-Npl4 Complex Sec61->p97_complex DUBs Deubiquitinases (e.g., Ataxin-3) p97_complex->DUBs Proteasome 26S Proteasome DUBs->Proteasome Deglycosylation & Deubiquitination Degradation Degradation Proteasome->Degradation EerI This compound EerI->Sec61 Inhibits EerI->p97_complex Inhibits EerI->DUBs Inhibits

Caption: Mechanism of this compound action on the ERAD pathway.

EerI_Optimization_Workflow start Start: Plan Experiment dose_response 1. Dose-Response Assay (e.g., MTT, 24-72h) start->dose_response determine_ic50 2. Determine IC50 and Sub-toxic Concentrations dose_response->determine_ic50 time_course 3. Time-Course Experiment (using sub-toxic conc.) determine_ic50->time_course check_target 4. Verify Target Engagement (e.g., ER Stress Western Blot) time_course->check_target proceed Proceed with Optimized Concentration and Time check_target->proceed

Caption: Workflow for optimizing this compound treatment conditions.

EerI_Troubleshooting_Tree start Problem: High Cytotoxicity in Controls q1 Is this the first time using this cell line? start->q1 a1_yes Action: Perform Dose-Response and Time-Course Assays q1->a1_yes Yes q2 Is the EerI concentration based on literature for a different cell line? q1->q2 No a2_yes Action: Re-optimize concentration. Sensitivity is cell-type specific. q2->a2_yes Yes q3 Was a fresh EerI dilution used? q2->q3 No a3_no Action: Prepare fresh dilutions from a validated stock for each experiment. q3->a3_no No end Review cell health and passage number q3->end Yes

References

Technical Support Center: Optimizing Eeyarestatin I Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Eeyarestatin I (EerI) concentration for specific cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of the Endoplasmic Reticulum-Associated protein Degradation (ERAD) pathway.[1][2] It functions by targeting two key cellular components:

  • p97 ATPase: EerI directly binds to the p97 ATPase, an essential enzyme in the ERAD machinery, interfering with its function.[3][4][5]

  • Sec61 Translocon: EerI also inhibits the Sec61-mediated protein translocation at the endoplasmic reticulum.[1][2][6]

This dual inhibition leads to the accumulation of misfolded proteins in the ER, inducing ER stress and subsequently triggering apoptosis in cancer cells.[3][4][7]

Q2: How does this compound induce cell death?

A2: this compound-induced ER stress activates the Unfolded Protein Response (UPR). This signaling cascade leads to the upregulation of the pro-apoptotic protein NOXA, which plays a crucial role in initiating programmed cell death.[1][2][3] The transcription factors ATF3 and ATF4 are key mediators in this process.[3]

Q3: What is a typical starting concentration range for this compound in cell culture experiments?

A3: Based on published data, a common starting concentration range for this compound is between 2.5 µM and 40 µM.[1] However, the optimal concentration is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in DMSO to create a stock solution.[8] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Working solutions should be freshly prepared from the stock for each experiment to ensure stability and activity.

Troubleshooting Guide

Issue 1: I am not observing any significant effect of this compound on my cells.

  • Possible Cause 1: Suboptimal Concentration. The effective concentration of this compound can vary significantly between cell lines.

    • Solution: Perform a dose-response experiment (e.g., a cell viability assay) with a wide range of concentrations (e.g., 1 µM to 50 µM) to determine the IC50 value for your specific cell line.

  • Possible Cause 2: Insufficient Incubation Time. The effects of this compound on ER stress and cell viability may take time to manifest.

    • Solution: Extend the incubation time. Many studies report effects after 24 to 48 hours of treatment.[1]

  • Possible Cause 3: Compound Instability. Improper storage or handling of this compound can lead to its degradation.

    • Solution: Ensure your stock solution is stored correctly and prepare fresh working solutions for each experiment.

Issue 2: I am observing excessive and rapid cell death, even at low concentrations.

  • Possible Cause 1: High Sensitivity of the Cell Line. Your specific cell line may be particularly sensitive to ER stress-induced apoptosis.

    • Solution: Lower the concentration range in your dose-response experiments. Consider starting from nanomolar concentrations.

  • Possible Cause 2: Off-Target Effects. At high concentrations, this compound may have non-specific interactions that lead to increased cytotoxicity.[4]

    • Solution: Use the lowest effective concentration that elicits the desired biological response to minimize potential off-target effects.

Issue 3: My experimental results are inconsistent between experiments.

  • Possible Cause 1: Variation in Cell Seeding Density. The number of cells plated can influence their response to drug treatment.

    • Solution: Ensure consistent cell seeding density across all experiments.[9][10]

  • Possible Cause 2: Fluctuation in Incubation Conditions. Variations in CO2 levels, temperature, and humidity can affect cell health and drug response.

    • Solution: Maintain consistent and optimal incubation conditions for all experiments.

  • Possible Cause 3: Edge Effects in Multi-well Plates. Cells in the outer wells of a microplate can behave differently due to evaporation.

    • Solution: Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to minimize edge effects.[9]

Data Presentation: this compound Effective Concentrations

Cell LineAssayConcentration/IC50Incubation TimeObserved EffectReference
JEKO-1 (Mantle Cell Lymphoma)MTT AssayIC50: 4 ± 1.2 µMNot SpecifiedInduction of cell death[3][4]
A549 (Lung Cancer)Cell Viability2.5 - 40 µM48 hoursDose-dependent cell death[1]
H358 (Lung Cancer)Cell Viability2.5 - 40 µM48 hoursDose-dependent cell death[1]
A549 & H358Western BlotAs low as 20 µM48 hoursIncreased ER stress markers (Bip, CHOP)[1][11]
CaSki, HeLa, SW756 (Cervical Cancer)Cell Viability5 ng/ml (in combination with Bortezomib)Not SpecifiedEnhanced cell death[12]
TT and MZCRC1 (Medullary Thyroid Cancer)MTT AssayIncreasing concentrations48 hoursInduction of cell death[13]

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in an adherent cell line.[9]

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete medium from your stock solution. A suggested starting range is 0.1, 0.5, 1, 2.5, 5, 10, 20, 40, 50 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest EerI concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

EeyarestatinI_Signaling_Pathway EerI This compound p97 p97 ATPase EerI->p97 inhibits Sec61 Sec61 Translocon EerI->Sec61 inhibits ERAD ERAD Pathway p97->ERAD regulates ProteinTranslocation Protein Translocation Sec61->ProteinTranslocation mediates MisfoldedProteins Accumulation of Misfolded Proteins ER_Stress ER Stress MisfoldedProteins->ER_Stress induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates ATF ATF4 / ATF3 Activation UPR->ATF leads to NOXA NOXA Upregulation ATF->NOXA promotes Apoptosis Apoptosis NOXA->Apoptosis triggers

Caption: Signaling pathway of this compound-induced apoptosis.

EerI_Optimization_Workflow Start Start: Prepare Cell Culture Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 PrepareDrug Prepare this compound Serial Dilutions Incubate1->PrepareDrug Treat Treat Cells with EerI PrepareDrug->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate for 2-4h MTT->Incubate3 Solubilize Add Solubilization Buffer Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and Determine IC50 Read->Analyze End End: Optimal Concentration Determined Analyze->End

Caption: Experimental workflow for optimizing this compound concentration.

References

Technical Support Center: Interpreting Pleiotropic Effects of Eeyarestatin I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the complex, pleiotropic effects of Eeyarestatin I (EerI) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a bifunctional compound with two primary mechanisms of action.[1][2][3][4] It contains a nitrofuran-containing (NFC) group that directly binds to and inhibits the AAA ATPase p97/VCP, a key component of the Endoplasmic Reticulum-Associated Degradation (ERAD) machinery.[1][2][3][4] Additionally, an aromatic domain targets the molecule to the ER membrane, enhancing its specificity.[1][3][4] EerI also potently inhibits Sec61-mediated protein translocation into the ER.[5][6][7][8][9][10]

Q2: What are the known targets of this compound?

A2: The two well-characterized molecular targets of this compound are:

  • p97/VCP ATPase: EerI inhibits the p97-associated deubiquitinating process (PAD), leading to the accumulation of polyubiquitinated ERAD substrates.[6][11][12]

  • Sec61 Translocon: EerI blocks the co-translational transport of nascent polypeptides across the ER membrane by targeting the Sec61 complex.[5][6][7][8][9][10] This action prevents the transfer of the nascent chain from the signal recognition particle (SRP) to the Sec61 channel.[5][9]

Q3: What are the expected downstream cellular effects of this compound treatment?

A3: Due to its dual inhibitory action, EerI treatment leads to several downstream effects:

  • ER Stress: Inhibition of both protein translocation and degradation of misfolded proteins disrupts ER homeostasis, leading to the Unfolded Protein Response (UPR) and ER stress.[1][5][9] This is evidenced by the upregulation of ER stress markers like BiP and CHOP.[6]

  • Accumulation of Polyubiquitinated Proteins: By inhibiting the ERAD pathway, EerI causes the buildup of polyubiquitinated proteins that would normally be targeted for proteasomal degradation.[5]

  • Cytotoxicity and Apoptosis: EerI displays cytotoxic activity, particularly against cancer cells. This is often mediated by the induction of the pro-apoptotic BH3-only protein NOXA.[6][13][14]

  • Inhibition of Protein Secretion: As a direct consequence of blocking Sec61-mediated translocation, the secretion of proteins that enter the secretory pathway is inhibited.[5][7]

  • Trafficking Defects: EerI can interfere with both anterograde (ER to Golgi) and retrograde intracellular trafficking pathways.[15]

  • Altered Ca2+ Homeostasis: EerI can enhance Ca2+ leakage from the ER through the Sec61 channel.[16][17][18]

Q4: Is this compound a specific inhibitor?

A4: While EerI has defined targets in p97 and Sec61, its multiple effects mean it is not specific to a single pathway. Its effects are pleiotropic.[16] The nitrofuran-containing functional group can also have other, less specific cellular effects, and high concentrations may lead to off-target interactions.[3][4][19] Therefore, careful interpretation of experimental results is crucial.

Troubleshooting Guides

Problem 1: I see an accumulation of my protein of interest after EerI treatment, but I am not sure if it's due to ERAD inhibition or translocation block.

  • Possible Cause: This is a classic ambiguity when using EerI. The accumulation could be due to the failure of the protein to be degraded via ERAD (if it's an ERAD substrate) or the failure of the nascent polypeptide to be properly translocated, glycosylated, and folded in the ER, leading to its aggregation or mislocalization.

  • Troubleshooting Steps:

    • Pulse-Chase Analysis: Perform a pulse-chase experiment. If EerI is blocking translocation, you will see a decrease in the amount of newly synthesized, processed (e.g., glycosylated) protein. If it is inhibiting ERAD, you will see a stabilization of the mature, folded protein over time.

    • In Vitro Translocation Assay: Use an in vitro system with microsomes to directly assess the effect of EerI on the translocation of your protein. This isolates the translocation process from cellular degradation pathways.[5]

    • Use a More Specific Inhibitor: Compare the effects of EerI with a more specific proteasome inhibitor (e.g., Bortezomib or MG132) or a dedicated p97 inhibitor (e.g., DBeQ). If the phenotype is identical to that of a proteasome inhibitor, it is more likely related to ERAD. If the phenotype is different, it may point towards a translocation defect.

    • Analyze Protein Glycosylation: For glycoproteins, a block in translocation will prevent N-glycosylation. Analyze the glycosylation status of your protein via immunoblotting after enzymatic deglycosylation (e.g., with Endo H or PNGase F) or by observing shifts in molecular weight. A lack of glycosylation points to a translocation defect.[9]

Problem 2: I am observing widespread cytotoxicity in my cell line, even at low concentrations of EerI.

  • Possible Cause: this compound is known to be cytotoxic, especially to cancer cell lines.[13] This toxicity is linked to the induction of ER stress and the pro-apoptotic protein NOXA.[13] The nitrofuran-containing group is the primary driver of this cytotoxicity.[1][3][4]

  • Troubleshooting Steps:

    • Dose-Response and Time-Course: Perform a careful dose-response and time-course experiment to find the optimal concentration and duration that elicits the desired inhibitory effect without causing excessive cell death.

    • Control Compound: Use an inactive analog of EerI, such as ESR35 or CBU-002, which contains the aromatic, membrane-targeting domain but lacks the active nitrofuran group.[15][20] This will help differentiate specific inhibitory effects from non-specific toxicity.

    • Assess Apoptosis Markers: Measure markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) and ER stress (e.g., CHOP, ATF4) to confirm the mechanism of cell death.

    • Cell Line Sensitivity: Be aware that different cell lines exhibit varying sensitivity to EerI. It may be necessary to screen multiple cell lines to find a suitable model for your experiment.

Problem 3: My results with EerI are inconsistent or difficult to reproduce.

  • Possible Cause: Inconsistency can arise from the compound's stability, solubility, or its pleiotropic effects manifesting differently under slightly varied experimental conditions.

  • Troubleshooting Steps:

    • Fresh Preparation: Prepare fresh stock solutions of this compound in DMSO for each experiment.[6] Store the stock solution at +4°C.

    • Solubility: Ensure the compound is fully dissolved in your culture medium and does not precipitate. Sonication may aid dissolution.[6]

    • Standardize Protocols: Strictly standardize all experimental parameters, including cell density, treatment duration, and reagent concentrations.

    • Monitor Multiple Readouts: To get a clearer picture, monitor multiple downstream effects simultaneously. For example, in addition to your primary endpoint, measure ER stress markers and the accumulation of ubiquitinated proteins.

Quantitative Data Summary

Table 1: Reported IC50 Values for this compound

EffectCell Line / SystemReported IC50Reference(s)
Cytotoxicity (Cell Death)JEKO-14 ± 1.2 µM[4][21]
ER Translocation & N-glycosylation (in vitro)In vitro system~70 µM[5][21]
ER Translocation (in vivo)Cultured cellsEffective at 8 µM[5]
ERAD Inhibition (accumulation of substrate)A9 and 293T cellsEffective at 10 µM[14]

Note: Effective concentrations can vary significantly between in vitro and in vivo systems and across different cell lines.

Key Experimental Protocols

Protocol 1: In Vitro Protein Translocation Assay

This protocol is adapted from methodologies used to demonstrate EerI's effect on Sec61.[5][9]

  • Prepare Ribosome-Nascent Chain Complexes (RNCs):

    • Synthesize a model secretory protein (e.g., preprolactin) in a cell-free transcription/translation system (e.g., rabbit reticulocyte lysate) in the presence of [35S]methionine.

    • Stop translation before the full-length protein is released to generate RNCs.

  • Prepare Microsomes:

    • Isolate rough microsomes from a suitable cell line (e.g., HeLa or pancreatic cells).

  • Translocation Reaction:

    • Incubate the prepared microsomes with the RNCs in a translocation buffer.

    • Add this compound (e.g., 70 µM for in vitro IC50) or a DMSO vehicle control.

    • Incubate at 30°C for 30-60 minutes to allow translocation.

  • Analysis:

    • Treat half of the reaction with proteinase K. Translocated proteins will be protected from digestion within the microsomal lumen.

    • Analyze all samples by SDS-PAGE and autoradiography. A reduction in the protected, translocated protein band in the EerI-treated sample indicates inhibition.

Protocol 2: Pulse-Chase Assay for ERAD Inhibition

This protocol is designed to assess the stability of an ERAD substrate.[3][22]

  • Cell Culture:

    • Culture cells expressing the ERAD substrate of interest (e.g., TCRα or MHC class I heavy chain in the presence of US11).

  • Pre-treatment:

    • Pre-treat cells with this compound (e.g., 10 µM) or a DMSO control for a specified period (e.g., 2-4 hours).

  • Pulse Labeling:

    • Starve cells in methionine-free medium.

    • "Pulse" the cells by adding [35S]methionine to the medium for a short period (e.g., 15 minutes) to label newly synthesized proteins.

  • Chase:

    • Wash the cells and replace the medium with complete medium containing an excess of unlabeled methionine ("chase").

    • Collect cell lysates at various time points during the chase (e.g., 0, 30, 60, 120 minutes).

  • Immunoprecipitation and Analysis:

    • Immunoprecipitate the protein of interest from the lysates.

    • Analyze the immunoprecipitates by SDS-PAGE and autoradiography.

    • Quantify the band intensity at each time point. A slower rate of degradation in EerI-treated cells compared to the control indicates ERAD inhibition.

Visualizations

EeyarestatinI_Pleiotropic_Effects cluster_EerI This compound cluster_targets Molecular Targets cluster_pathways Inhibited Pathways cluster_effects Downstream Cellular Effects EerI This compound p97 p97/VCP ATPase EerI->p97 Inhibits Sec61 Sec61 Translocon EerI->Sec61 Inhibits Trafficking Trafficking Defects EerI->Trafficking ERAD ER-Associated Degradation (ERAD) p97->ERAD Translocation Co-translational Protein Translocation Sec61->Translocation Calcium ER Ca2+ Leakage Sec61->Calcium Mediates Accumulation Accumulation of Poly-Ub Proteins ERAD->Accumulation Leads to ER_Stress ER Stress / UPR ERAD->ER_Stress Contributes to Translocation->ER_Stress Contributes to Secretion_Block Inhibition of Protein Secretion Translocation->Secretion_Block Leads to Apoptosis Apoptosis (via NOXA) ER_Stress->Apoptosis Induces Troubleshooting_Flowchart start Observed Phenotype: Protein Accumulation q1 Is the protein glycosylated? start->q1 a1_yes Check Glycosylation Status (e.g., Endo H sensitivity) q1->a1_yes Yes a1_no Proceed to Pulse-Chase q1->a1_no No q2 Is glycosylation blocked by EerI? a1_yes->q2 a2 Perform Pulse-Chase Assay a1_no->a2 res1 Conclusion: Translocation Inhibition q2->res1 Yes q2->a2 No q3 Is protein degradation rate decreased? a2->q3 res2 Conclusion: ERAD Inhibition q3->res2 Yes res3 Conclusion: Effect may be indirect or unrelated. Investigate further. q3->res3 No EerI_Signaling_to_Apoptosis EerI This compound p97 p97/VCP EerI->p97 Inhibits Sec61 Sec61 EerI->Sec61 Inhibits ERAD ERAD Block p97->ERAD Translocation Translocation Block Sec61->Translocation ER_Stress ER Stress (UPR Activation) ERAD->ER_Stress Translocation->ER_Stress ATF4 ATF4 / ATF3 Activation ER_Stress->ATF4 NOXA NOXA Upregulation ATF4->NOXA Apoptosis Apoptosis NOXA->Apoptosis

References

Why is there a discrepancy in Eeyarestatin I IC50 values

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information to address the discrepancy in Eeyarestatin I IC50 values and to offer guidance on related experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why are there significant discrepancies in the reported IC50 values for this compound?

The observed variability in this compound (ES-I) IC50 values stems primarily from its dual mechanism of action and the diverse experimental systems used for its evaluation. ES-I is a potent inhibitor of two distinct cellular processes:

  • Sec61-mediated protein translocation: ES-I directly targets the Sec61 translocon in the endoplasmic reticulum (ER), preventing the entry of newly synthesized proteins into the ER.

  • p97-associated deubiquitination: ES-I also inhibits the function of the p97-VCP complex, a key player in endoplasmic reticulum-associated degradation (ERAD), by targeting the p97-associated deubiquitinating process (PAD) and inhibiting ataxin-3 (atx3)-dependent deubiquitination.[1][2]

Consequently, the IC50 value of ES-I is highly dependent on the specific biological process being assayed. For instance, in vitro assays measuring the direct inhibition of ER translocation yield higher IC50 values compared to cell-based assays that measure downstream effects like cytotoxicity, which result from the combined inhibition of both pathways and the subsequent induction of ER stress.

A notable example of this discrepancy is the reported IC50 of approximately 70 μM for the in vitro inhibition of ER translocation, whereas in cultured mammalian cells, a concentration as low as 8 μM is sufficient to block this process.[3] Furthermore, the IC50 for inducing cell death in specific cancer cell lines can be even lower.

Troubleshooting Guide: Inconsistent this compound IC50 Values

Encountering variability in IC50 values for this compound is a common challenge. This guide provides troubleshooting steps to identify and mitigate potential sources of discrepancy in your experiments.

Potential Problem Possible Cause(s) Recommended Solution(s)
Higher than expected IC50 values In vitro vs. In vivo setup: Direct enzymatic or translocation assays (in vitro) will likely yield higher IC50s than cell-based assays (in vivo) due to the lack of cellular accumulation and downstream signaling amplification.Acknowledge the inherent differences. When comparing data, ensure the experimental systems are comparable. For cell-based studies, consider longer incubation times to allow for the manifestation of cytotoxic effects.
Low cell permeability or active efflux: The compound may not be efficiently entering the cells or is being actively transported out.Use cell lines with known permeability characteristics. If efflux is suspected, consider co-incubation with known efflux pump inhibitors as a control experiment.
Compound degradation: this compound may be unstable in your specific culture medium or experimental conditions.Prepare fresh stock solutions for each experiment. Minimize the exposure of the compound to light and elevated temperatures.
Lower than expected IC50 values High sensitivity of the cell line: Certain cancer cell lines are exceptionally sensitive to ER stress-induced apoptosis.Characterize the ER stress response of your chosen cell line. Compare your results with published data for the same cell line if available.
Off-target effects: At higher concentrations, this compound may have off-target effects contributing to cytotoxicity.Perform dose-response curves over a wide range of concentrations to identify a specific inhibitory window. Consider using structurally related but inactive control compounds if available.
High variability between experiments Inconsistent cell health and density: Variations in cell passage number, confluency, and overall health can significantly impact drug sensitivity.Maintain a consistent cell culture protocol. Use cells within a defined passage number range and seed at a consistent density for all experiments.
Inaccurate drug concentration: Errors in serial dilutions or improper storage of stock solutions can lead to inconsistent final concentrations.Prepare fresh dilutions for each experiment from a well-characterized stock solution. Verify the concentration of the stock solution spectrophotometrically if possible.
Assay-specific variability: The choice of viability assay (e.g., MTT, XTT, CellTiter-Glo) can influence the outcome.Optimize the chosen viability assay for your specific cell line and experimental conditions. Ensure that the assay endpoint is within the linear range.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound across different experimental systems and cell lines.

Cell LineAssay TypeIC50 ValueReference
JEKO-1 (Mantle cell lymphoma)Cell Viability (MTT)4 ± 1.2 µM[4]
A549 (Lung carcinoma)Cell Viability2.5 - 40 µM (dose-dependent)[1]
H358 (Lung carcinoma)Cell Viability2.5 - 40 µM (dose-dependent)[1]
In vitroER Translocation Inhibition~70 µM[3]
Cultured Mammalian CellsER Translocation Inhibition (in vivo)8 µM[3]

Experimental Protocols

Cell Viability Measurement using MTT Assay

This protocol outlines the steps for determining the cytotoxic effect of this compound on adherent cancer cells.

Materials:

  • This compound

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vitro Protein Translocation Assay

This protocol provides a general workflow to assess the direct inhibitory effect of this compound on Sec61-mediated protein translocation.

Materials:

  • Canine pancreatic rough microsomes (ER membranes)

  • Rabbit reticulocyte lysate (for in vitro translation)

  • Plasmid DNA encoding a model secretory protein with a signal sequence

  • [35S]-Methionine

  • RNase inhibitor

  • This compound

  • Proteinase K

  • SDS-PAGE and autoradiography equipment

Procedure:

  • In Vitro Translation/Translocation Reaction: Set up a reaction mixture containing rabbit reticulocyte lysate, the plasmid DNA, [35S]-Methionine, RNase inhibitor, and canine pancreatic rough microsomes.

  • Compound Addition: Add different concentrations of this compound or a vehicle control to the reaction mixtures.

  • Incubation: Incubate the reactions at 30°C for 1 hour to allow for protein synthesis and translocation into the microsomes.

  • Protease Protection Assay: After incubation, treat a set of samples with Proteinase K to digest any proteins that were not successfully translocated into the microsomes. Include a control sample without protease.

  • Analysis: Analyze the samples by SDS-PAGE and autoradiography. Successful translocation will be indicated by the presence of a protected, radiolabeled protein band in the protease-treated samples.

  • Quantification: Quantify the intensity of the protected protein bands to determine the extent of translocation inhibition at different this compound concentrations and calculate the IC50 value.

Visualizations

Signaling Pathways

EeyarestatinI_Mechanism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Sec61 Sec61 Translocon ER_Stress ER Stress Sec61->ER_Stress Induces p97 p97-Ataxin-3 Complex p97->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR ATF4 ATF4 Activation UPR->ATF4 EeyarestatinI This compound EeyarestatinI->Sec61 Inhibits EeyarestatinI->p97 Inhibits NOXA NOXA Upregulation ATF4->NOXA Apoptosis Apoptosis NOXA->Apoptosis

Caption: Dual inhibitory mechanism of this compound leading to apoptosis.

Experimental Workflow

IC50_Workflow start Start: Experimental Design cell_culture Cell Culture and Seeding start->cell_culture drug_prep This compound Serial Dilution cell_culture->drug_prep treatment Cell Treatment cell_culture->treatment drug_prep->treatment incubation Incubation (24-72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_acq Data Acquisition (Absorbance Reading) viability_assay->data_acq analysis Data Analysis (Dose-Response Curve) data_acq->analysis ic50 Determine IC50 Value analysis->ic50 troubleshooting Troubleshooting? analysis->troubleshooting Inconsistent Results end End: Report Results ic50->end troubleshooting->start Revise Protocol

Caption: Workflow for determining the IC50 value of this compound.

References

Technical Support Center: Managing Eeyarestatin I-induced Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eeyarestatin I (ESI).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of Endoplasmic Reticulum-Associated Protein Degradation (ERAD).[1] It primarily targets two key components of the cellular machinery:

  • p97 ATPase (VCP): ESI inhibits the p97-associated deubiquitinating process, which is crucial for the extraction of misfolded proteins from the ER membrane for subsequent degradation by the proteasome.[2] The nitrofuran-containing (NFC) group of ESI is the functional domain responsible for binding to the D1 domain of p97.[2][3][4][5]

  • Sec61 Translocon: ESI also inhibits the Sec61-mediated translocation of newly synthesized proteins into the ER.[1][6] It is thought to prevent the transfer of the nascent polypeptide from the targeting machinery to the Sec61 complex.[6][7]

Q2: What are the expected cellular effects of this compound treatment?

Treatment with this compound typically leads to:

  • Accumulation of poly-ubiquitinated proteins: By inhibiting ERAD, ESI causes the build-up of misfolded, poly-ubiquitinated proteins that would normally be degraded.[2][8]

  • Induction of ER Stress and the Unfolded Protein Response (UPR): The accumulation of misfolded proteins triggers ER stress, leading to the activation of the UPR signaling pathways. This includes the upregulation of ER stress markers like BiP and CHOP.[1][2]

  • Inhibition of global protein synthesis: Due to its effect on protein translocation, ESI can reduce overall cellular protein synthesis.[9]

  • Cytotoxicity, particularly in cancer cells: ESI shows preferential cytotoxicity towards cancer cells and can induce cell death through the pro-apoptotic protein NOXA.[1]

Q3: What is the role of the different domains of the this compound molecule?

This compound is a bifunctional molecule with two key domains:[2][3][4][5]

  • Nitrofuran-containing (NFC) domain: This is the "warhead" of the molecule, responsible for its inhibitory activity against p97.[2][3][4]

  • Aromatic domain: This domain is not required for p97 interaction but helps to localize ESI to the ER membrane, thereby increasing its target specificity.[2][3][4][5]

Troubleshooting Guide

Issue 1: No observable effect after this compound treatment.

Possible Cause Troubleshooting Step
Inactive Compound Verify the integrity and purity of the ESI stock. Use an inactive analog, such as ESR35, as a negative control in parallel experiments.[9][10]
Insufficient Concentration or Treatment Time Optimize the concentration and duration of ESI treatment. Typical effective concentrations range from 2.5 µM to 40 µM, with treatment times from a few hours to 48 hours.[1][9] Refer to the dose-response data in Table 1.
Cell Line Resistance Some cell lines may be less sensitive to ESI. Confirm the expression and activity of the ERAD pathway components (e.g., p97, Sec61) in your cell line.
Improper Solubilization Ensure ESI is properly dissolved. A common solvent is DMSO. Prepare fresh working solutions for each experiment.[8]

Issue 2: High levels of unexpected cytotoxicity in control cells.

Possible Cause Troubleshooting Step
Off-target Effects ESI has known off-target effects, such as altering ER Ca2+ homeostasis by enhancing Ca2+ leakage.[8] Consider these effects when interpreting results.
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Perform a solvent-only control to assess its effect on cell viability.
Prolonged Treatment Long incubation times with high concentrations of ESI can lead to generalized cellular stress and death. Reduce the treatment duration or concentration.

Issue 3: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Variability in Cell Culture Conditions Maintain consistent cell density, passage number, and growth conditions between experiments.
Degradation of this compound Store the ESI stock solution properly, typically at -20°C or -80°C, and protect it from light.[1] Prepare fresh dilutions for each experiment.
Experimental Timing The cellular response to ESI can be dynamic. Ensure that the timing of sample collection and analysis is consistent across all experiments.

Quantitative Data Summary

Table 1: Dose-dependent effects of this compound on cell viability and ER stress.

Cell LineESI Concentration (µM)Treatment Duration (hours)EffectReference
JEKO-14 ± 1.2-IC50 for cell death[2]
A549, H3582.5 - 4048Dose-dependent cell death[1]
A549, H358≥ 2048Increased ER stress markers (Bip, CHOP)[1]
HeLa1 - 10-Dose-dependent increase in cytosolic Ca2+ and decrease in ER Ca2+[8]

Experimental Protocols

Protocol 1: Assessing this compound-induced ER Stress by Immunoblotting

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • ESI Treatment: Treat cells with the desired concentrations of this compound (e.g., 10 µM) and a vehicle control (e.g., DMSO) for the specified duration (e.g., 10 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ER stress markers (e.g., ATF3, ATF4, NOXA) overnight at 4°C.[2]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]

Protocol 2: Measuring Inhibition of Protein Synthesis

  • Cell Treatment: Treat cells with this compound (e.g., for 2, 3, or 5 hours) or a vehicle control.[9]

  • Metabolic Labeling: During the last 30 minutes of treatment, add a labeling medium containing [35S]methionine and [35S]cysteine.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them.

  • Protein Precipitation: Precipitate the total protein from the lysates using trichloroacetic acid (TCA).

  • Scintillation Counting: Wash the protein pellets and measure the incorporated radioactivity using a scintillation counter to determine the rate of protein synthesis.

Visualizations

EeyarestatinI_Mechanism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded Protein Misfolded Protein p97 p97 Misfolded Protein->p97 Retro-translocation Sec61 Sec61 Sec61->Misfolded Protein Folding Ribosome Ribosome Nascent Polypeptide Nascent Polypeptide Ribosome->Nascent Polypeptide Translation Nascent Polypeptide->Sec61 Translocation Proteasome Proteasome p97->Proteasome Degradation Ub Ub Ub->Misfolded Protein Ubiquitination Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides This compound This compound This compound->Sec61 Inhibits This compound->p97 Inhibits

Caption: Mechanism of this compound action.

ESI_Troubleshooting_Workflow start Start Experiment with ESI decision1 Observable Effect? start->decision1 check_compound Verify Compound Activity (Use Inactive Analog) decision1->check_compound No success Experiment Successful decision1->success Yes optimize_conditions Optimize Concentration & Treatment Time check_compound->optimize_conditions check_cell_line Assess Cell Line Sensitivity optimize_conditions->check_cell_line check_solubility Ensure Proper Solubilization check_cell_line->check_solubility check_solubility->start decision2 Unexpected Cytotoxicity? success->decision2 check_off_target Consider Off-Target Effects (e.g., Ca2+) decision2->check_off_target Yes decision3 Inconsistent Results? decision2->decision3 No solvent_control Run Solvent-Only Control check_off_target->solvent_control adjust_treatment Reduce Treatment Duration/Concentration solvent_control->adjust_treatment adjust_treatment->start decision3->success No standardize_culture Standardize Cell Culture Conditions decision3->standardize_culture Yes check_storage Verify ESI Storage & Preparation standardize_culture->check_storage consistent_timing Ensure Consistent Experimental Timing check_storage->consistent_timing consistent_timing->start

Caption: Troubleshooting workflow for ESI experiments.

References

Long-term storage conditions for Eeyarestatin I powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of Eeyarestatin I powder.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage temperature for this compound powder?

There are conflicting recommendations from various suppliers regarding the optimal long-term storage temperature for this compound powder. Some suppliers recommend storage at +4°C, while others specify -20°C. For instance, some datasheets suggest storing the solid at +4°C, whereas others indicate -20°C is appropriate[1]. One supplier states a stability of at least 4 years when stored at -20°C[1][2].

Recommendation: Given the conflicting information, storing this compound powder at -20°C is the most conservative and recommended approach for ensuring long-term stability. For optimal preservation, the powder should be stored in a tightly sealed container, protected from moisture.

Q2: Should I take any other precautions when storing the powder?

Yes. For maximal stability, it is recommended to store the unreconstituted solid protected from moisture and preferably under an inert gas atmosphere.

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in organic solvents like DMSO and dimethylformamide (DMF) at concentrations of approximately 30 mg/mL[1]. To prepare a stock solution, dissolve the powder in the solvent of choice, purging with an inert gas before sealing[1].

Once reconstituted, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. Stock solutions are reported to be stable for up to 3 months at -20°C. Another source suggests stability for up to 6 months at -80°C and 1 month at -20°C when sealed and protected from moisture[3].

Q4: Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results between batches of this compound. 1. Improper storage of the powder leading to degradation. 2. Degradation of the stock solution due to multiple freeze-thaw cycles or improper storage temperature. 3. Batch-to-batch variability in purity.1. Ensure the powder is stored at -20°C in a tightly sealed container, protected from moisture and light. 2. Prepare fresh stock solutions from the powder. Aliquot and store at -20°C or -80°C. Avoid using a stock solution that has been repeatedly frozen and thawed. 3. Always check the certificate of analysis for the specific batch to confirm purity.
Precipitation of this compound in aqueous media. This compound has poor aqueous solubility.1. Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental media is compatible with your cell line and does not exceed recommended levels (typically <0.5%). 2. Prepare the working solution fresh for each experiment by diluting the stock solution directly into the pre-warmed culture medium with vigorous mixing. 3. If precipitation persists, consider using a solubilizing agent, but be aware of its potential effects on your experimental system.
No observable effect in the experiment. 1. Inactive compound due to degradation. 2. Insufficient concentration or incubation time.1. Use a fresh aliquot of the stock solution or prepare a new stock solution from properly stored powder. 2. Consult the literature for effective concentrations and treatment durations for your specific cell line and assay. Effective concentrations in cell culture are typically in the range of 8-20 µM[2][4].

Data Summary

Storage Conditions for this compound
Form Temperature Duration Additional Notes Source
Powder+4°CNot Specified---
Powder-20°C≥ 4 yearsCrystalline solid[1][2]
Powder-20°C3 years---[5]
Powder2-8°CNot SpecifiedProtect from light
Stock Solution (in DMSO)-20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles
Stock Solution (in DMSO)-20°C1 monthSealed, away from moisture[3]
Stock Solution (in DMSO)-80°C6 monthsSealed, away from moisture[3]
Solubility
Solvent Approximate Solubility
DMSO~30 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]

Experimental Protocols

Protocol 1: Assessment of this compound-induced ER Stress

This protocol describes how to assess the induction of endoplasmic reticulum (ER) stress in a cell line (e.g., A549) following treatment with this compound by monitoring the expression of ER stress markers.

Materials:

  • A549 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies against ER stress markers (e.g., Bip/GRP78, CHOP)

  • Secondary antibodies (HRP-conjugated)

  • Western blot equipment and reagents

Procedure:

  • Cell Seeding: Seed A549 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) by diluting the stock solution in fresh, pre-warmed complete medium. A vehicle control (DMSO only) should be included.

  • Incubation: Incubate the cells for the desired time period (e.g., 48 hours)[4].

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against Bip and CHOP overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway Diagram

This compound is a potent inhibitor of the Endoplasmic Reticulum-Associated protein Degradation (ERAD) pathway. It primarily targets the p97-associated deubiquitinating process (PAD) and also inhibits the Sec61 translocon. This leads to an accumulation of misfolded proteins in the ER, inducing ER stress and the Unfolded Protein Response (UPR).

EeyarestatinI_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein Sec61 Sec61 Translocon Misfolded_Protein->Sec61 Retro-translocation ER_Stress ER Stress / UPR Misfolded_Protein->ER_Stress Accumulation leads to ER Endoplasmic Reticulum (ER) Cytosol Cytosol Ubiquitination Polyubiquitination Sec61->Ubiquitination p97_complex p97-Ataxin-3 Complex Deubiquitination Deubiquitination p97_complex->Deubiquitination Ubiquitination->p97_complex Proteasome Proteasome Deubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Eeyarestatin_I This compound Eeyarestatin_I->Sec61 Inhibits Eeyarestatin_I->Deubiquitination Inhibits Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Mechanism of this compound action on the ERAD pathway.

References

How to control for Eeyarestatin I solvent effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eeyarestatin I. The focus is on controlling for the effects of its common solvent, Dimethyl Sulfoxide (DMSO), to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (EerI) is a potent and specific inhibitor of the Endoplasmic Reticulum-Associated protein Degradation (ERAD) pathway.[1] It functions by targeting the p97-associated deubiquitinating process (PAD) and inhibiting ataxin-3 (atx3)-dependent deubiquitination.[1] Additionally, this compound has been shown to inhibit Sec61-mediated protein translocation at the endoplasmic reticulum.[1][2] This dual activity can lead to the accumulation of misfolded proteins, induction of ER stress, and ultimately, apoptosis in cancer cells.[1][3]

Q2: What is the recommended solvent for this compound and what are the storage recommendations?

The most common solvent for this compound is Dimethyl Sulfoxide (DMSO), in which it is soluble up to 100 mM. For long-term storage, a stock solution in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[1]

Q3: Why is it critical to use a vehicle control in my this compound experiments?

DMSO, while an excellent solvent, is not biologically inert and can exert its own effects on cells, especially at higher concentrations. These effects can include cytotoxicity, induction of ER stress, and alterations in gene expression, which can confound the interpretation of results attributed to this compound.[4][5] Therefore, a vehicle control, which consists of cells treated with the same concentration of DMSO used to dissolve this compound, is essential to distinguish the specific effects of the compound from those of the solvent.

Q4: What is the maximum recommended concentration of DMSO for cell culture experiments?

To minimize solvent-induced artifacts, the final concentration of DMSO in cell culture media should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v), with many studies recommending an ideal concentration of 0.1% or lower.[5] The sensitivity to DMSO can vary significantly between different cell lines, so it is advisable to perform a preliminary toxicity assessment of DMSO on your specific cell line.[4][5]

Troubleshooting Guide

Issue 1: High background or unexpected results in my negative control (vehicle control) wells.

  • Possible Cause: The concentration of DMSO used may be too high for your specific cell line, leading to cytotoxicity or other off-target effects.

  • Troubleshooting Steps:

    • Verify DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration in the culture medium does not exceed recommended limits (ideally ≤ 0.1%).

    • Perform a DMSO Dose-Response Curve: Culture your cells with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) to determine the maximum non-toxic concentration for your specific cell line and assay duration.

    • Use a Fresh Aliquot of DMSO: DMSO is hygroscopic and can degrade over time. Use a fresh, high-quality, sterile-filtered aliquot for preparing your this compound stock solution.

Issue 2: Inconsistent results between experimental replicates treated with this compound.

  • Possible Cause 1: Incomplete dissolution or precipitation of this compound upon dilution in aqueous culture medium.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: When preparing your this compound stock in DMSO, ensure it is fully dissolved. Gentle warming or vortexing may be necessary.

    • Serial Dilutions: When diluting the stock solution into your final culture medium, perform serial dilutions rather than a single large dilution to prevent precipitation. Add the this compound/DMSO solution to the medium and mix gently but thoroughly.

  • Possible Cause 2: Variability in cell seeding density or health.

  • Troubleshooting Steps:

    • Consistent Cell Seeding: Ensure a uniform number of viable cells are seeded in each well. Use a cell counter to verify cell density.

    • Monitor Cell Health: Only use cells that are in the exponential growth phase and exhibit healthy morphology.

Issue 3: The observed effect of this compound is weaker than expected or not dose-dependent.

  • Possible Cause: The concentration of this compound may be too low, or the treatment duration may be insufficient to elicit a strong response.

  • Troubleshooting Steps:

    • Optimize Concentration and Duration: Perform a dose-response experiment with a wider range of this compound concentrations and vary the incubation time to determine the optimal conditions for your experimental system.

    • Check for Compound Degradation: Ensure your this compound stock solution has been stored correctly and has not expired.

Data Presentation: this compound vs. DMSO Cytotoxicity

The following table summarizes the cytotoxic effects of this compound and its solvent, DMSO, on various cancer cell lines. This data highlights the importance of using appropriate DMSO concentrations in control groups to accurately assess the specific activity of this compound.

Compound Cell Line Assay Endpoint Value Reference
This compoundJEKO-1 (Mantle Cell Lymphoma)MTTIC50 (48h)4 ± 1.2 µM[6]
This compoundA549 (Lung Carcinoma)Cell DeathDose-dependent2.5-40 µM (48h)[1]
This compoundH358 (Lung Carcinoma)Cell DeathDose-dependent2.5-40 µM (48h)[1]
DMSOHepG2 (Hepatocellular Carcinoma)MTTCytotoxicity (>30% viability reduction)≥ 2.5% (24h)[5]
DMSOHuh7 (Hepatocellular Carcinoma)MTTCytotoxicity (>30% viability reduction)≥ 2.5% (48h)[5]
DMSOHT29 (Colorectal Adenocarcinoma)MTTCytotoxicity (>30% viability reduction)≥ 1.25% (24h)[5]
DMSOSW480 (Colorectal Adenocarcinoma)MTTCytotoxicity (>30% viability reduction)≥ 1.25% (24h)[5]
DMSOMCF-7 (Breast Adenocarcinoma)MTTCytotoxicity (>30% viability reduction)≥ 0.625% (24h)[5]
DMSOMDA-MB-231 (Breast Adenocarcinoma)MTTCytotoxicity (>30% viability reduction)≥ 1.25% (24h)[5]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted from a study investigating the cytotoxicity of this compound.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a density optimized for your cell line and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound in culture medium from a 100X DMSO stock. Prepare a 2X vehicle control solution containing the same final concentration of DMSO in culture medium.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the 2X this compound solution or the 2X vehicle control solution to the appropriate wells. Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Measurement: Read the absorbance at 570 nm with a reference wavelength of 650 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Western Blot for ER Stress Markers

This protocol provides a general workflow for analyzing the induction of ER stress markers following this compound treatment.[3]

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against ER stress markers (e.g., BiP, CHOP, PERK, IRE1α) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

ERAD_Pathway This compound Inhibition of the ERAD Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein Chaperone Chaperone (e.g., BiP) Misfolded_Protein->Chaperone Recognition ERAD_Complex ERAD Complex (e.g., Hrd1) Chaperone->ERAD_Complex Targeting p97_VCP p97/VCP ATPase ERAD_Complex->p97_VCP Retro-translocation Ubiquitin Ubiquitin p97_VCP->Ubiquitin Polyubiquitination Derlins Derlins Proteasome 26S Proteasome Ubiquitin->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Eeyarestatin_I This compound Eeyarestatin_I->p97_VCP Inhibition Sec61_Translocation This compound Inhibition of Sec61-Mediated Protein Translocation cluster_Cytosol Cytosol cluster_ER_Membrane ER Membrane cluster_ER_Lumen Endoplasmic Reticulum Lumen Ribosome Ribosome Nascent_Polypeptide Nascent Polypeptide Ribosome->Nascent_Polypeptide Translation SRP Signal Recognition Particle (SRP) Nascent_Polypeptide->SRP Binding SRP_Receptor SRP Receptor SRP->SRP_Receptor Docking Sec61_Translocon Sec61 Translocon SRP_Receptor->Sec61_Translocon Transfer Translocated_Protein Translocated Protein Sec61_Translocon->Translocated_Protein Translocation Eeyarestatin_I This compound Eeyarestatin_I->Sec61_Translocon Inhibition Experimental_Workflow Experimental Workflow for Controlling Solvent Effects cluster_Treatment_Groups Treatment Groups Start Start Experiment Prepare_Stocks Prepare this compound Stock (in 100% DMSO) Start->Prepare_Stocks Determine_DMSO_Tolerance Determine Max Non-Toxic DMSO Concentration for Cell Line Prepare_Stocks->Determine_DMSO_Tolerance Prepare_Working_Solutions Prepare Working Solutions Determine_DMSO_Tolerance->Prepare_Working_Solutions Treat_Cells Treat Cells Prepare_Working_Solutions->Treat_Cells Untreated Untreated Control (Cells + Medium) Treat_Cells->Untreated Vehicle Vehicle Control (Cells + Medium + DMSO) Treat_Cells->Vehicle Experimental Experimental (Cells + Medium + EerI in DMSO) Treat_Cells->Experimental Assay Perform Assay (e.g., MTT, Western Blot) Analyze Analyze Data Assay->Analyze Conclusion Draw Conclusions Analyze->Conclusion Untreated->Assay Vehicle->Assay Experimental->Assay

References

Addressing autofluorescence of Eeyarestatin I in imaging

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals using Eeyarestatin I (EerI) in cellular imaging applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the compound's intrinsic fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (EerI) is a small molecule inhibitor primarily known for blocking endoplasmic reticulum-associated protein degradation (ERAD).[1][2] Its inhibitory effects are multifaceted, targeting several key cellular processes:

  • Inhibition of p97/VCP: EerI associates with the p97 ATPase complex.[3][4] This complex is crucial for extracting polyubiquitinated misfolded proteins from the ER membrane into the cytosol for proteasomal degradation.[3][4] Specifically, EerI inhibits a deubiquitination process associated with p97, which involves the deubiquitinating enzyme ataxin-3 (atx3).[1][2][3]

  • Inhibition of Sec61: EerI also acts as a potent inhibitor of the Sec61 translocon, the primary channel for protein translocation into the ER.[1][5][6] This action prevents nascent proteins from being transferred from the targeting machinery to the Sec61 complex, effectively blocking both co-translational and post-translational protein import into the ER.[5][6]

  • Disruption of Trafficking: The compound has been shown to interfere with both anterograde (ER-to-Golgi) and retrograde intracellular trafficking pathways.[7]

This disruption of critical ER functions leads to ER stress and can induce apoptosis, making EerI a compound of interest in cancer research.[8]

Diagram of this compound's Mechanism of Action

EerI_Mechanism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded Protein Misfolded Protein p97 p97/VCP Complex Misfolded Protein->p97 Extraction Sec61 Sec61 Translocon Nascent Polypeptide Nascent Polypeptide Ribosome Ribo Nascent Polypeptide->Ribosome Atx3 Ataxin-3 (DUB) p97->Atx3 Association Proteasome Proteasome Atx3->Proteasome Deubiquitination & Transfer to Proteasome Ribosome->Sec61 Targeting EerI This compound EerI->Sec61 Inhibits EerI->p97 Inhibits

Caption: this compound inhibits protein translocation via Sec61 and ERAD via the p97 complex.

Q2: What is autofluorescence and why is this compound problematic for imaging?

Autofluorescence is the natural emission of light by biological structures or compounds when they absorb light, which can interfere with the detection of specific fluorescent signals from your labeled probes. This compound is a yellowish chemical that exhibits significant autofluorescence, particularly when excited by a 488 nm laser, a common wavelength used for fluorophores like GFP and FITC.[3] This can obscure the true signal from your intended target, leading to false positives or difficulty in quantifying your results.

Q3: What are the spectral properties of this compound autofluorescence?

While detailed excitation and emission spectra for this compound are not extensively published, empirical evidence shows it fluoresces broadly, with a notable emission in the green channel. Researchers should characterize the autofluorescence spectrum using their specific imaging system.

ParameterDescriptionRecommended Action
Excitation Strongest with UV and blue light (e.g., 405 nm, 488 nm lasers).Avoid using fluorophores that excite in this range if possible.
Emission Broad, with significant signal in the green (~500-550 nm) and yellow channels.Characterize the emission profile on your microscope with an "EerI only" control.
Photostability Moderate; can be photobleached but may require significant laser exposure.Use photobleaching as a potential mitigation strategy (see below).

Troubleshooting Guides

Guide 1: How to Minimize or Eliminate this compound Autofluorescence

If you are observing high background fluorescence in your EerI-treated samples, follow this workflow to mitigate the issue.

Troubleshooting Workflow for EerI Autofluorescence

Troubleshooting_Workflow start High Background in EerI-Treated Sample control Run 'EerI Only' Control (No fluorescent labels) start->control spectral Option 1: Use Spectral Unmixing control->spectral If spectral microscope is available subtraction Option 2: Image Subtraction control->subtraction If not result Reduced Autofluorescence & Clearer Signal spectral->result fluorophore Option 3: Change Fluorophore subtraction->fluorophore If subtraction is insufficient subtraction->result fluorophore->result

Caption: A logical workflow for diagnosing and solving EerI-induced autofluorescence issues.

Method 1: Spectral Unmixing

This is the most powerful method for separating the EerI autofluorescence from your specific fluorescent probe's signal. It requires a confocal microscope with a spectral detector.

Experimental Protocol: Spectral Unmixing

  • Prepare Control Samples:

    • Unstained Control: Cells treated with vehicle (e.g., DMSO). This measures the cells' native autofluorescence.

    • EerI Only Control: Cells treated with EerI at the final experimental concentration, without any fluorescent labels. This is crucial for obtaining the pure spectral signature of EerI autofluorescence.

    • Single-Stain Controls: Cells stained with each individual fluorophore used in your experiment (and treated with vehicle).

  • Acquire Reference Spectra:

    • On the spectral confocal microscope, image each control sample.

    • Use the software to define a Region of Interest (ROI) for each signal (e.g., EerI autofluorescence, your GFP-tagged protein) and save its unique emission spectrum to the spectral library.

  • Image Your Experimental Sample:

    • Acquire a full lambda stack (a series of images at different emission wavelengths) of your co-labeled, EerI-treated experimental sample.

  • Perform Linear Unmixing:

    • Use the microscope's software to apply the linear unmixing algorithm.

    • Select the reference spectra for your fluorophores and the EerI autofluorescence from your library.

    • The software will mathematically separate the mixed signals into distinct channels, one of which will contain only the EerI autofluorescence, which can then be discarded from the final merged image.[9][10]

Method 2: Control Image Subtraction

If a spectral microscope is unavailable, you can perform a background subtraction using a control image.

Experimental Protocol: Image Subtraction

  • Prepare an "EerI Only" Control Sample: Prepare a coverslip of cells treated with the same concentration of EerI and for the same duration as your experimental sample, but without any fluorescent labels.

  • Optimize Imaging Parameters: Using your fully stained experimental sample, determine the optimal imaging settings (laser power, gain, exposure time) to get a good signal from your fluorophore without saturating the detector.

  • Acquire Images:

    • Experimental Image: Capture an image of your stained and EerI-treated sample using the optimized settings.

    • Control Image: Without changing any of the microscope settings, move to your "EerI Only" control sample and capture an image. This image represents the autofluorescence contribution.

  • Subtract Background: In an image analysis program (e.g., ImageJ/Fiji), use the "Image Calculator" or "Subtract Background" function to subtract the Control Image from the Experimental Image on a pixel-by-pixel basis.

Method 3: Experimental Design Modifications

Proactive changes to your protocol can prevent autofluorescence from becoming a significant issue.

StrategyDetailed Recommendation
Choose Red/Far-Red Fluorophores Autofluorescence is typically weaker at longer wavelengths.[11] Whenever possible, switch from green fluorophores (GFP, FITC, Alexa Fluor 488) to red or far-red alternatives (e.g., Alexa Fluor 594, 647, or spectrally similar dyes).[12][13]
Use Brighter Fluorophores Select bright fluorophores like phycoerythrin (PE) or allophycocyanin (APC) to increase the signal-to-noise ratio, making the autofluorescence from EerI relatively dimmer in comparison.[12]
Optimize Fixation If performing immunofluorescence, minimize fixation time. Aldehyde fixatives like paraformaldehyde can increase autofluorescence.[14] Consider alternatives like chilled methanol for certain antigens.[14][12]
Quenching Reagents After fixation and permeabilization, consider treating samples with a quenching agent like 0.1% sodium borohydride in PBS for 10-15 minutes or commercial reagents like TrueVIEW™ to reduce autofluorescence.[11]

References

Validation & Comparative

A Comparative Guide to Eeyarestatin I and Bortezomib: Mechanisms of Action and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two potent inhibitors used in cancer research, Eeyarestatin I and bortezomib. By examining their distinct molecular targets and downstream cellular effects, this document aims to provide a comprehensive resource for researchers investigating protein degradation pathways and developing novel therapeutic strategies.

Introduction

Protein homeostasis, or proteostasis, is a critical cellular process that maintains the integrity and function of the proteome. The ubiquitin-proteasome system (UPS) and the endoplasmic reticulum-associated degradation (ERAD) pathway are two major pillars of proteostasis, responsible for the removal of misfolded or damaged proteins. Dysregulation of these pathways is implicated in a variety of diseases, including cancer.

Bortezomib (Velcade®) , a dipeptidyl boronic acid, is a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma.[1][2] It directly targets the 26S proteasome, a large multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins.

This compound is a potent inhibitor of the ERAD pathway.[3][4] It has a more complex mechanism of action, primarily targeting the p97-associated deubiquitinating process and also inhibiting the Sec61 translocon, a key component of the protein translocation machinery at the ER membrane.[3][5]

This guide will delve into the molecular mechanisms of these two compounds, present comparative quantitative data on their efficacy, provide detailed experimental protocols for their study, and visualize their signaling pathways.

Mechanisms of Action: A Head-to-Head Comparison

While both this compound and bortezomib disrupt protein degradation and induce apoptosis in cancer cells, their primary molecular targets and upstream mechanisms differ significantly.

Bortezomib: Direct Inhibition of the Proteasome

Bortezomib functions as a reversible and highly specific inhibitor of the chymotrypsin-like activity of the β5 subunit of the 20S catalytic core of the 26S proteasome.[6] This inhibition leads to a cascade of downstream events:

  • Accumulation of Ubiquitinated Proteins: By blocking proteasomal degradation, bortezomib causes the accumulation of polyubiquitinated proteins within the cell. This accumulation disrupts normal cellular signaling and can trigger a terminal unfolded protein response (UPR).

  • NF-κB Pathway Inhibition: The NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival, is a key target of bortezomib.[6][7] Bortezomib prevents the degradation of IκBα, an inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its pro-survival transcriptional activity in the nucleus.

  • Induction of ER Stress and Apoptosis: The accumulation of misfolded proteins due to proteasome inhibition leads to significant endoplasmic reticulum (ER) stress. This triggers the UPR, and if the stress is prolonged and severe, it activates pro-apoptotic signaling pathways, including the activation of caspases.

This compound: A Dual Inhibitor of ERAD and Protein Translocation

This compound's mechanism is more multifaceted, targeting earlier stages of the protein degradation and translocation processes:

  • Inhibition of p97-Associated Deubiquitination: this compound targets the p97-associated deubiquitinating (PAD) process, which is a crucial step in ERAD.[3][8] Specifically, it has been shown to inhibit the ataxin-3 (atx3)-dependent deubiquitination of ERAD substrates.[3] This prevents the removal of ubiquitin chains from misfolded proteins, hindering their retrotranslocation from the ER to the cytoplasm for proteasomal degradation.

  • Inhibition of Sec61-Mediated Protein Translocation: this compound also acts as a potent inhibitor of the Sec61 translocon, the primary channel for protein import into the ER.[5][9][10] By blocking Sec61, this compound prevents the proper folding and processing of newly synthesized secretory and membrane proteins, leading to their accumulation in the cytosol and contributing to cellular stress.

  • Induction of ER Stress and Apoptosis: Similar to bortezomib, the disruption of ER homeostasis by this compound leads to a strong ER stress response and the activation of the UPR.[3] This ultimately culminates in the induction of apoptosis, often through the upregulation of the pro-apoptotic protein NOXA.[3][11]

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and bortezomib in various cancer cell lines, providing a quantitative measure of their cytotoxic potency. It is important to note that IC50 values can vary depending on the cell line and the specific experimental conditions.

Cell LineCancer TypeThis compound IC50Bortezomib IC50Reference(s)
A549Lung Carcinoma2.5-40 µM (48h)[3]
H358Lung Carcinoma2.5-40 µM (48h)[3]
HBL-2Mantle Cell Lymphoma~10 µM (48h)~20 nM (48h)[11]
JEKO-1Mantle Cell Lymphoma~10 µM (48h)~25 nM (48h)[11]
CaSkiCervical Cancer5 ng/mL (in combination)[12]
HeLaCervical Cancer5 ng/mL (in combination)[12]
SW756Cervical Cancer5 ng/mL (in combination)[12]
RPMI8226Multiple Myeloma10 nM (with Tubacin)[13]
MM.1SMultiple Myeloma5 nM (with Tubacin)[13]

Note: The provided IC50 values for this compound are a range from a single source, and direct comparisons should be made with caution. The values for bortezomib are often in the nanomolar range, indicating a higher potency in many cancer cell lines.

Synergistic Effects

Several studies have reported a synergistic cytotoxic effect when this compound and bortezomib are used in combination.[11][12] This synergy is likely due to the targeting of two distinct but interconnected pathways in protein degradation. By simultaneously inhibiting both ERAD/translocation (this compound) and the proteasome (bortezomib), the accumulation of misfolded proteins and the induction of ER stress are significantly enhanced, leading to a more potent apoptotic response. For instance, in cervical cancer cells, co-treatment allowed for a reduction of the effective bortezomib concentration to as low as 5 ng/ml.[12]

Experimental Protocols

This section provides detailed protocols for key experiments commonly used to investigate the effects of this compound and bortezomib.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete culture medium

  • This compound and/or bortezomib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, bortezomib, or a combination of both for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound and/or bortezomib

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compounds as described for the MTT assay.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blotting for ER Stress Markers

This technique is used to detect the expression levels of key proteins involved in the ER stress response, such as BiP (Binding immunoglobulin protein) and CHOP (C/EBP homologous protein).

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BiP, anti-CHOP, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from treated and untreated cells.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and bortezomib.

bortezomib_pathway cluster_cell Cancer Cell Bortezomib Bortezomib Proteasome 26S Proteasome (β5 subunit) Bortezomib->Proteasome inhibits UbProteins Polyubiquitinated Proteins Proteasome->UbProteins degrades IκBα IκBα Proteasome->IκBα degrades NFκB_complex NF-κB/IκBα Complex ER Endoplasmic Reticulum UbProteins->ER accumulate, induce stress NFκB NF-κB IκBα->NFκB inhibits NFκB_complex->IκBα releases NFκB_complex->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates ProSurvival Pro-survival Gene Transcription Nucleus->ProSurvival activates Apoptosis Apoptosis ProSurvival->Apoptosis inhibits UPR Unfolded Protein Response (UPR) ER->UPR activates UPR->Apoptosis triggers

Caption: Bortezomib's mechanism of action.

eeyarestatin_pathway cluster_cell Cancer Cell EeyarestatinI EeyarestatinI p97 p97-associated deubiquitination EeyarestatinI->p97 inhibits Sec61 Sec61 Translocon EeyarestatinI->Sec61 inhibits ERAD ERAD Substrate (polyubiquitinated) p97->ERAD required for deubiquitination ER Endoplasmic Reticulum p97->ER disrupts ERAD NascentPolypeptide Nascent Polypeptide Sec61->NascentPolypeptide translocates Sec61->ER blocks translocation Retrotranslocation Retrotranslocation ERAD->Retrotranslocation undergoes Proteasome_deg Proteasomal Degradation Retrotranslocation->Proteasome_deg leads to ER_import Protein Import into ER NascentPolypeptide->ER_import undergoes UPR Unfolded Protein Response (UPR) ER->UPR activates NOXA NOXA upregulation UPR->NOXA induces Apoptosis Apoptosis NOXA->Apoptosis triggers

Caption: this compound's dual mechanism of action.

Conclusion

This compound and bortezomib are powerful tools for studying and targeting protein degradation pathways in cancer. Bortezomib acts as a direct and potent inhibitor of the proteasome, leading to the accumulation of ubiquitinated proteins, inhibition of the pro-survival NF-κB pathway, and induction of apoptosis. In contrast, this compound targets earlier steps in the protein quality control machinery, inhibiting both the ERAD process through p97-associated deubiquitination and protein translocation at the Sec61 complex. Both compounds ultimately converge on the induction of ER stress and apoptosis. The synergistic effects observed with their combined use highlight the potential of multi-pronged approaches to disrupt proteostasis in cancer cells. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers to further explore the intricate mechanisms of these compounds and their therapeutic potential.

References

Synergistic Anti-Cancer Effects of Eeyarestatin I and Bortezomib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the enhanced anti-tumor activity achieved by the combination of Eeyarestatin I and the proteasome inhibitor bortezomib, with a focus on their synergistic effects on cervical cancer cells.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synergistic anti-cancer effects of this compound (EerI) and bortezomib. The combination of these two agents has demonstrated a marked enhancement in cell death in cancer cells, particularly in cervical cancer, allowing for a reduction in the required dosage of bortezomib and potentially mitigating its associated adverse effects.[1][2] This synergy is primarily achieved through the dual inhibition of the endoplasmic reticulum-associated degradation (ERAD) pathway and the proteasome, leading to a massive induction of the endoplasmic reticulum (ER) stress response and subsequent apoptosis.[1][2]

Performance Comparison: Enhanced Cytotoxicity and ER Stress Induction

The co-administration of this compound and bortezomib results in a significant increase in cytotoxicity in cervical cancer cell lines, including CaSki, HeLa, and SW756, compared to treatment with either agent alone.[1][2] This synergistic effect allows for the use of lower, and clinically more manageable, concentrations of bortezomib to achieve efficient cancer cell killing.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the combined effects of this compound and bortezomib on cervical cancer cells.

Table 1: Synergistic Cytotoxicity in Cervical Cancer Cell Lines

Cell LineTreatmentConcentrationCell Viability (% of Control)
HeLa Control-100%
Bortezomib5 ng/mL~95%
This compound0.75 µg/mL~90%
Bortezomib + this compound 5 ng/mL + 0.75 µg/mL ~40%
CaSki Control-100%
Bortezomib5 ng/mL~98%
This compound0.75 µg/mL~95%
Bortezomib + this compound 5 ng/mL + 0.75 µg/mL ~50%

Data are estimations based on graphical representations in the cited literature.

Table 2: Upregulation of ER Stress and Pro-Apoptotic Markers

Cell LineTreatmentMarkerFold Induction (relative to control)
HeLa Bortezomib + this compoundCHOP (mRNA) Markedly Increased
Bortezomib + this compoundBiP (mRNA) Markedly Increased
Bortezomib + this compoundXBP1 (spliced) Significantly Increased
CaSki Bortezomib + this compoundCHOP (mRNA) Markedly Increased
Bortezomib + this compoundBiP (mRNA) Markedly Increased
Bortezomib + this compoundXBP1 (spliced) Significantly Increased

Qualitative descriptions are based on reported experimental outcomes where precise fold-change values were not provided.

Mechanism of Synergistic Action

The enhanced anti-cancer effect of the this compound and bortezomib combination stems from their distinct but complementary mechanisms of action, both of which converge on the cellular protein degradation machinery.

cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol MisfoldedProteins Misfolded Proteins ERAD ERAD Pathway MisfoldedProteins->ERAD Targeted for degradation Proteasome Proteasome ERAD->Proteasome ER_Stress Increased ER Stress (UPR Activation) ERAD->ER_Stress Accumulation of misfolded proteins Proteasome->ER_Stress Accumulation of ubiquitinated proteins Apoptosis Apoptosis EerI This compound EerI->ERAD Inhibits Bortezomib Bortezomib Bortezomib->Proteasome Inhibits CHOP CHOP Upregulation ER_Stress->CHOP CHOP->Apoptosis

Fig. 1: Synergistic mechanism of this compound and bortezomib.

Bortezomib is a well-characterized proteasome inhibitor. The proteasome is a protein complex responsible for degrading ubiquitinated proteins, including those that are misfolded. Inhibition of the proteasome leads to the accumulation of these proteins, inducing ER stress and apoptosis.

This compound inhibits the ERAD pathway, which is responsible for recognizing and targeting misfolded proteins within the ER for degradation by the proteasome.[1] By blocking this initial step, EerI also causes an accumulation of misfolded proteins within the ER, triggering the Unfolded Protein Response (UPR) and ER stress.

The simultaneous inhibition of both the ERAD pathway by this compound and the proteasome by bortezomib creates a "double-hit" on the cell's protein degradation machinery. This leads to a massive and sustained level of ER stress, overwhelming the cell's adaptive mechanisms and potently inducing apoptosis through the upregulation of pro-apoptotic factors like CHOP.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of the synergistic effects of this compound and bortezomib.

Cell Viability (MTT) Assay

start Seed cells in 96-well plates treat Treat with Bortezomib, This compound, or combination for 24h start->treat add_mtt Add MTT reagent (0.5 mg/mL final conc.) treat->add_mtt incubate_mtt Incubate for 4h at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO, isopropanol) incubate_mtt->solubilize incubate_sol Incubate overnight at 37°C solubilize->incubate_sol read Measure absorbance at 570 nm incubate_sol->read

References

Validating p97 as the Direct Target of Eeyarestatin I: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data to validate the AAA+ ATPase p97 as the direct molecular target of the endoplasmic reticulum-associated degradation (ERAD) inhibitor, Eeyarestatin I. We further compare its performance with other known p97 inhibitors, offering a valuable resource for researchers in cell biology and drug discovery.

Executive Summary

This compound is a potent inhibitor of the ERAD pathway, a critical cellular process for maintaining protein homeostasis. Evidence strongly supports the direct interaction of this compound with p97 (also known as VCP), a key ATPase that provides the mechanical force for extracting misfolded proteins from the endoplasmic reticulum. This guide presents the binding affinity and inhibitory concentrations of this compound in comparison to other well-characterized p97 inhibitors, namely CB-5083, NMS-873, and DBeQ. Detailed protocols for key validation experiments are provided to enable researchers to independently verify these findings.

Data Presentation

Table 1: In Vitro p97 Inhibition and Binding Affinity
CompoundTarget DomainMechanism of ActionIC50 (p97 ATPase Activity)Binding Affinity (Kd)
This compound D1 ATPase DomainBinds to the D1 domain, though it does not inhibit ATPase activity directly but rather a p97-associated deubiquitinating process.[1][2][3]Not directly inhibitory to ATPase activity[1]5-10 µM (estimated)[1][3]
CB-5083 D2 ATPase DomainATP-competitive~10-11 nM[4]-
NMS-873 D1-D2 LinkerAllosteric~26-30 nM[5]-
DBeQ D1 and D2 DomainsATP-competitive~1.5 µM-
Table 2: Cellular Activity of p97 Inhibitors
CompoundCell Proliferation IC50Cellular Effects
This compound Dose-dependent cell death in A549 and H358 cells (2.5-40 µM)[6]Induces ER stress, apoptosis, and inhibits protein translocation.[6]
CB-5083 0.5 - 4 µM in various cancer cell lines[5]Induces ER stress and accumulation of ubiquitinated proteins.[5]
NMS-873 0.1 - 2 µM in various cancer cell lines[5]Induces ER stress and accumulation of ubiquitinated proteins.[5]
DBeQ 5 µM reduced viability by 50% in Jeg3 cells at 24h.Induces G0/G1 cell cycle arrest and apoptosis.

Mandatory Visualizations

Signaling Pathway

ERAD_pathway Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway and p97 Inhibition cluster_ER Endoplasmic Reticulum cluster_inhibitors p97 Inhibitors Misfolded Protein Misfolded Protein Chaperone Chaperone Misfolded Protein->Chaperone Recognition p97 Complex p97 Complex Misfolded Protein->p97 Complex Extraction (ATP-dependent) Ubiquitin Ligase Complex Ubiquitin Ligase Complex Chaperone->Ubiquitin Ligase Complex Targeting Ubiquitin Ligase Complex->Misfolded Protein Ubiquitination Ub Ubiquitin Proteasome Proteasome p97 Complex->Proteasome Delivery Amino Acids Amino Acids Proteasome->Amino Acids Degradation This compound This compound This compound->p97 Complex Binds D1 Domain CB-5083 CB-5083 CB-5083->p97 Complex ATP-competitive (D2) NMS-873 NMS-873 NMS-873->p97 Complex Allosteric DBeQ DBeQ DBeQ->p97 Complex ATP-competitive (D1/D2)

Caption: The ERAD pathway and points of intervention by various p97 inhibitors.

Experimental Workflow

target_validation_workflow Experimental Workflow for Validating p97 as the Target of this compound Hypothesis This compound directly binds to and inhibits p97 function Biochemical Assays Biochemical Assays Hypothesis->Biochemical Assays Cell-based Assays Cell-based Assays Hypothesis->Cell-based Assays Direct Binding Direct Binding Biochemical Assays->Direct Binding Co-Immunoprecipitation Functional Inhibition Functional Inhibition Biochemical Assays->Functional Inhibition p97 ATPase Assay Target Engagement Target Engagement Cell-based Assays->Target Engagement Cellular Thermal Shift Assay (CETSA) Phenotypic Readout Phenotypic Readout Cell-based Assays->Phenotypic Readout ER Stress & Apoptosis Assays Conclusion p97 is a direct target of this compound Direct Binding->Conclusion Functional Inhibition->Conclusion Target Engagement->Conclusion Phenotypic Readout->Conclusion

Caption: Workflow for experimental validation of the this compound and p97 interaction.

Logical Relationship

EeyarestatinI_Structure_Function Bifunctional Nature of this compound This compound This compound Aromatic Module Nitrofuran-containing (NFC) Module Membrane Targeting Membrane Targeting This compound:f0->Membrane Targeting p97 Binding p97 Binding This compound:f1->p97 Binding ER Localization ER Localization Membrane Targeting->ER Localization Inhibition of p97-associated Deubiquitination Inhibition of p97-associated Deubiquitination p97 Binding->Inhibition of p97-associated Deubiquitination Increased Specificity Increased Specificity ER Localization->Increased Specificity ERAD Pathway Inhibition ERAD Pathway Inhibition Inhibition of p97-associated Deubiquitination->ERAD Pathway Inhibition

Caption: this compound's bifunctional structure enables targeted p97 inhibition at the ER.

Experimental Protocols

In Vitro p97 ATPase Inhibition Assay

This protocol is adapted from established methods to determine the IC50 values of p97 inhibitors.[4][7]

Materials:

  • Purified recombinant human p97 protein

  • Assay Buffer: 50 mM Tris-HCl pH 7.4, 20 mM MgCl2, 1 mM EDTA, 0.5 mM TCEP, 0.01% Triton X-100

  • ATP solution (1 mM in assay buffer)

  • Test compounds (this compound and alternatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or BIOMOL Green™ reagent (Enzo Life Sciences)

  • 96-well plates (white-walled for luminescence or clear for absorbance)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Prepare the p97 enzyme solution by diluting the purified p97 to a final concentration of 25 nM in assay buffer.

  • Dispense 30 µL of the enzyme solution into each well of a 96-well plate.

  • Add 10 µL of test compound at various concentrations (typically a serial dilution) or DMSO (vehicle control) to the wells.

  • Incubate the plate at room temperature for 10 minutes to allow for compound binding.

  • Initiate the ATPase reaction by adding 10 µL of 1 mM ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction and detect the amount of ADP produced (or remaining ATP) according to the manufacturer's instructions for the chosen detection reagent (ADP-Glo™ or BIOMOL Green™).

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Co-Immunoprecipitation (Co-IP) to Demonstrate In-Cell Interaction

This protocol outlines the procedure to confirm the interaction between this compound and p97 within a cellular context.[5]

Materials:

  • HEK293T cells

  • This compound

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors.

  • Anti-p97 antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash Buffer: Lysis buffer with reduced detergent concentration (e.g., 0.1% NP-40).

  • Elution Buffer: 0.1 M Glycine-HCl pH 2.5 or SDS-PAGE sample buffer.

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Culture HEK293T cells to ~80-90% confluency.

  • Treat the cells with this compound (e.g., 10 µM) or DMSO for a specified time (e.g., 4 hours).

  • Wash the cells with ice-cold PBS and lyse them in Lysis Buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with anti-p97 antibody or control IgG overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads three times with Wash Buffer to remove non-specific binding.

  • Elute the bound proteins from the beads using Elution Buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting using an antibody against a tag on this compound (if available) or by detecting a change in a p97-associated protein. Alternatively, as this compound is fluorescent, the amount of co-precipitated compound can be measured by fluorescence.[5]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a powerful method to confirm that a drug binds to its target in a cellular environment.[8][9]

Materials:

  • Intact cells (e.g., a relevant cancer cell line)

  • This compound or other test compounds

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot, ELISA, or mass spectrometry)

Procedure:

  • Treat cultured cells with the test compound or vehicle (DMSO) at a desired concentration for a specific duration in their culture medium.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Carefully collect the supernatant.

  • Analyze the amount of soluble p97 in the supernatant by Western blotting or another quantitative protein detection method.

  • A shift in the melting curve of p97 to a higher temperature in the presence of the compound indicates target engagement.

Conclusion

The presented data and experimental protocols provide a robust framework for validating p97 as the direct target of this compound. The comparative analysis with other p97 inhibitors highlights the distinct mechanism of action of this compound. While it directly binds to the D1 domain of p97, its primary inhibitory effect appears to be on a p97-associated deubiquitinating process rather than the ATPase activity itself, setting it apart from ATP-competitive and allosteric inhibitors. This guide serves as a practical resource for researchers aiming to investigate the intricate biology of the ERAD pathway and to develop novel therapeutics targeting p97.

References

A Comparative Guide to p97/VCP Inhibitors: Eeyarestatin I and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The AAA+ (ATPases Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP), is a critical regulator of protein homeostasis. It functions by unfolding and extracting ubiquitinated proteins from cellular structures, targeting them for degradation via the proteasome. This role places p97 at the center of numerous vital cellular processes, including Endoplasmic Reticulum-Associated Degradation (ERAD), DNA damage repair, and autophagy. Due to the reliance of cancer cells on robust protein quality control mechanisms, p97 has emerged as a promising therapeutic target.

Eeyarestatin I (EerI) was one of the first identified inhibitors of the ERAD pathway. While instrumental in early studies, the field has since evolved with the development of more potent and selective inhibitors. This guide provides a detailed, data-driven comparison of this compound with other notable p97/VCP inhibitors, offering insights into their mechanisms, potency, and experimental evaluation.

Mechanism of Action: A Diverse Landscape

p97 inhibitors can be broadly classified by their mechanism of action, which dictates their specificity and cellular effects.

  • This compound: This compound exhibits a unique bifunctional mechanism. It possesses a nitrofuran-containing (NFC) group that is believed to be responsible for its cytotoxicity and a distinct aromatic module that targets the molecule to the ER membrane, thereby improving its target specificity for membrane-bound p97[1][2][3]. This compound inhibits the p97-associated deubiquitinating process (PAD), interfering with the processing of ubiquitinated substrates prior to proteasomal degradation[4][5][6][7]. However, it is also known to have off-target effects, notably inhibiting the Sec61 protein translocation complex at higher concentrations[8][9].

  • CB-5083: A first-in-class, orally bioavailable inhibitor that entered clinical trials. CB-5083 is an ATP-competitive inhibitor that selectively binds to the D2 ATPase domain of p97, which is responsible for the majority of its ATPase activity[10][11][12]. Inhibition leads to the accumulation of polyubiquitinated proteins and ER stress, triggering apoptosis in cancer cells[11][13].

  • NMS-873: This is a potent, allosteric inhibitor that does not compete with ATP. Instead, it binds to a tunnel between the D1 and D2 domains, locking the enzyme in a specific conformation that inhibits its ATPase activity[2][14][15]. Its distinct mechanism allows it to be effective against cancer cells that have developed resistance to ATP-competitive inhibitors[16].

  • DBeQ: A reversible, ATP-competitive inhibitor that is understood to bind to the D2 domain's active site[5][7][17][18]. It effectively blocks both ERAD and autophagosome maturation, leading to the rapid induction of executioner caspases[7][18].

Quantitative Performance Data

The following table summarizes key quantitative data for this compound and its more recent counterparts, allowing for a direct comparison of their potency and cellular efficacy.

InhibitorMechanism of Inhibitionp97 Enzymatic IC50Cellular Antiproliferative IC50Selectivity & Off-Targets
This compound PAD Inhibition / BifunctionalNot well-defined; complex mechanism~4 µM (JEKO-1)[19][20]; 2.5-40 µM range (A549, H358)[9]Off-target: Sec61 translocon (in vitro IC50 >70 µM)[8][19]
CB-5083 ATP-Competitive (D2 Domain)11 nM[10][11][21]0.3 - 1.0 µM (Osteosarcoma lines)[13]; 0.68 µM (A549)[11][22]Highly selective for p97 D2. Off-targets at higher concentrations include DNA-PK, mTOR, PIK3C3[12].
NMS-873 Allosteric30 nM[2][14][15][21]0.4 µM (HCT116)[2][14]; 0.7 µM (HeLa)[2][14]Selective over other AAA ATPases and kinases (IC50 >10 µM)[14].
DBeQ ATP-Competitive (D2 Domain)1.5 µM[5][7][17][21][23]3.1 µM (HeLa)[5][18]; 1.2 µM (RPMI8226)[5][18]At least 50-fold less potent against NSF and 26S proteasome[17]. Also inhibits Vps4 (IC50 = 11.5 µM)[5].

Mandatory Visualizations

Signaling Pathway of p97/VCP Inhibition

p97_pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein Ub_Protein Poly-ubiquitinated Protein Misfolded_Protein->Ub_Protein ERAD Pathway p97 p97/VCP Complex Ub_Protein->p97 Extraction Proteasome 26S Proteasome p97->Proteasome Delivery Accumulation Accumulation of Ub-Proteins p97->Accumulation Degradation Protein Degradation Proteasome->Degradation ER_Stress ER Stress & UPR Activation Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Inhibitors p97 Inhibitors (EerI, CB-5083, NMS-873, etc.) Inhibitors->p97 Inhibition

Caption: Mechanism of p97/VCP inhibition leading to apoptosis.

Experimental Workflow for p97 Inhibitor Evaluation

experimental_workflow A Step 1: In Vitro ATPase Activity Assay B Determine Enzymatic IC50 A->B C Step 2: Cellular Proliferation/Viability Assay (e.g., MTT Assay) B->C D Determine Cellular IC50 in Cancer Cell Lines C->D E Step 3: Target Engagement Western Blot D->E F Measure Accumulation of Poly-Ubiquitinated Proteins and ER Stress Markers (CHOP) E->F G Step 4: Selectivity Profiling F->G H Test against other ATPases (e.g., NSF) and Kinase Panels G->H

Caption: Workflow for characterizing novel p97/VCP inhibitors.

Logic for p97 Inhibitor Selection

inhibitor_selection Start Start: Define Experimental Goal Q_Potency Need Highest Potency? Start->Q_Potency Q_Mech Specific Mechanism Needed? Q_Potency->Q_Mech Yes A_EerI Consider this compound (PAD/ER-Targeted) Q_Potency->A_EerI No (Proof-of-Concept) Q_Resist Studying Resistance? Q_Mech->Q_Resist Yes A_CB5083 Consider CB-5083 (ATP-Competitive) Q_Mech->A_CB5083 No A_NMS873 Consider NMS-873 (Allosteric) Q_Resist->A_NMS873 No A_Combo Use Allosteric (NMS-873) vs. ATP-Competitive (CB-5083) Q_Resist->A_Combo Yes

Caption: Decision guide for selecting an appropriate p97 inhibitor.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments used to characterize and compare p97 inhibitors.

p97 ATPase Activity Assay (Luminescence-Based)

This assay quantifies the enzymatic activity of p97 by measuring the amount of ATP consumed.

  • Principle: Purified p97 protein hydrolyzes ATP to ADP. A luciferase-based reagent is then added to measure the remaining ATP. The luminescence signal is inversely proportional to the ATPase activity[24][25].

  • Materials:

    • Purified recombinant p97/VCP protein.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM EDTA, 0.5 mM TCEP.

    • ATP solution (e.g., 500 µM in water).

    • Test inhibitors dissolved in DMSO.

    • DBeQ or NMS-873 as a positive control.

    • Kinase-Glo® Plus or ADP-Glo™ Assay kit (Promega).

    • 96-well solid white microplates.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) and controls in assay buffer containing a fixed concentration of p97 protein (e.g., 20 nM)[26]. Add 20 µL to each well.

    • Add 10 µL of DMSO (vehicle control) or positive control inhibitor to respective wells.

    • Incubate the plate at room temperature for 60 minutes to allow for inhibitor binding[24].

    • Initiate the reaction by adding 10 µL of ATP solution to each well (final concentration e.g., 20-100 µM).

    • Incubate at 37°C for 60 minutes[26][27].

    • Equilibrate the plate to room temperature. Add 40-50 µL of the Kinase-Glo® reagent to each well to stop the reaction and measure remaining ATP.

    • Incubate for 10 minutes in the dark at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following inhibitor treatment.

  • Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells[1][3][4].

  • Materials:

    • Cancer cell lines (e.g., HCT116, HeLa, A549).

    • Complete culture medium.

    • 96-well tissue culture plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4].

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6].

    • Test inhibitors dissolved in DMSO.

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.

    • Prepare serial dilutions of the test inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle (DMSO).

    • Incubate the cells for the desired period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator[13].

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form[6][28].

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 15 minutes on an orbital shaker to ensure complete solubilization[4].

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of ~630 nm if desired[4].

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Ubiquitinated Protein Accumulation Assay (Western Blot)

This assay provides direct evidence of p97 inhibition within the cell by detecting the accumulation of polyubiquitinated proteins.

  • Principle: Inhibition of p97 blocks the processing of ubiquitinated substrates, leading to their accumulation, which can be detected by Western blot using an antibody against ubiquitin[12][16].

  • Materials:

    • Cancer cell lines.

    • Test inhibitors.

    • Lysis Buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., NEM).

    • SDS-PAGE gels and blotting equipment.

    • Primary antibodies: anti-Ubiquitin (e.g., P4D1 or FK2), anti-CHOP (an ER stress marker), and a loading control (e.g., anti-Actin or anti-GAPDH).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with the test inhibitor at various concentrations (e.g., 0.5x, 1x, 2x the cellular IC50) for a specified time (e.g., 6-24 hours). Include a vehicle control (DMSO).

    • Wash cells with ice-cold PBS and lyse them directly on the plate with lysis buffer.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a gradient gel (e.g., 4-15%).

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply the chemiluminescent substrate, and visualize the bands using an imaging system. A smear of high-molecular-weight bands indicates the accumulation of polyubiquitinated proteins[29][30][31].

    • Re-probe the membrane with antibodies for CHOP and the loading control.

References

Eeyarestatin I: A Comparative Analysis of its Specificity for AAA ATPases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Eeyarestatin I's Performance Against Alternative AAA ATPase Inhibitors with Supporting Experimental Data.

This compound (ES1) has emerged as a widely utilized small molecule inhibitor in the study of cellular protein quality control, particularly in the context of Endoplasmic Reticulum-Associated Degradation (ERAD). While its primary association is with the inhibition of the AAA (ATPases Associated with diverse cellular Activities) ATPase p97/VCP, a comprehensive understanding of its specificity across the broader landscape of AAA ATPases is crucial for the accurate interpretation of experimental results and for its potential therapeutic development. This guide provides a comparative analysis of this compound's specificity, presenting quantitative data, detailed experimental protocols, and visual representations of relevant cellular pathways and experimental workflows.

Performance Comparison of AAA ATPase Inhibitors

The inhibitory activity of this compound and a selection of alternative compounds against various AAA ATPases are summarized below. The data highlights the differential specificity profiles of these inhibitors.

InhibitorTarget AAA ATPaseIC50 / K_i_Other Notable Targets / Off-TargetsMechanism of Action on Primary Target
This compound (ES1) p97/VCPDoes not inhibit ATPase activity directly[1][2]Sec61 translocon[3][4]Inhibits a p97-associated deubiquitinating process[1][3][5]
NSFNo significant binding or inhibition reported[6]
DBeQ p97/VCPIC50: 1.5 µM (ATPase); 2.6 µM (cell-based)[7]Negligible effect on NSF[7]ATP-competitive inhibitor of both D1 and D2 domains[8][9][10]
K_i_: 3.2 µM[11]
CB-5083 p97/VCPIC50: 11 nM[12][13][14]PDE6 (off-target causing visual defects)[15]ATP-competitive inhibitor, selective for the D2 domain[12][16]
NMS-873 p97/VCPIC50: 30 nM[17][18][19][20]Highly selective over other AAA ATPases (IC50 > 10 µM)[17][18][19][20]Allosteric inhibitor[17][18][19][20]
Spastazoline SpastinIC50: 99 nM[21][22][23]Does not inhibit VPS4[23]ATP-competitive inhibitor[24]
TAT-NSF polypeptide NSFInhibits ATPase activity[25]Dominant-negative fusion polypeptide[25]

Experimental Methodologies

The determination of inhibitor specificity and potency relies on robust biochemical and cell-based assays. Below are detailed protocols for key experiments cited in the comparison.

In Vitro ATPase Activity Assay (Malachite Green-Based)

This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis by an AAA ATPase, providing a measure of the enzyme's activity.

Protocol:

  • Reaction Setup: Prepare a reaction buffer containing 25 mM HEPES (pH 7.5), 150 mM KCl, 5 mM MgCl2, and 1 mM DTT.

  • Enzyme and Inhibitor Incubation: Add the purified recombinant AAA ATPase (e.g., p97/VCP) to the reaction buffer at a final concentration of 50-100 nM. Add the test inhibitor (e.g., this compound or alternatives) at varying concentrations. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the ATPase reaction by adding ATP to a final concentration of 1 mM. Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Reaction Termination and Phosphate Detection: Stop the reaction by adding a malachite green reagent, which forms a colored complex with the released inorganic phosphate.

  • Data Analysis: Measure the absorbance of the colored complex at a specific wavelength (typically around 620-650 nm). The amount of phosphate released is determined by comparison to a standard curve generated with known phosphate concentrations. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based ERAD Substrate Degradation Assay (Cycloheximide Chase)

This assay assesses the ability of an inhibitor to block the degradation of a known ERAD substrate within living cells.

Protocol:

  • Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293T) and transiently transfect them with a plasmid encoding an ERAD substrate, often tagged with a reporter protein like GFP or luciferase (e.g., TCRα-GFP).

  • Inhibitor Treatment: Treat the transfected cells with the test inhibitor (e.g., this compound) at various concentrations for a predetermined time (e.g., 2-4 hours).

  • Protein Synthesis Inhibition: Add cycloheximide (CHX) to the culture medium to a final concentration of 100 µg/mL. CHX blocks new protein synthesis, allowing for the monitoring of the degradation of the pre-existing pool of the ERAD substrate.

  • Time Course and Cell Lysis: Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6 hours). Lyse the cells in a suitable buffer containing protease inhibitors.

  • Protein Analysis: Analyze the levels of the ERAD substrate in the cell lysates by Western blotting using an antibody against the reporter tag or the substrate itself.

  • Data Quantification: Quantify the band intensities from the Western blots. The rate of degradation in the presence of the inhibitor is compared to the vehicle-treated control to determine the extent of ERAD inhibition.

Visualizing Experimental and Cellular Contexts

Graphical representations are essential for conceptualizing complex biological processes and experimental designs.

experimental_workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis recombinant_protein Purified Recombinant AAA ATPases (e.g., p97, NSF) atpase_assay ATPase Activity Assay (e.g., Malachite Green) recombinant_protein->atpase_assay inhibitor_panel Test Inhibitors (ES1, CB-5083, etc.) inhibitor_panel->atpase_assay ic50_determination IC50 Value Determination atpase_assay->ic50_determination specificity_profile Specificity Profile of Inhibitor ic50_determination->specificity_profile Contributes to cell_culture Mammalian Cell Lines erad_substrate Transfection with ERAD Substrate (e.g., TCRα-GFP) cell_culture->erad_substrate inhibitor_treatment Inhibitor Treatment erad_substrate->inhibitor_treatment chx_chase Cycloheximide Chase inhibitor_treatment->chx_chase western_blot Western Blot Analysis chx_chase->western_blot degradation_kinetics Degradation Kinetics Analysis western_blot->degradation_kinetics degradation_kinetics->specificity_profile Contributes to

Figure 1. Experimental workflow for assessing AAA ATPase inhibitor specificity.

p97_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol misfolded_protein Misfolded Protein retrotranslocon Retrotranslocon misfolded_protein->retrotranslocon Recognition & Targeting er_membrane ER Membrane ubiquitination Ubiquitination (E1, E2, E3) retrotranslocon->ubiquitination Retrotranslocation polyub_protein Polyubiquitinated Substrate ubiquitination->polyub_protein p97_complex p97/VCP Complex (with UFD1/NPL4) polyub_protein->p97_complex Binding & Extraction deubiquitination Deubiquitination (p97-associated DUBs) p97_complex->deubiquitination Substrate Processing proteasome 26S Proteasome deubiquitination->proteasome Delivery degradation Degradation proteasome->degradation es1 This compound es1->deubiquitination Inhibition

Figure 2. p97/VCP-mediated ERAD pathway and the site of this compound inhibition.

Conclusion

The available evidence indicates that while this compound is a valuable tool for studying p97/VCP-dependent processes, its utility is nuanced by its mode of action and potential off-target effects. Unlike direct ATPase inhibitors such as CB-5083 and DBeQ, ES1 does not inhibit the ATPase activity of p97 but rather interferes with a downstream deubiquitinating step. This distinction is critical for interpreting cellular phenotypes observed upon ES1 treatment.

Furthermore, the reported inhibition of the Sec61 translocon by ES1 introduces a significant off-target activity that must be considered. For studies requiring highly specific inhibition of p97 ATPase activity, compounds like NMS-873, with its demonstrated high selectivity, may represent a more suitable alternative. Researchers should carefully consider the specific experimental question and the potential for confounding effects when selecting an inhibitor for their studies of AAA ATPases. The detailed protocols and comparative data provided in this guide are intended to aid in making these informed decisions.

References

A Comparative Analysis of the Bioactivity of Eeyarestatin I and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eeyarestatin I (EerI) has emerged as a significant tool in cell biology and cancer research due to its potent inhibitory effects on the endoplasmic reticulum-associated protein degradation (ERAD) pathway and protein translocation. This guide provides a comparative study of the bioactivity of EerI and its key analogs, offering a side-by-side look at their efficacy, mechanisms of action, and the experimental data supporting these findings.

Executive Summary

This compound is a bifunctional molecule that disrupts cellular protein homeostasis by targeting two critical cellular machineries: the p97 AAA ATPase and the Sec61 protein translocation complex. Its analogs, including fragments and structurally related compounds, exhibit a range of bioactivities, providing valuable insights into the structure-activity relationship and potential for developing more specific and potent inhibitors. This guide summarizes the cytotoxic effects of EerI and its analogs across various cell lines, details the experimental protocols for assessing their activity, and visualizes the key signaling pathways they modulate.

Comparative Bioactivity of this compound and Analogs

The bioactivity of this compound and its analogs has been primarily assessed through cytotoxicity assays in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.

CompoundCell LineIC50 (µM)Key Findings
This compound (EerI) JEKO-1 (Mantle Cell Lymphoma)4 ± 1.2[1]Potent inhibitor of ERAD and protein translocation.
A549 (Lung Carcinoma)Dose-dependent cell death (2.5-40 µM)[2]Induces ER stress and apoptosis.
H358 (Lung Carcinoma)Dose-dependent cell death (2.5-40 µM)[2]Induces ER stress and apoptosis.
5-nitro-2-furaldehyde semicarbazone (5-NA) JEKO-1 (Mantle Cell Lymphoma)~1[1]Represents the nitrofuran-containing (NFC) functional domain of EerI; more potent than EerI in this cell line.[1]
CBU-002 JEKO-1 (Mantle Cell Lymphoma)Inactive[1]Represents the aromatic domain of EerI; lacks cytotoxic activity on its own.[1]
CBU-028 JEKO-1 (Mantle Cell Lymphoma)Similar to this compoundA structurally distinct analog that retains the bifunctional nature and cytotoxic activity of EerI.
Eeyarestatin II (ESII) Not specifiedData not availableStructurally related to EerI and also identified as an ERAD inhibitor.[3]
ES24 HEK293 (Human Embryonic Kidney)Less toxic than this compoundA smaller analog that selectively targets the Sec61 translocon, enhancing Ca2+ leakage from the ER.[3] Its cytotoxicity correlates with cellular sensitivity to disruptions in ER Ca2+ homeostasis.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation, and has been used to determine the IC50 values of this compound and its analogs.

1. Cell Seeding:

  • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of this compound or its analogs in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentration of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired period (e.g., 48 hours).

3. MTT Addition and Incubation:

  • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

4. Solubilization and Measurement:

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Mix gently by pipetting to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the background absorbance from the absorbance of all wells.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Western Blot for ER Stress Markers

This protocol is used to detect the upregulation of key ER stress marker proteins, such as BiP and CHOP, following treatment with this compound or its analogs.

1. Cell Lysis:

  • Treat cells with the desired concentration of the compound for the specified time.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

2. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against ER stress markers (e.g., anti-BiP, anti-CHOP) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their effects by interfering with fundamental cellular processes related to protein synthesis, folding, and degradation.

Inhibition of Endoplasmic Reticulum-Associated Degradation (ERAD)

EerI is a potent inhibitor of ERAD, a quality control pathway that removes misfolded proteins from the ER.[4][5] This inhibition leads to the accumulation of ubiquitinated proteins and induces ER stress. The nitrofuran-containing (NFC) moiety of EerI is crucial for this activity.[1]

ERAD_Inhibition cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded_Protein Misfolded Protein Sec61 Sec61 Translocon Misfolded_Protein->Sec61 Retro-translocation Ubiquitination Ubiquitination Sec61->Ubiquitination p97 p97 ATPase Complex Deubiquitination Deubiquitination p97->Deubiquitination Proteasome Proteasome Ubiquitination->p97 Deubiquitination->Proteasome Degradation EerI This compound EerI->Sec61 Inhibits EerI->p97 Inhibits Analogs Active Analogs (5-NA, CBU-028) Analogs->p97 Inhibits

Caption: this compound and its active analogs inhibit the p97 complex in the ERAD pathway.

Inhibition of Protein Translocation

EerI also targets the Sec61 translocon, the central component of the protein translocation machinery in the ER membrane.[4][5] This blocks the entry of newly synthesized proteins into the ER, further contributing to cellular stress. The analog ES24 is a more selective inhibitor of this process.

Protein_Translocation_Inhibition cluster_ER_Membrane ER Membrane Ribosome Ribosome-Nascent Chain Complex SRP Signal Recognition Particle (SRP) Ribosome->SRP SR SRP Receptor SRP->SR Sec61_translocon Sec61 Translocon SR->Sec61_translocon Docking ER_lumen ER Lumen Sec61_translocon->ER_lumen Protein Translocation EerI This compound EerI->Sec61_translocon Inhibits ES24 ES24 ES24->Sec61_translocon Inhibits Selectively

Caption: this compound and its analog ES24 inhibit protein translocation at the Sec61 complex.

Induction of ER Stress and Apoptosis

The dual inhibition of ERAD and protein translocation by this compound and its active analogs leads to a significant accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR) or ER stress.[2] Prolonged ER stress activates pro-apoptotic pathways, ultimately leading to cell death.

ER_Stress_Apoptosis EerI This compound & Analogs ERAD_Inhibition ERAD Inhibition EerI->ERAD_Inhibition Protein_Translocation_Inhibition Protein Translocation Inhibition EerI->Protein_Translocation_Inhibition Misfolded_Proteins Accumulation of Misfolded Proteins ERAD_Inhibition->Misfolded_Proteins Protein_Translocation_Inhibition->Misfolded_Proteins ER_Stress ER Stress (UPR) Misfolded_Proteins->ER_Stress CHOP CHOP Upregulation ER_Stress->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: Inhibition of ERAD and protein translocation by this compound leads to ER stress and apoptosis.

Conclusion

This compound and its analogs are powerful chemical probes for studying protein homeostasis and valuable lead compounds for cancer therapy. The comparative data presented in this guide highlight the structure-activity relationships within this class of molecules, with the nitrofuran-containing moiety being essential for the inhibition of the p97 complex and cytotoxicity. While this compound possesses dual inhibitory activity, analogs like ES24 offer more selective targeting of the Sec61 translocon. Further research is warranted to fully characterize the bioactivity of all analogs across a broader range of cancer cell lines to identify compounds with improved therapeutic indices.

References

Evaluating the Specificity of Eeyarestatin I on Protein Degradation Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount for accurate interpretation of experimental results. Eeyarestatin I (ES-I) has emerged as a potent inhibitor of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, a critical cellular quality control mechanism. However, its precise effects and potential off-target activities necessitate a thorough comparison with other commonly used inhibitors of protein degradation. This guide provides an objective comparison of this compound with established inhibitors of the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway, supported by experimental data and detailed protocols.

This compound is a small molecule that primarily targets the ERAD pathway. Its mechanism of action involves the inhibition of the p97-associated deubiquitinating process, which is a crucial step for the extraction of misfolded proteins from the ER lumen for subsequent degradation by the proteasome.[1] Specifically, ES-I has been shown to inhibit the ataxin-3 (ATXN3)-dependent deubiquitination of ERAD substrates. Furthermore, this compound also inhibits the Sec61-mediated translocation of proteins into the ER, adding another layer to its cellular effects.[2] This dual inhibitory action makes ES-I a powerful tool for studying ER stress and protein homeostasis, but also underscores the importance of evaluating its specificity.

Comparative Analysis of Inhibitor Specificity

To provide a clear overview of the relative specificity of this compound, this guide compares its activity with three widely used inhibitors targeting different stages of protein degradation: Bortezomib and MG132 for the ubiquitin-proteasome system, and Bafilomycin A1 and Chloroquine for the autophagy-lysosome pathway.

InhibitorPrimary Target(s)Primary Pathway AffectedKnown Off-Target Effects
This compound p97-associated deubiquitinases (e.g., Ataxin-3), Sec61 transloconEndoplasmic Reticulum-Associated Degradation (ERAD), Protein TranslocationCan interfere with retrograde and anterograde intracellular trafficking.[3]
Bortezomib 26S Proteasome (primarily chymotrypsin-like activity)Ubiquitin-Proteasome SystemInhibition of non-proteasomal serine proteases (e.g., cathepsin G, HtrA2/Omi).[4][5]
MG132 26S Proteasome (chymotrypsin-like, trypsin-like, and PGPH activities)Ubiquitin-Proteasome SystemInhibition of calpains and lysosomal cysteine proteases.[6]
Bafilomycin A1 Vacuolar H+-ATPase (V-ATPase)Autophagy-Lysosome Pathway (inhibits lysosomal acidification and autophagosome-lysosome fusion)Can affect other ATPases at higher concentrations.[7]
Chloroquine Lysosomal function (impairs autophagosome-lysosome fusion)Autophagy-Lysosome PathwayCan inhibit the proteasome at higher concentrations and cause disorganization of the Golgi and endo-lysosomal systems.[8]

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of different inhibitors. The following table summarizes a range of reported IC50 values for each compound against their respective targets. It is important to note that these values can vary significantly depending on the cell type, experimental conditions, and assay used.

InhibitorTarget/PathwayReported IC50 RangeCell Line/System
This compound p97-associated deubiquitination~5-10 µM (for cellular effects)Various cell lines
Protein Translocation (in vitro)>70 µM[9]In vitro translation system
Bortezomib Proteasome (chymotrypsin-like)3-20 nM[10]Multiple myeloma cell lines
Cell Viability5 nM - 1 µM[11]Breast cancer cell lines
MG132 Proteasome (ZLLL-MCA degradation)100 nM[6]20S proteasome
Calpain1.2 µM[6]
Cell Viability (HeLa)~5 µM[12]HeLa cells
Cell Viability (C6 glioma)18.5 µM[13]C6 glioma cells
Bafilomycin A1 V-ATPase4-400 nM[14]Dependent on organismal source
Autophagic flux inhibition10 nM (saturating)HeLa cells
Chloroquine Lysosomal function10-100 µM (for autophagy inhibition)Various cell lines

Visualizing the Pathways of Action

To better understand the distinct mechanisms of these inhibitors, the following diagrams illustrate their points of intervention in the major protein degradation pathways.

ERAD_Pathway ER-Associated Degradation (ERAD) Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded Protein Misfolded Protein Sec61 Sec61 Misfolded Protein->Sec61 Translocation Ubiquitination Ubiquitination Sec61->Ubiquitination Retrotranslocation p97 Complex p97 Complex Ubiquitination->p97 Complex Extraction Deubiquitination Deubiquitination p97 Complex->Deubiquitination Proteasome Proteasome Deubiquitination->Proteasome Degradation Degradation Proteasome->Degradation This compound This compound This compound->Sec61 Inhibits This compound->Deubiquitination Inhibits

Figure 1: this compound's dual inhibitory action on the ERAD pathway.

Proteasome_Autophagy_Pathways Ubiquitin-Proteasome and Autophagy-Lysosome Pathways cluster_UPS Ubiquitin-Proteasome System cluster_Autophagy Autophagy-Lysosome Pathway Protein Substrate Protein Substrate Ubiquitination Ubiquitination Protein Substrate->Ubiquitination 26S Proteasome 26S Proteasome Ubiquitination->26S Proteasome Degradation_UPS Degradation 26S Proteasome->Degradation_UPS Cytosolic Components Cytosolic Components Autophagosome Autophagosome Cytosolic Components->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation_Autophagy Degradation Autolysosome->Degradation_Autophagy Bortezomib/MG132 Bortezomib/MG132 Bortezomib/MG132->26S Proteasome Inhibit Bafilomycin A1 Bafilomycin A1 Bafilomycin A1->Lysosome Inhibits acidification Chloroquine Chloroquine Chloroquine->Autolysosome Inhibits fusion

Figure 2: Sites of action for proteasome and autophagy inhibitors.

Experimental Protocols

To facilitate the direct comparison of these inhibitors in your own research, we provide the following detailed experimental protocols.

Western Blot Analysis of Ubiquitinated Proteins and LC3-II Accumulation

This protocol allows for the assessment of the accumulation of polyubiquitinated proteins (a hallmark of proteasome and certain ERAD inhibitors) and the conversion of LC3-I to LC3-II (a marker of autophagic activity).

Materials:

  • Cell culture reagents

  • Inhibitors: this compound, Bortezomib, MG132, Bafilomycin A1, Chloroquine

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-Ubiquitin, anti-LC3, anti-p62/SQSTM1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound, Bortezomib, MG132, Bafilomycin A1, or Chloroquine for the indicated times. A vehicle control (e.g., DMSO) should be included.

  • For autophagic flux analysis, a set of cells should be co-treated with an autophagy inducer (e.g., starvation or rapamycin) and the respective inhibitor.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration of the lysates.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to the loading control.

Cell Viability Assay

This assay determines the cytotoxic effects of the inhibitors on cultured cells.

Materials:

  • Cell culture reagents

  • 96-well plates

  • Inhibitors: this compound, Bortezomib, MG132, Bafilomycin A1, Chloroquine

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed cells at a determined density in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of each inhibitor.

  • Treat the cells with the different concentrations of the inhibitors and a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor.

ERAD Reporter Assay

This assay utilizes a fluorescently tagged, unstable protein that is a substrate for the ERAD pathway to quantify the inhibitory effect of compounds on this process.

Materials:

  • Cells stably or transiently expressing an ERAD reporter (e.g., TCRα-GFP or CD3δ-YFP)

  • Inhibitors: this compound and a proteasome inhibitor (e.g., MG132) as a positive control

  • Fluorometer, fluorescence microscope, or flow cytometer

Procedure:

  • Plate the ERAD reporter cells in a suitable format (e.g., 96-well plate).

  • Treat the cells with various concentrations of this compound and a positive control inhibitor. Include a vehicle control.

  • Incubate for a time sufficient to observe reporter accumulation (e.g., 4-8 hours).

  • Measure the fluorescence intensity using a fluorometer, or visualize and quantify the percentage of fluorescent cells and their intensity using a fluorescence microscope or flow cytometer.

  • An increase in fluorescence intensity compared to the vehicle control indicates inhibition of the ERAD pathway.

Experimental Workflow Visualization

Experimental_Workflow Comparative Inhibitor Analysis Workflow Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Western Blot Western Blot Inhibitor Treatment->Western Blot Cell Viability Assay Cell Viability Assay Inhibitor Treatment->Cell Viability Assay ERAD Reporter Assay ERAD Reporter Assay Inhibitor Treatment->ERAD Reporter Assay Data Analysis Data Analysis Western Blot->Data Analysis Cell Viability Assay->Data Analysis ERAD Reporter Assay->Data Analysis Comparison of Specificity Comparison of Specificity Data Analysis->Comparison of Specificity

Figure 3: A streamlined workflow for the comparative analysis of protein degradation inhibitors.

Conclusion

This compound is a valuable tool for investigating the ERAD pathway and its role in cellular homeostasis and disease. However, its dual action on both protein degradation and translocation, as well as its potential effects on intracellular trafficking, highlight the necessity for careful experimental design and the use of appropriate controls. By comparing its effects with more pathway-specific inhibitors like Bortezomib, MG132, Bafilomycin A1, and Chloroquine, researchers can more accurately dissect the specific contributions of the ERAD pathway to their biological question of interest. The provided data and protocols offer a framework for conducting rigorous and well-controlled experiments to evaluate the specificity of this compound and other inhibitors of protein degradation.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Eeyarestatin I

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Eeyarestatin I, a potent inhibitor of endoplasmic reticulum-associated protein degradation (ERAD) with cytotoxic properties. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that exhibits cytotoxic activity.[1][2] Due to its potential to be carcinogenic, mutagenic, or teratogenic, stringent safety precautions must be observed.[3][4] The primary routes of exposure are skin contact, inhalation of aerosols or particles, and accidental ingestion.[5]

A comprehensive summary of the required personal protective equipment is provided below.

PPE CategoryItemSpecificationRationale
Hand Protection Double GlovesNitrile gloves, Category III Complex Design.[6] Longer cuffs (>28cm) are recommended.[6]To provide a primary barrier against skin contact and absorption. Double gloving minimizes the risk of exposure in case of a breach in the outer glove.
Body Protection Disposable GownFluid-resistant, long-sleeved gown.To protect skin and personal clothing from accidental splashes or spills.[5]
Eye Protection Safety Goggles or Face ShieldMust be worn in conjunction with a fluid-resistant mask if goggles are used.[7]To protect the eyes from splashes of solutions containing this compound.
Respiratory Protection N95 or N100 RespiratorFit-tested respirator.Required when there is a risk of generating airborne powder or aerosols, such as during weighing or preparing concentrated stock solutions.[7]
Additional Protection Shoe Covers---To prevent the tracking of contaminants out of the designated handling area.[7]

Operational Plan: Step-by-Step Handling Procedures

Preparation and Reconstitution
  • Designated Area : All handling of this compound, including weighing and reconstitution, must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control potential exposure.

  • PPE : Before handling, don all required PPE as detailed in the table above.

  • Reconstitution : this compound is soluble in DMSO up to 100 mM.[2] When preparing stock solutions, add the solvent slowly and carefully to the solid compound to avoid generating dust or aerosols.

  • Storage of Stock Solutions : After reconstitution, aliquot the solution into smaller, single-use volumes and store at -20°C for up to three months or at -80°C for up to six months.[1][8] Avoid repeated freeze-thaw cycles.

Experimental Use
  • Labeling : Clearly label all containers with the compound name, concentration, date of preparation, and appropriate hazard symbols.

  • Handling : When using this compound in experiments, handle all solutions and treated materials with the same level of precaution as the stock solution.

  • Incubation : If treating cells in culture, incubate plates in a designated incubator, clearly marked as containing cytotoxic agents.

Disposal Plan: Waste Management

All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste, including gloves, gowns, shoe covers, pipette tips, and empty vials, must be collected in a designated, clearly labeled cytotoxic waste container.[3]
Liquid Waste All liquid waste, including unused stock solutions and culture media containing this compound, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Sharps Waste Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for cytotoxic waste.

Emergency Procedures: Spills and Exposure

Spill Management
  • Evacuate and Secure : Immediately alert others in the area and restrict access to the spill site.

  • Don PPE : If not already wearing it, put on the full complement of required PPE.

  • Containment : Use a cytotoxic spill kit to absorb and contain the spill.[5]

  • Cleanup : Carefully clean the affected area with an appropriate decontaminating solution, as recommended by your institution's safety office.

  • Disposal : All cleanup materials must be disposed of as cytotoxic waste.[5]

  • Reporting : Report the spill to the appropriate safety personnel.

Personnel Exposure
  • Skin Contact : Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Signaling Pathway of this compound

This compound is a potent inhibitor of the Endoplasmic Reticulum-Associated protein Degradation (ERAD) pathway.[2][8] It primarily targets the p97-associated deubiquitinating process and also inhibits Sec61-mediated protein translocation at the endoplasmic reticulum.[2][8] This disruption of protein degradation and translocation leads to ER stress and can induce apoptosis in cancer cells through the upregulation of the pro-apoptotic protein NOXA.[1][2]

Eeyarestatin_I_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Misfolded Protein Misfolded Protein Sec61 Sec61 Misfolded Protein->Sec61 Translocation Ubiquitination Ubiquitination Sec61->Ubiquitination Retro-translocation p97_complex p97/VCP Complex (with Ataxin-3) Deubiquitination Deubiquitination p97_complex->Deubiquitination Proteasome Proteasome Ubiquitination->p97_complex Deubiquitination->Proteasome Degradation Eeyarestatin_I This compound Eeyarestatin_I->Sec61 Eeyarestatin_I->p97_complex

Caption: Mechanism of action of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eeyarestatin I
Reactant of Route 2
Reactant of Route 2
Eeyarestatin I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.